Acitretin sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C21H25NaO3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
sodium (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H26O3.Na/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4;/h7-13H,1-6H3,(H,22,23);/q;+1/p-1/b9-7+,11-10+,14-8+,15-12+; |
Clé InChI |
ZLNPVBQOHHEBBD-WMOHYEITSA-M |
SMILES isomérique |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C)C)C)OC.[Na+] |
SMILES canonique |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)[O-])C)C)C)C)OC.[Na+] |
Origine du produit |
United States |
Foundational & Exploratory
Acitretin's Mechanism of Action on Keratinocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acitretin (B1665447), a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy stems from its profound effects on keratinocytes, the primary cell type of the epidermis. This technical guide delineates the core mechanisms by which acitretin modulates keratinocyte function, focusing on its influence on proliferation, differentiation, and apoptosis. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development in this area.
Core Mechanism of Action: Regulation of Gene Transcription
Acitretin exerts its effects on keratinocytes primarily by modulating gene expression.[1] As a synthetic analog of retinoic acid, its molecular mechanism involves binding to and activating nuclear receptors.[1]
-
Receptor Binding: Acitretin's metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] Both RAR and RXR families have three subtypes: α, β, and γ.[2]
-
Transcriptional Regulation: Upon binding, these receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR).[2] These complexes then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1][2] This interaction initiates or represses the transcription of genes crucial for regulating epidermal cell growth and differentiation.[1]
This targeted gene regulation is the foundational mechanism through which acitretin normalizes the hyperproliferative and abnormally differentiated state of keratinocytes observed in conditions like psoriasis.[1][3]
Effects on Keratinocyte Proliferation
In hyperproliferative skin disorders, acitretin demonstrates a significant antiproliferative effect on keratinocytes.[4] This is a key factor in its ability to reduce the scaling and thickness of psoriatic lesions.[4]
Inhibition of Cell Growth
Studies utilizing the immortalized human keratinocyte cell line (HaCaT) have consistently shown that acitretin inhibits cell proliferation in a dose- and time-dependent manner.[5][6]
Quantitative Data: Inhibition of HaCaT Cell Proliferation
The following table summarizes the dose-dependent inhibitory effect of acitretin on HaCaT cell proliferation as measured by MTT assay.
| Acitretin Concentration (µM) | Inhibition Rate (%) | Reference |
| 0.01 | 13.70 | [2] |
| 0.1 | Not specified, but reduced RANTES expression by 25% | [2] |
| 1 | Not specified, but reduced RANTES expression by 18% | [2] |
| 5 | Not specified, but reduced RANTES expression by 12% | [2] |
| 10 | Not specified in this study | |
| 50 | 67.73 | [2] |
Signaling Pathways Involved in Proliferation Control
Acitretin's antiproliferative effects are mediated through the modulation of key signaling pathways, including the JAK/STAT pathway.
-
JAK/STAT Pathway: Acitretin has been shown to inhibit the proliferation of HaCaT cells by downregulating the expression of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.[7][8][9] This pathway is often over-activated in psoriatic keratinocytes, leading to increased proliferation.
Effects on Keratinocyte Differentiation
A hallmark of acitretin's therapeutic action is its ability to normalize keratinocyte differentiation.[2][10] In psoriatic lesions, keratinocytes undergo accelerated and incomplete differentiation, leading to the characteristic plaque formation. Acitretin helps to correct this process.[3]
Modulation of Differentiation Markers
Acitretin regulates the expression of several key proteins involved in keratinocyte differentiation.
-
Involucrin (B1238512) and Transglutaminase: Retinoic acid, the parent compound of acitretin, has been shown to decrease the expression of involucrin, a marker for terminal differentiation.[11] However, the regulation is complex, as other studies have shown that retinoids can also induce involucrin expression at certain time points.[12] Transglutaminases, enzymes crucial for the formation of the cornified envelope, are also regulated by retinoids.[13]
-
Keratins: Acitretin modulates the expression of various keratins. For instance, it has been shown to reduce the expression of hyperproliferation-associated keratins like K16 and increase the expression of keratins associated with normal differentiation.[14]
Effects on Keratinocyte Apoptosis
Acitretin can induce apoptosis, or programmed cell death, in hyperproliferative and malignant keratinocytes, while having minimal effect on normal keratinocytes.[5] This selective pro-apoptotic activity contributes to its therapeutic benefit in skin cancer chemoprevention.[15]
CD95 (Fas) Signaling Pathway
The pro-apoptotic effect of acitretin in squamous cell carcinoma cells is mediated, at least in part, through the CD95 (Fas) signaling pathway.[16][17]
-
Mechanism: Acitretin increases the expression of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD).[16] This leads to the activation of a caspase cascade, including caspase-8, -9, and -3, ultimately resulting in apoptosis.[16]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of acitretin on HaCaT cell proliferation.[2][6]
Objective: To quantify the effect of acitretin on the viability and proliferation of HaCaT keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Acitretin (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of acitretin in complete DMEM from a stock solution. Remove the old media from the wells and add 100 µL of fresh media containing different concentrations of acitretin (e.g., 0, 0.01, 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) at the same concentration as in the highest acitretin dose.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The inhibition rate is 100 - % cell viability.
In Vivo Imiquimod-Induced Psoriasis-Like Mouse Model
This protocol is based on methodologies used to evaluate the in vivo efficacy of acitretin.[4][5][18][19][20]
Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effect of acitretin.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
Acitretin (for oral gavage)
-
Vehicle for acitretin (e.g., corn oil)
-
Calipers for measuring skin thickness
-
Scoring system for erythema and scaling (e.g., PASI score adapted for mice)
-
Biopsy tools
-
Histology reagents (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation: Shave the dorsal skin of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
Acitretin Treatment: Administer acitretin orally (e.g., via gavage) at the desired dose daily, starting from the first day of imiquimod application. A control group should receive the vehicle.
-
Clinical Assessment: Daily, before the application of imiquimod, assess and score the severity of erythema, scaling, and skin thickness of the back skin.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area for histological analysis.
-
Histological Analysis: Fix the skin samples in 10% formalin, embed in paraffin, and section. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Data Analysis: Compare the clinical scores and histological parameters between the acitretin-treated and vehicle-treated groups.
Conclusion
Acitretin's mechanism of action on keratinocytes is multifaceted, involving the intricate regulation of gene expression through nuclear receptors. This leads to the normalization of keratinocyte proliferation and differentiation and the induction of apoptosis in aberrant cells. The modulation of key signaling pathways, such as the JAK/STAT and CD95 pathways, underscores the targeted nature of this therapeutic agent. The experimental protocols provided herein offer a framework for researchers to further elucidate the molecular intricacies of acitretin and to explore novel therapeutic strategies for hyperproliferative skin disorders. A deeper understanding of these mechanisms will pave the way for the development of more targeted and effective treatments for patients with psoriasis and other debilitating skin conditions.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells | springermedizin.de [springermedizin.de]
- 7. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Description: Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling :: Library Catalog [oalib-perpustakaan.upi.edu]
- 10. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of involucrin gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. Comparative study of histopathological and immunohistochemical findings in skin biopsies from patients with psoriasis before and after treatment with acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A long‐term cohort study of acitretin for prevention of keratinocyte carcinoma in solid organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. imavita.com [imavita.com]
- 20. researchgate.net [researchgate.net]
Acitretin's Molecular Signaling in Dermatological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe skin disorders characterized by abnormal keratinization and inflammation, such as psoriasis and various forms of ichthyosis. Its therapeutic efficacy stems from its profound influence on cellular proliferation, differentiation, and apoptosis, primarily mediated through the modulation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This technical guide provides an in-depth exploration of the core molecular signaling pathways affected by acitretin in the context of skin disorders. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the mechanistic underpinnings of acitretin's action, quantitative data from pertinent studies, and detailed experimental protocols for further investigation.
Core Molecular Signaling Pathways
Acitretin's multifaceted mechanism of action involves the regulation of several key intracellular signaling cascades. Upon administration, acitretin is metabolized and binds to cytosolic retinoic acid-binding proteins (CRABPs), which facilitate its transport into the nucleus.[1] Within the nucleus, acitretin and its metabolites act as ligands for RARs and RXRs.[2][3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][5] This interaction is central to acitretin's ability to normalize keratinocyte proliferation and differentiation, and to exert its anti-inflammatory and pro-apoptotic effects.[5][6]
Retinoid Receptor (RAR/RXR) Signaling
Acitretin's primary mechanism of action is the activation of RARs and RXRs, with a high affinity for all three subtypes (α, β, and γ).[4] In the skin, RARγ and RXRα are the predominant isoforms.[7] The binding of acitretin to these receptors leads to a conformational change, the release of co-repressors, and the recruitment of co-activators, initiating the transcription of target genes that regulate epidermal homeostasis.[5] This signaling pathway is crucial for normalizing the hyperproliferation and aberrant differentiation of keratinocytes observed in psoriasis and ichthyosis.[6][8]
Anti-inflammatory Pathways
Acitretin exhibits significant anti-inflammatory properties by modulating various signaling pathways. In psoriasis, a condition characterized by chronic inflammation, acitretin has been shown to inhibit the JAK/STAT pathway, particularly by downregulating the expression and phosphorylation of STAT1 and STAT3 in keratinocytes.[9] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-17.[5][10][11] Furthermore, acitretin can suppress the expression of migration inhibitory factor-related protein-8 (MRP-8) and interferon-γ (IFN-γ).[5]
Apoptosis Induction
Acitretin has been demonstrated to induce apoptosis in hyperproliferative cells, such as in cutaneous squamous cell carcinoma, providing a potential mechanism for its use in chemoprevention.[7][12] A key pathway implicated is the extrinsic apoptosis pathway mediated by the death receptor CD95 (Fas).[7][12] Acitretin treatment increases the expression of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD).[7][12] This leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in programmed cell death.[7][12] Acitretin has also been shown to modulate the expression of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of acitretin.
Table 1: Clinical Efficacy of Acitretin in Psoriasis
| Dose | Duration | PASI 50 Response Rate | PASI 75 Response Rate | Reference |
| 10 mg/day | 8 weeks | 50% | - | [7] |
| 25 mg/day | 8 weeks | 40.5% | - | [7] |
| 50 mg/day | 8 weeks | 54% | - | [7] |
| 25 mg/day | 12 weeks | - | 47% | [7] |
| 35 mg/day | 12 weeks | - | 69% | [7] |
| 50 mg/day | 12 weeks | - | 53% | [7] |
| 40 mg/day (median) | 8 weeks | 57% | 24% | [8] |
| 50 mg/day | 12 weeks | 66% | 34% | [8] |
Table 2: Molecular Effects of Acitretin on Keratinocytes and Inflammatory Markers
| Target | Cell/Tissue Type | Acitretin Concentration/Dose | Effect | Quantitative Data | Reference |
| Cell Proliferation | HaCaT cells | 0.01 - 50 µmol/L | Inhibition | 13.70% to 67.73% inhibition | [6] |
| RANTES expression | HaCaT cells | 0.1, 1, 5 µmol/L | Reduction | 25%, 18%, and 12% reduction, respectively | [6] |
| STAT1 mRNA | HaCaT cells | 5 µmol/L | Downregulation | Significant decrease | |
| STAT3 mRNA | HaCaT cells | 5 µmol/L | Downregulation | Significant decrease | |
| IL-6 serum levels | Psoriasis patients | 30 mg/day | Reduction | 12.6% reduction | |
| IL-17 serum levels | Psoriasis patients | 30 mg/day | Reduction | 37.5% reduction | |
| IL-22 serum levels | Psoriasis patients | 30 mg/day | Reduction | 32.8% reduction | |
| Ki-67 staining | Lichen Planus patients | Not specified | Reduction | Significant decrease (P < 0.05) | [9] |
| Bcl-2 staining | Lichen Planus patients | Not specified | Reduction | Significant decrease (P < 0.05) | [9] |
| Apoptosis | A375 melanoma cells | 1 x 10⁻⁵ mol/L | Induction | 13.42% apoptosis ratio |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of acitretin's molecular effects.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of acitretin on the viability and proliferation of keratinocytes (e.g., HaCaT cells).
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Acitretin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Acitretin Treatment: Prepare serial dilutions of acitretin in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of acitretin (e.g., 0.01, 0.1, 1, 10, 50 µmol/L). Include a vehicle control (medium with DMSO at the same concentration as the highest acitretin dose) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Western Blot Analysis for STAT1 and STAT3
Objective: To analyze the expression and phosphorylation levels of STAT1 and STAT3 in keratinocytes treated with acitretin.
Materials:
-
HaCaT cells
-
Acitretin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT1, anti-pSTAT1, anti-STAT3, anti-pSTAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture and treat HaCaT cells with acitretin as described in the MTT assay protocol.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT1, pSTAT1, STAT3, pSTAT3, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after acitretin treatment.
Materials:
-
Keratinocytes (e.g., SCL-1 or HaCaT)
-
Acitretin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of acitretin for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
Acitretin exerts its therapeutic effects in skin disorders through a complex interplay of molecular signaling pathways. Its primary action via RAR/RXR activation leads to the normalization of keratinocyte proliferation and differentiation. Concurrently, its anti-inflammatory properties, mediated by the inhibition of key inflammatory cascades like the JAK/STAT pathway, and its ability to induce apoptosis in hyperproliferative cells contribute significantly to its clinical efficacy. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further elucidating the therapeutic potential of acitretin and in the development of novel dermatological therapies. Further research focusing on more precise quantification of molecular changes and the interplay between these pathways will continue to refine our understanding of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Acitretin-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. skintherapyletter.com [skintherapyletter.com]
- 7. Immunohistochemical evaluation of the effect of acitretin and systemic steroid treatments on Ki-67, Bcl-2, and COX-2 levels in cutaneous lichen planus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effects of all-trans-retinoic acid, acitretin and tazarotene on apoptosis and Bax/Bcl-2 expressions of human melanoma cells A375 and the significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycyrrhizin combined with acitretin improve clinical symptom of psoriasis via reducing Th17 cell differentiation and related serum cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin and Retinoic Acid Receptor (RAR) Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Acitretin's Interaction with RAR Subtypes
Acitretin functions as an agonist for all three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] This broad-spectrum activity allows it to modulate a wide range of genes involved in cellular differentiation, proliferation, and inflammation.[1][2] The binding of Acitretin to these receptors initiates a cascade of molecular events that ultimately leads to the normalization of epidermal cell growth and a reduction in the inflammatory response characteristic of psoriatic lesions.
Despite its well-established role as a pan-agonist, specific quantitative data for the binding affinity of Acitretin—such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50)—for each individual RAR subtype (α, β, and γ) are not consistently reported in the scientific literature. This gap highlights an area for future research to more precisely delineate the molecular pharmacology of Acitretin.
| Ligand | Receptor Subtype | Binding Interaction | Quantitative Affinity Data (Kd, Ki, IC50) |
| Acitretin | RARα | Agonist | Not consistently available in public literature |
| RARβ | Agonist | Not consistently available in public literature | |
| RARγ | Agonist | Not consistently available in public literature |
Signaling Pathways
The therapeutic effects of Acitretin are initiated by its entry into the cell and subsequent binding to RARs, which are located in the nucleus. RARs form heterodimers with retinoid X receptors (RXRs). In the absence of a ligand, this RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit gene transcription.
Upon binding of Acitretin to the RAR, a conformational change is induced in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes, leading to the desired therapeutic effects, such as the normalization of keratinocyte differentiation and the suppression of pro-inflammatory cytokines.[1][2]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a gold-standard for quantifying the affinity of a ligand for its receptor.[3][4] This technique involves the use of a radiolabeled form of a known ligand to compete with the unlabeled test compound (e.g., Acitretin) for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of Acitretin for RAR subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radiolabeled all-trans retinoic acid (e.g., [³H]-ATRA).
-
Unlabeled Acitretin.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Incubation: A constant concentration of recombinant RAR protein and a fixed concentration of [³H]-ATRA are incubated with varying concentrations of unlabeled Acitretin in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-ATRA, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of [³H]-ATRA versus the concentration of Acitretin. The IC50 value, the concentration of Acitretin that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Reporter Assay
Cell-based reporter assays provide a functional measure of a compound's ability to activate a receptor and induce gene expression.[5] These assays utilize a cell line that has been engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter containing RAREs.
Objective: To determine the half-maximal effective concentration (EC50) of Acitretin for activating RAR-mediated transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293) stably transfected with:
-
An expression vector for the human RAR subtype of interest (α, β, or γ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs.
-
-
Cell culture medium and reagents.
-
Acitretin.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Plating: The engineered cells are seeded into a multi-well plate and allowed to adhere.
-
Treatment: The cells are then treated with varying concentrations of Acitretin.
-
Incubation: The plate is incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 18-24 hours).
-
Lysis and Reporter Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysate.
-
Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to the level of receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence data are plotted against the concentration of Acitretin to generate a dose-response curve, from which the EC50 value can be determined.
Conclusion
Acitretin is a potent agonist of all three retinoic acid receptor subtypes, exerting its therapeutic effects by modulating gene transcription. While the qualitative nature of this interaction is well-established, a comprehensive understanding of its quantitative binding affinities for RARα, RARβ, and RARγ remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the precise molecular pharmacology of Acitretin and other retinoids, which will be invaluable for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
Acitretin's Regulation of Gene Expression in Psoriasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis. Its therapeutic efficacy is fundamentally linked to its ability to modulate gene expression, thereby normalizing keratinocyte proliferation and differentiation, and attenuating the inflammatory cascades that drive psoriatic pathology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning acitretin's action, with a focus on its regulatory effects on gene expression. We delve into the key signaling pathways influenced by acitretin, present quantitative data on gene expression changes from clinical and preclinical studies, and provide detailed experimental protocols for the key methodologies cited. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the therapeutic mechanisms of retinoids and develop novel treatments for psoriasis.
Introduction: The Role of Acitretin in Psoriasis Therapy
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. Acitretin, the active metabolite of etretinate, addresses these pathological hallmarks by acting as a systemic modulator of gene expression.[1][2] Its pleiotropic effects stem from its interaction with nuclear retinoid receptors, leading to a cascade of transcriptional changes that ultimately restore epidermal homeostasis and resolve inflammation.[1][2]
Core Mechanism of Action: Modulation of Nuclear Receptor Signaling
Acitretin exerts its effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), both of which have three subtypes (α, β, and γ).[2][3] Upon ligand binding, these receptors form heterodimers (RAR-RXR) that translocate to the nucleus and bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2] This binding initiates a conformational change in the receptor complex, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[2]
Key Signaling Pathways Modulated by Acitretin
Acitretin's therapeutic effects in psoriasis are mediated through its influence on several key signaling pathways:
RAR/RXR Signaling Pathway
The primary mechanism of acitretin involves the direct activation of the RAR/RXR signaling pathway, leading to the regulation of a wide array of genes controlling keratinocyte function.
IL-17/IL-36/IκBζ Signaling Axis
Recent evidence highlights acitretin's ability to interfere with the pro-inflammatory IL-17/IL-36 signaling axis, which is crucial in the pathogenesis of pustular psoriasis. Acitretin has been shown to down-regulate the expression of IL-36β and IL-36γ induced by IL-17A in keratinocytes.[1][4] This effect is mediated, at least in part, by the down-regulation of IκBζ (inhibitor of kappa B zeta), a key transcriptional regulator of IL-17A-driven inflammation.[1][4][5][6]
JAK/STAT Signaling Pathway
Acitretin has also been demonstrated to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly involving STAT1 and STAT3.[7][8] These transcription factors are key mediators of cytokine signaling that drives keratinocyte hyperproliferation in psoriasis. Acitretin can inhibit the proliferation of keratinocytes by down-regulating the expression of STAT1 and STAT3.[7][8]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative data on gene expression changes induced by acitretin from various studies.
Table 1: In Vitro Studies on Human Keratinocytes (HaCaT cells)
| Gene | Treatment Conditions | Fold Change / % Inhibition | Experimental Method | Reference |
| IL-36β | IL-17A (100 ng/mL) + Acitretin (1 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, ELISA | [1] |
| IL-36γ | IL-17A (100 ng/mL) + Acitretin (1 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, ELISA | [1] |
| IκBζ | IL-17A (100 ng/mL) + Acitretin (1 µmol/L) | Significant down-regulation | RT-qPCR, Western Blot | [1] |
| STAT1 | Acitretin (5 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, Western Blot | [7] |
| STAT3 | Acitretin (5 µmol/L) | Significant down-regulation (p < 0.05) | RT-qPCR, Western Blot | [7] |
| SOCS1 | Acitretin (5 µmol/L) | Significant down-regulation | RT-qPCR | [7] |
| SOCS3 | Acitretin (5 µmol/L) | Significant down-regulation | RT-qPCR | [7] |
| RANTES (CCL5) mRNA | TNF-α + IFN-γ + Acitretin (1 µmol/L) | Significant decrease | RT-PCR | [9] |
| RANTES (CCL5) protein | TNF-α + IFN-γ + Acitretin (0.1, 1, 5 µmol/L) | 25%, 18%, 12% reduction, respectively | ELISA | [9] |
| RARγ mRNA | Acitretin (1x10-6 mol/L) | 2.3-fold increase | Real-time quantitative RT-PCR | [10] |
| HB-EGF mRNA | Acitretin (1 µmol/L) | 7.1-fold increase | Real-time quantitative RT-PCR | [11] |
| MMP13 mRNA | Acitretin (1 µM) | Significant suppression | RT-qPCR | [12] |
| AQP3 | Acitretin (0.010 mg/mL) for 12h | Increased expression | RT-PCR, Western Blot | [13] |
Table 2: Clinical Studies in Psoriasis Patients
| Gene/Protein | Psoriasis Type | Treatment | Change in Expression | Experimental Method | Reference |
| CD14 | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |
| CTSL | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |
| CEBPD | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |
| IL1B | Generalized Pustular Psoriasis | Acitretin | Significantly decreased | RNA sequencing (PBMCs) | [2][14][15] |
| CXCL1 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |
| CXCL8 (IL-8) | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |
| S100A8 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |
| S100A9 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |
| S100A12 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |
| LCN2 | Generalized Pustular Psoriasis | Acitretin | Significantly downregulated | RNA sequencing (PBMCs) | [3] |
| IL-17 | Psoriasis | Acitretin | No significant reduction in serum levels | ELISA | [16] |
| IL-22 | Psoriasis | Acitretin | No significant reduction in serum levels | ELISA | [16] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies to investigate the effects of acitretin on gene expression.
In Vitro Keratinocyte Culture and Treatment
-
Cell Line: Human immortalized keratinocyte cell line (HaCaT) is commonly used as a model for psoriatic keratinocytes.[1][7][9]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Acitretin Treatment: Acitretin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µmol/L) for specified durations (e.g., 24, 48 hours).[1][7]
-
Cytokine Stimulation: To mimic the inflammatory psoriatic microenvironment, cells are often pre-treated with pro-inflammatory cytokines such as IL-17A (e.g., 100 ng/mL) or a combination of TNF-α and IFN-γ before or during acitretin treatment.[1][9]
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured cells or patient biopsies using commercially available kits (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probe-based assays. Gene-specific primers are designed to amplify the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Protein Analysis: Western Blot and ELISA
-
Western Blot:
-
Protein Extraction: Total protein is extracted from cells using lysis buffer containing protease inhibitors.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., STAT1, STAT3, IκBζ) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Cell culture supernatants or patient serum samples are collected.
-
Assay Procedure: Commercially available ELISA kits are used to quantify the concentration of specific proteins (e.g., IL-36β, IL-36γ, RANTES) according to the manufacturer's protocols.
-
Transcriptomic Analysis: RNA Sequencing (RNA-seq)
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of psoriasis patients before and after acitretin treatment using density gradient centrifugation (e.g., Ficoll-Paque).[2][3]
-
RNA Extraction and Library Preparation: Total RNA is extracted, and its quality is assessed. RNA-seq libraries are prepared using kits that typically involve poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapters.
-
Alignment: The cleaned reads are aligned to the human reference genome.
-
Quantification: Gene expression levels are quantified as read counts or transcripts per million (TPM).
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify differentially expressed genes between pre- and post-treatment samples, with significance determined by a p-value or false discovery rate (FDR) cutoff and a fold-change threshold.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed using tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify enriched biological pathways and functions.
-
Conclusion and Future Directions
Acitretin's efficacy in psoriasis is unequivocally linked to its profound impact on gene expression. By targeting the RAR/RXR nuclear receptors, acitretin orchestrates a complex transcriptional program that normalizes keratinocyte biology and dampens the inflammatory response. The modulation of key signaling pathways, including the IL-17/IL-36/IκBζ axis and the JAK/STAT pathway, provides a deeper understanding of its therapeutic mechanisms.
While significant progress has been made, further research is warranted to fully delineate the complete spectrum of acitretin-regulated genes in different subtypes of psoriasis. Large-scale transcriptomic studies, such as the analysis of data from clinical trials like NCT02715960, are crucial to identify novel therapeutic targets and predictive biomarkers of treatment response. A more comprehensive understanding of the intricate gene regulatory networks governed by acitretin will undoubtedly pave the way for more personalized and effective therapeutic strategies for patients with psoriasis.
References
- 1. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA sequencing-based longitudinal transcriptomic profiling gives novel insights into the disease mechanism of generalized pustular psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IκBζ is a key driver in the development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Keratinocyte-derived IκBζ drives psoriasis and associated systemic inflammation [insight.jci.org]
- 7. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synergistic effects of acitretin and narrow-band ultraviolet-B in inducing retinoic acid receptor gamma mRNA expression in normal human keratinocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effects of acitretin and narrow-band UVB on inducing the expression of heparin-binding epidermal-growth-factor-like growth factor in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of retinoic acid on aquaporin 3 expression in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptomic landscape of generalized pustular psoriasis before and after acitretin/glucocorticoids treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum levels of IL-17 and IL-22 are reduced by etanercept, but not by acitretin, in patients with psoriasis: a randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Odyssey of Acitretin Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy is intrinsically linked to its journey into the cell and subsequent metabolic transformation. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of acitretin sodium, integrating quantitative data, detailed experimental methodologies, and visual representations of the core processes to support further research and drug development in this domain.
Cellular Uptake of Acitretin
The entry of acitretin into target cells, primarily keratinocytes, is a critical first step in its mechanism of action. While the precise transport kinetics are not fully elucidated, the process is understood to be multifactorial, involving passive diffusion and protein-mediated transport.
The Role of Cellular Retinoic Acid-Binding Proteins (CRABPs)
Once inside the cytoplasm, acitretin is chaperoned by cellular retinoic acid-binding proteins (CRABPs), specifically CRABP-I and CRABP-II.[1][2] These proteins play a crucial role in regulating the intracellular concentration of retinoids and facilitating their transport to the nucleus.[1][2] Acitretin has been shown to bind to both CRABP-I and CRABP-II with high affinity.
Table 1: Binding Affinities of Acitretin for Cellular Retinoic Acid-Binding Proteins (CRABPs)
| Protein | Binding Affinity (K'd) | Reference |
| mCRABP-I | 3 ± 1 nM | [3] |
| mCRABP-II | 15 ± 11 nM | [3] |
Experimental Protocol: In Vitro Cellular Uptake Assay
A representative experimental workflow to quantify the cellular uptake of acitretin in a keratinocyte cell line, such as HaCaT, is outlined below. This protocol is adapted from methodologies used for studying the uptake of retinoids and nanoparticle-conjugated acitretin.[4]
Objective: To quantify the time- and concentration-dependent uptake of acitretin in HaCaT keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., a structurally similar retinoid)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM in 6-well plates until they reach 80-90% confluency.
-
Treatment:
-
Time-dependent uptake: Treat cells with a fixed concentration of acitretin (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Concentration-dependent uptake: Treat cells with varying concentrations of acitretin (e.g., 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 2 hours).
-
-
Cell Lysis and Extraction:
-
At each time point, wash the cells three times with ice-cold PBS to remove extracellular acitretin.
-
Lyse the cells by adding a suitable lysis buffer and scraping the cells.
-
Add an internal standard to the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a mixture of hexane (B92381) and isopropanol) to extract acitretin and the internal standard from the lysate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
-
-
Quantification:
-
Data Analysis: Plot the intracellular acitretin concentration against time and initial extracellular concentration to determine the uptake kinetics.
Experimental Workflow for Cellular Uptake Analysis
Metabolism of Acitretin
Following cellular uptake, acitretin undergoes extensive metabolism, primarily in the liver, but also within target cells like keratinocytes.[7] The metabolic pathways are crucial for its activation, deactivation, and elimination.
The primary metabolic transformations of acitretin include:
-
Isomerization: Conversion to its 13-cis isomer, isoacitretin (B1672207) (13-cis-acitretin).[4]
-
Esterification: In the presence of ethanol, acitretin can be esterified to form etretinate, a highly lipophilic and long-acting retinoid.[4][7]
-
Chain Shortening and Conjugation: Breakdown into smaller, more water-soluble metabolites that can be excreted.[4]
The involvement of specific cytochrome P450 (CYP) enzymes in acitretin metabolism is not fully elucidated, though studies on general retinoid metabolism suggest a role for enzymes such as CYP2C8 and CYP3A4.[2][8]
In Vitro Metabolism in Human Liver Microsomes
Studies using human liver microsomes have provided insight into the conversion of acitretin to etretinate. This process is dependent on ATP, Coenzyme A (CoASH), and ethanol, and involves the formation of an acitretinoyl-CoA thioester conjugate as an intermediate.[7]
Table 2: Pharmacokinetic Parameters of Acitretin and its Major Metabolites
| Compound | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) | Elimination Half-life (hours) | Reference(s) |
| Acitretin | 200 - 400 (single 50 mg dose) | 2 - 5 | ~49 (multiple doses) | [4][5][9] |
| 13-cis-Acitretin | Varies | Varies | ~63 (multiple doses) | [4][9] |
| Etretinate | Varies (dependent on alcohol) | - | ~120 days | [4] |
Experimental Protocol: In Vitro Metabolism in Cultured Keratinocytes
This protocol outlines a method for studying the metabolism of acitretin in a cell culture model.
Objective: To identify and quantify the metabolites of acitretin produced by HaCaT keratinocytes.
Materials:
-
HaCaT cells
-
This compound
-
Cell culture medium and supplements
-
LC-MS/MS system
-
Internal standards for acitretin and its expected metabolites (13-cis-acitretin)
-
Solvents for extraction and chromatography
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells to confluency in appropriate culture vessels. Treat the cells with acitretin at a relevant concentration for a specified time period (e.g., 24 hours).
-
Sample Collection:
-
Collect the cell culture medium.
-
Wash the cells with PBS and then lyse the cells.
-
-
Metabolite Extraction:
-
To both the medium and the cell lysate, add internal standards.
-
Perform a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation to remove proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Identify and quantify the metabolites based on their retention times and mass transitions compared to authentic standards.
Conclusion
The cellular uptake and metabolism of acitretin are intricate processes that are fundamental to its therapeutic action. While significant progress has been made in understanding these mechanisms, particularly the role of CRABPs and the metabolic conversion to etretinate, further research is warranted. Specifically, detailed kinetic studies of acitretin transport into keratinocytes and the definitive identification of the CYP450 isozymes involved in its metabolism will provide a more complete picture. The experimental frameworks and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to optimize retinoid-based therapies and develop novel treatments for dermatological disorders.
References
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 8. Retinoids Induce Cytochrome P450 3A4 through RXR/VDR-mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation oral retinoid, is a systemic therapy employed in the management of severe psoriasis. Its mechanism of action involves the normalization of keratinocyte differentiation and proliferation, as well as modulation of inflammatory processes.[1][2] Clinical response to acitretin is variable among individuals, with genetic factors thought to play a significant role in this heterogeneity.[3] This technical guide provides an in-depth overview of the current knowledge on the pharmacogenomics of acitretin response in psoriasis patients, detailing genetic markers, experimental methodologies, and relevant signaling pathways.
Genetic Markers Associated with Acitretin Response
Several genetic polymorphisms have been investigated for their association with acitretin treatment outcomes in psoriasis. The following tables summarize the quantitative data from key studies.
| Gene/Locus | Polymorphism / Allele | Genotype/Allele associated with altered response | Population | Quantitative Data | Reference(s) |
| HLA-DQA1 | DQA102:01 | Presence of the allele associated with a better response | Han Chinese | Relative Risk (RR) = 10.34 (95% CI: 2.62–40.77), p = 0.001 | [4] |
| HLA-DQB1 | DQB102:02 | Presence of the allele associated with a better response | Han Chinese | Relative Risk (RR) = 21.01 (95% CI: 2.53–174.27), p = 0.005 | [4] |
| SFRP4 | rs1802073G>T | GG/GT genotypes associated with a poorer response | Chinese | Odds Ratio (OR) for non-response = 2.570 (95% CI: 1.294–5.107), p = 0.007. The T allele was associated with a better response (OR = 0.603, 95% CI: 0.374–0.971, p = 0.037). | [3] |
| IL23R | rs11209032 | AA genotype associated with improved response when acitretin is used to treat secondary non-response to TNF-α monoclonal antibodies | Not specified | χ2 = 6.577, p = 0.02 | [5] |
| VEGFA | -460C>T (rs833061) | TC genotype associated with a significant response ; TT genotype associated with non-response | United Kingdom | For TC genotype: p = 0.01. TT genotype was almost two times more likely to be associated with treatment failure. | [6] |
| Apolipoprotein E (ApoE) | e2, e3, e4 alleles | No significant association with acitretin response | Not specified | Allelic distribution was similar in responders and non-responders. | [3][7][8][9] |
Experimental Protocols
Patient Response Assessment: Psoriasis Area and Severity Index (PASI)
The clinical response to acitretin is commonly assessed using the Psoriasis Area and Severity Index (PASI). A PASI 75, which indicates a 75% or greater reduction in the baseline PASI score, is a standard benchmark for a good therapeutic response.
PASI Score Calculation:
The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 0-4 scale (0=none, 4=very severe). The percentage of area affected in each region is also scored on a 0-6 scale (0=0%, 1=1-9%, 2=10-29%, 3=30-49%, 4=50-69%, 5=70-89%, 6=90-100%).
The final PASI score is calculated using the following formula: PASI = 0.1(Eh + Ih + Dh)Ah + 0.2(Eu + Iu + Du)Au + 0.3(Et + It + Dt)At + 0.4(El + Il + Dl)Al
Where E is erythema, I is induration, D is desquamation, A is the area score, and the subscripts h, u, t, and l refer to the head, upper extremities, trunk, and lower extremities, respectively.
Genotyping Methodologies
1. TaqMan SNP Genotyping Assay (for SNPs like SFRP4 rs1802073)
This method utilizes fluorescence-based real-time PCR to detect specific single nucleotide polymorphisms.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or saliva using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are determined using a spectrophotometer.
-
Assay Components: Each assay consists of a pair of PCR primers and two allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM and VIC).
-
Reaction Setup:
-
Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (primers and probes), and nuclease-free water.
-
Dispense the reaction mix into a 96- or 384-well PCR plate.
-
Add the genomic DNA samples to the respective wells. Include no-template controls (NTCs) and positive controls of known genotypes.
-
-
Real-Time PCR and Analysis:
-
The plate is run on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.
-
During the PCR, the allele-specific probes bind to the target DNA. The 5' to 3' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.
-
The instrument detects the fluorescence from each well, and the software plots the results on an allelic discrimination plot to determine the genotype of each sample.
-
2. Sanger Sequencing for HLA Typing (for HLA-DQA1 and HLA-DQB1)
Sanger sequencing is a method for determining the nucleotide sequence of DNA and is considered a gold standard for HLA typing.
-
DNA Extraction: High-quality genomic DNA is extracted from whole blood or buccal swabs.
-
PCR Amplification:
-
Specific exons of the HLA-DQA1 and HLA-DQB1 genes are amplified using locus-specific primers. For heterozygous samples with deletion alleles, group-specific primers may be used to selectively amplify alleles.[10]
-
The PCR products are purified to remove excess primers and dNTPs, often using enzymatic methods or column-based kits.
-
-
Cycle Sequencing:
-
The purified PCR product is used as a template in a cycle sequencing reaction. This reaction includes a sequencing primer (either forward or reverse), DNA polymerase, the four standard dNTPs, and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
When a ddNTP is incorporated into the growing DNA strand, the chain is terminated. This results in a mixture of DNA fragments of different lengths, each ending with a specific fluorescently labeled ddNTP.
-
-
Capillary Electrophoresis and Sequence Analysis:
-
The labeled DNA fragments are separated by size using capillary electrophoresis on a genetic analyzer.
-
A laser excites the fluorescent dyes, and a detector reads the color of the dye for each fragment as it passes.
-
The sequence data is compiled, and specialized software is used to align the sequence to a reference HLA allele database to determine the specific HLA-DQA1 and HLA-DQB1 alleles present in the sample.[11]
-
3. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) (for VEGFA -460C>T)
This technique uses restriction enzymes to cut DNA at specific recognition sites, which can be altered by a single nucleotide polymorphism.
-
DNA Extraction: Genomic DNA is isolated from patient samples.
-
PCR Amplification: A specific region of the VEGFA gene containing the -460C>T polymorphism is amplified using PCR with specific primers.
-
Restriction Enzyme Digestion:
-
The PCR product is incubated with a restriction enzyme that recognizes a sequence present in one allele but not the other. For the -460C>T polymorphism, an appropriate enzyme is chosen that cuts at the C allele but not the T allele, or vice versa.
-
The digestion reaction is carried out at the optimal temperature for the specific enzyme.
-
-
Gel Electrophoresis:
-
The digested DNA fragments are separated by size on an agarose (B213101) gel.
-
The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
-
Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype. For example, if the C allele is cut and the T allele is not, a homozygous CC individual will show only the smaller digested fragments, a homozygous TT individual will show only the larger undigested fragment, and a heterozygous CT individual will show both the undigested and digested fragments.
Signaling Pathways and Experimental Workflows
Acitretin's Primary Mechanism of Action: RAR/RXR Signaling
Acitretin exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][12] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[13] This modulation of gene expression leads to the normalization of keratinocyte proliferation and differentiation.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in psoriasis, mediating the effects of pro-inflammatory cytokines like interferons and interleukins. Acitretin has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of STAT1 and STAT3.[1]
Interference with the IL-17/IL-36 Signaling Axis
The IL-17 and IL-36 inflammatory pathways are crucial in the pathogenesis of psoriasis. IL-17A can induce the expression of IL-36 in keratinocytes, creating a pro-inflammatory feedback loop. Acitretin has been demonstrated to inhibit IL-17A-induced IL-36 expression in keratinocytes, potentially by down-regulating IκBζ.[14]
Experimental Workflow for Pharmacogenomic Study of Acitretin Response
The following diagram illustrates a typical workflow for a pharmacogenomic study investigating the association between genetic markers and acitretin response in psoriasis patients.
Conclusion
The pharmacogenomics of acitretin response in psoriasis is a growing field with the potential to enable personalized medicine approaches. Genetic markers in HLA, SFRP4, and VEGFA have shown promise in predicting treatment outcomes. Further research with larger, multi-ethnic cohorts is needed to validate these findings and to identify additional predictive biomarkers. A deeper understanding of the interplay between genetic variations and the molecular pathways affected by acitretin will be crucial for optimizing its use and improving patient care in psoriasis.
References
- 1. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Inflammatory Factor SNP May Serve as a Promising Biomarker for Acitretin to Alleviate Secondary Failure of Response to TNF-a Monoclonal Antibodies in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Apolipoprotein E gene polymorphisms are associated with psoriasis but do not determine disease response to acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apolipoproteins in Psoriasis: The Effect of Acitretin Treatment and UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor Variants (936C/T, 634C/G, 2578A/C) and Their Genotype–Haplotype Association with Recurrent Implantation Failure in Infertile Women: A Single-Center Analytical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cd-genomics.com [cd-genomics.com]
- 12. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 13. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An A-Priori Investigation of Acitretin's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is an established therapeutic agent for severe psoriasis and other disorders of keratinization.[1][2] Its clinical efficacy is attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification.[1] Beyond these effects, Acitretin exerts significant anti-inflammatory properties, which are central to its therapeutic action. This technical guide provides an in-depth, a-priori investigation into the anti-inflammatory mechanisms of Acitretin, detailing its molecular interactions, modulation of key signaling pathways, and impact on inflammatory mediators. The guide summarizes quantitative data from preclinical and clinical studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, offering a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action: Nuclear Receptor Modulation
Acitretin's primary mechanism of action involves its function as a synthetic analog of retinoic acid, a derivative of vitamin A.[3] It modulates gene expression by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), both of which have α, β, and γ subtypes.[3][4]
Upon entering the cell, Acitretin binds to cytosolic retinoic acid-binding protein (CRABP), which transports it to the nucleus.[4] In the nucleus, Acitretin activates RARs and RXRs.[3][4] These activated receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][4] This binding initiates a conformational change, leading to the release of co-repressors and the recruitment of co-activators, thereby modulating the transcription of genes involved in cellular differentiation, proliferation, and inflammation.[4] This genomic action underlies Acitretin's ability to normalize the hyperproliferative and inflammatory state of psoriatic keratinocytes.[3]
References
Acitretin's Impact on the STAT3 Signaling Pathway in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in the proliferation, survival, and metastasis of various cancer cells. Its constitutive activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. Acitretin (B1665447), a second-generation oral retinoid, is an established treatment for psoriasis and has demonstrated chemopreventive and therapeutic effects in certain cutaneous malignancies. Emerging evidence, primarily from studies on related retinoids and non-cancerous keratinocytes, suggests that acitretin may exert its anti-neoplastic effects in part through the modulation of the STAT3 signaling pathway. This technical guide provides an in-depth analysis of the current understanding of acitretin's impact on STAT3 signaling in cancer cells, detailing experimental data, methodologies, and key molecular interactions. While direct evidence in cancer models is still developing, this document synthesizes related findings to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The STAT3 Signaling Pathway in Oncology
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in tumorigenesis.[1][2] Canonically, the pathway is activated by the binding of cytokines and growth factors (e.g., IL-6, EGF) to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[3][4] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its homodimerization, nuclear translocation, and subsequent binding to the promoters of target genes.[5][6] These target genes are integral to cancer progression, regulating processes such as:
-
Cell Proliferation and Survival: Upregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and cell cycle regulators like Cyclin D1.[3][5][7]
-
Angiogenesis: Induction of vascular endothelial growth factor (VEGF).[5]
-
Invasion and Metastasis: Regulation of matrix metalloproteinases (MMPs).[5]
-
Immune Evasion: Promotion of an immunosuppressive tumor microenvironment.[7]
Given its central role in cancer, the inhibition of the STAT3 signaling pathway is a highly sought-after therapeutic strategy.[3]
Acitretin and the STAT3 Pathway: Current Evidence
Direct evidence for acitretin's inhibition of the STAT3 pathway in cancer cells is still emerging. However, studies on related retinoids and in non-malignant, yet proliferative, cell models provide a strong rationale for its investigation in an oncological context.
Evidence from Non-Malignant Proliferative Keratinocytes
A key study investigating the effect of acitretin on immortalized human keratinocytes (HaCaT cells) provides the most direct evidence of its impact on the STAT3 pathway.[8] In this model, acitretin was shown to inhibit HaCaT cell proliferation and down-regulate the expression of both STAT1 and STAT3.[8] This suggests that acitretin may modulate the JAK/STAT signaling pathway, a mechanism that could be relevant to keratinocyte-derived skin cancers.[8]
Inferred Mechanisms from Other Retinoids in Cancer Models
Studies on other retinoids, such as all-trans retinoic acid (ATRA) and fenretinide, have demonstrated a clear inhibitory effect on STAT3 signaling in cancer cells.
-
All-Trans Retinoic Acid (ATRA): In a model of skin squamous cell carcinoma (SCC), ATRA was found to suppress the phosphorylation of STAT3.[9] Furthermore, in oral squamous cell carcinoma, ATRA has been reported to induce apoptosis and decrease PD-L1 expression through the inhibition of STAT3.[10]
-
Fenretinide: This synthetic retinoid has been shown to inhibit STAT3 activation in oral squamous cell carcinoma cell lines.[11]
These findings with structurally and functionally related compounds strongly suggest that acitretin may share the ability to modulate the STAT3 pathway in cancer cells.
Acitretin's Pro-Apoptotic Effects in Cancer Cells
Acitretin has been shown to induce apoptosis in human cutaneous squamous cell carcinoma (SCL-1) cells.[12] While this study attributed the apoptotic mechanism to the CD95 (Fas) signaling pathway, it is important to note that the inhibition of the STAT3 pathway is a well-established trigger for apoptosis in cancer cells.[13][14] It is plausible that acitretin-induced apoptosis involves a multi-faceted mechanism that includes the suppression of the pro-survival signals mediated by STAT3.
Quantitative Data on Acitretin's Effects
The following table summarizes the key quantitative data from a pivotal study on HaCaT cells, which provides a basis for dosages and expected outcomes in future cancer cell line studies.
| Parameter | Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| STAT3 mRNA Expression | HaCaT | Acitretin | 5 µmol/L | 24 h | Down-regulation of STAT3 mRNA | [8] |
| STAT3 Protein Expression | HaCaT | Acitretin | 5 µmol/L | 24 h | Down-regulation of STAT3 protein | [8] |
| Cell Proliferation | HaCaT | Acitretin | 5 µmol/L | 12-72 h | Time-dependent inhibition of cell proliferation | [8] |
| Cell Proliferation | SCL-1 | Acitretin | 1-100 µmol/L | 24-72 h | Dose- and time-dependent inhibition of cell growth | [12] |
| Apoptosis Induction | SCL-1 | Acitretin | 50 µmol/L | 24 h | Significant increase in apoptosis | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of acitretin on the STAT3 signaling pathway in cancer cells.
Cell Culture and Acitretin Treatment
-
Cell Lines: Select appropriate cancer cell lines with known constitutive or inducible STAT3 activation (e.g., squamous cell carcinoma lines like A431, breast cancer lines like MDA-MB-231, or melanoma lines like A375).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Acitretin Preparation: Prepare a stock solution of acitretin in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µmol/L). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blotting for STAT3 and Phospho-STAT3
-
Cell Lysis: After treatment with acitretin for the desired time, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for STAT3 and Target Genes
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from acitretin-treated and control cells using an RNA extraction kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and specific primers for STAT3 and its target genes (e.g., Bcl-2, Cyclin D1, VEGF). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of acitretin for 24, 48, and 72 hours.
-
Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Molecular Interactions and Workflows
Acitretin's Potential Impact on the STAT3 Signaling Pathway
Caption: Acitretin's potential mechanism of action on the STAT3 signaling pathway.
Experimental Workflow for Assessing Acitretin's Effect on STAT3
Caption: Workflow for studying acitretin's impact on STAT3 signaling in cancer cells.
Conclusion and Future Directions
The available evidence, though indirect in the context of cancer, strongly suggests that acitretin has the potential to modulate the STAT3 signaling pathway. Its demonstrated ability to down-regulate STAT3 expression in keratinocytes, coupled with the known anti-STAT3 effects of other retinoids in cancer models, provides a solid foundation for further investigation. The pro-apoptotic effects of acitretin in squamous cell carcinoma further support its potential as an anti-cancer agent acting through STAT3-related mechanisms.
Future research should focus on directly assessing the impact of acitretin on STAT3 phosphorylation and activity in a panel of cancer cell lines, particularly those where STAT3 is a known driver of malignancy. In vivo studies using cancer xenograft models will also be crucial to validate the therapeutic potential of acitretin as a STAT3-targeting agent. Elucidating the precise molecular mechanisms by which acitretin regulates STAT3 will be key to its development as a targeted anti-cancer therapy.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-trans retinoic acid suppresses Stat3 signaling during skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fenretinide Inhibits Stat3 Activation in Oral Squamous Cell Carcinoma (OSCC) IADR Abstract Archives [iadr.abstractarchives.com]
- 12. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acitretin Sodium In Vitro Studies on HaCaT Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of acitretin (B1665447) on the human keratinocyte cell line HaCaT. The included data and protocols are intended to guide researchers in studying the mechanisms of action of acitretin, a synthetic retinoid widely used in the treatment of psoriasis and other hyperkeratinotic disorders.
Introduction
Acitretin, the active metabolite of etretinate, is an oral retinoid that has demonstrated efficacy in managing skin diseases characterized by abnormal keratinocyte proliferation and differentiation.[1][2] In vitro studies using the HaCaT cell line, a spontaneously immortalized human keratinocyte line, have been instrumental in elucidating the molecular mechanisms underlying its therapeutic effects. These studies have shown that acitretin can inhibit keratinocyte proliferation, modulate inflammatory responses, and influence key signaling pathways.[3][4] This document summarizes key quantitative findings and provides detailed protocols for replicating these foundational experiments.
Data Presentation
Table 1: Effect of Acitretin on HaCaT Cell Proliferation
| Acitretin Concentration (µmol/L) | Inhibition Rate of HaCaT Cell Growth (%) | Reference |
| 0.01 | 13.70 | [3][5] |
| 0.1 | Not specified, but inhibition observed | [3] |
| 1 | Not specified, but inhibition observed | [3] |
| 5 | Not specified, but inhibition observed | [3][4] |
| 50 | 67.73 | [3][5] |
Table 2: Effect of Acitretin on RANTES Production in TNF-α and IFN-γ Stimulated HaCaT Cells
| Acitretin Concentration (µmol/L) | Reduction in RANTES Expression (%) | Reference |
| 0.1 | 25 | [3] |
| 1 | 18 | [3] |
| 5 | 12 | [3] |
Table 3: Effect of Acitretin on IL-36 Expression in IL-17A Stimulated HaCaT Cells
| Treatment | Effect on IL-36β and IL-36γ Expression | Reference |
| Acitretin (0.1, 1, 10 µmol/L) | Significant downregulation at both gene and protein levels | [6] |
| Acitretin alone | No obvious effect | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Acitretin in HaCaT Cells
Acitretin exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of target genes.[7] In HaCaT cells, this leads to the modulation of several key signaling pathways involved in proliferation and inflammation, such as the JAK/STAT and NF-κB pathways.[3][4]
Caption: Acitretin signaling in HaCaT cells.
Experimental Workflow for Studying Acitretin's Effects
A typical workflow to investigate the impact of acitretin on HaCaT cells involves cell culture, treatment with acitretin, and subsequent analysis of cellular endpoints such as proliferation, protein expression, and gene expression.
Caption: General experimental workflow.
Experimental Protocols
HaCaT Cell Culture
-
Cell Line: HaCaT (immortalized human keratinocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Acitretin Treatment
-
Stock Solution: Prepare a stock solution of acitretin in a suitable solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 50 µmol/L).
-
Treatment Protocol: Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA extraction). Allow cells to adhere overnight, then replace the medium with fresh medium containing the desired concentrations of acitretin or vehicle control.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of acitretin on HaCaT cell viability and proliferation.
-
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 1 × 10^5 cells/well and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of acitretin for specified time periods (e.g., 12, 24, 48, 72 hours).[4]
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the inhibition rate of cell growth relative to the vehicle-treated control group.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA levels of target genes (e.g., RANTES, IL-36β, IL-36γ, IκBζ).
-
Procedure:
-
Treat HaCaT cells with acitretin as described above.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using a qPCR system with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of target molecules (e.g., STAT1, STAT3, NF-κB).
-
Procedure:
-
Treat HaCaT cells with acitretin and lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-STAT1, anti-STAT3, anti-NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of secreted proteins (e.g., RANTES, IL-36) in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatant from acitretin-treated and control HaCaT cells.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
-
These protocols provide a solid foundation for investigating the in vitro effects of acitretin on HaCaT keratinocytes. Researchers should optimize these protocols based on their specific experimental conditions and objectives.
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells | springermedizin.de [springermedizin.de]
- 6. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Acitretin? [synapse.patsnap.com]
Application Notes and Protocols for Studying Acitretin Efficacy in Psoriasis Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of Acitretin's efficacy in treating psoriasis. Detailed protocols for the widely used imiquimod-induced psoriasis model, along with data presentation and an overview of other relevant models, are included to facilitate robust and reproducible studies.
Introduction to Acitretin and its Mechanism of Action
Acitretin, a second-generation systemic retinoid, is an established treatment for severe psoriasis.[1][2] Its therapeutic effects are primarily attributed to its ability to normalize keratinocyte proliferation and differentiation, as well as its anti-inflammatory properties.[1][3] Acitretin is the active metabolite of etretinate (B1671770) and exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] This interaction modulates the transcription of genes involved in cellular growth, differentiation, and inflammation.[3][4] Specifically, Acitretin has been shown to influence key signaling pathways implicated in psoriasis pathogenesis, including the JAK/STAT and IL-17 pathways.[5][6][7] By downregulating pro-inflammatory cytokines and normalizing epidermal cell turnover, Acitretin alleviates the clinical manifestations of psoriasis.[2][5]
Animal Models for Acitretin Efficacy Studies
Several animal models are available to study the efficacy of anti-psoriatic drugs like Acitretin. The choice of model depends on the specific research question, available resources, and the desired translational relevance.
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Skin Inflammation Model: This is the most widely used and convenient model for preclinical psoriasis research.[8][9][10] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a robust inflammatory response in mouse skin that mimics many features of human psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells.[10][11][12] This model is particularly useful for studying the IL-23/IL-17 inflammatory axis, a key driver of psoriasis.[10][13]
Xenograft Models: These models involve the transplantation of human psoriatic skin onto immunocompromised mice, such as severe combined immunodeficient (SCID) mice.[14] Xenograft models offer the advantage of studying drug effects on actual human psoriatic tissue, thereby providing high translational relevance.[14] However, these models are technically demanding, expensive, and require access to patient samples.
Genetically Engineered Mouse Models (GEMMs): These models involve the targeted manipulation of genes known to be involved in psoriasis pathogenesis.[15] For example, mice with targeted overexpression of cytokines like TNF-α, IL-17A, or manipulation of signaling pathways such as the STAT3 pathway can develop psoriasis-like skin lesions.[15] GEMMs are valuable for dissecting the specific molecular mechanisms of the disease and the drug's mode of action.
Data Presentation: Efficacy of Acitretin in Animal Models
The following tables summarize the quantitative data on the efficacy of Acitretin in the imiquimod-induced mouse model from various studies.
Table 1: Effect of Acitretin on Psoriasis Area and Severity Index (PASI) Scores in IMQ-Induced Psoriasis Models
| Animal Model | Acitretin Treatment | Duration | PASI Score Reduction | Reference |
| IMQ-induced BALB/c mice | 20 µ g/day , intraperitoneal | 6 days | Significant reduction compared to control | [5] |
| IMQ-induced rats | Topical proniosomal gel | 14 days | Remarkable reduction from day 1 to 14 | [16] |
| IMQ-induced mice | Gastrointestinal administration | Not specified | Slight relief of skin lesion severity | [6] |
Table 2: Effect of Acitretin on Epidermal Thickness in IMQ-Induced Psoriasis Models
| Animal Model | Acitretin Treatment | Duration | Reduction in Epidermal Thickness | Reference |
| IMQ-induced BALB/c mice | 20 µ g/day , intraperitoneal | 6 days | Significant reduction compared to control | [5] |
| IMQ-induced BALB/c mice | Not specified | 6 days | 49.79 ± 14.16 µm (Acitretin) vs. 85.62 ± 17.55 µm (IMQ) | [17] |
| IMQ-induced mice | Not specified | 10 days | Greatly decreased hyperplasia of the epidermis | [18] |
Table 3: Effect of Acitretin on Inflammatory Markers in IMQ-Induced Psoriasis Models
| Animal Model | Acitretin Treatment | Key Inflammatory Marker(s) | Outcome | Reference |
| IMQ-induced mice | Gastrointestinal administration | IL-36β and IL-36γ | Significantly declined expression in keratinocytes | [6] |
| IMQ-induced BALB/c mice | 20 µ g/day , intraperitoneal | pSTAT3, Ki67 | Significantly inhibited expression | [5] |
| IMQ-induced rats | Topical proniosomal gel | TNF-α, IL-6 | Normalized levels | [16] |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol details the induction of a psoriasis-like phenotype in mice using imiquimod cream, a widely accepted and robust method.[10][11]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Control cream (e.g., Vaseline Lanette cream)
-
Electric shaver
-
Calipers for measuring skin thickness
-
Scoring system for erythema, scaling, and thickness (see below)
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a designated area on the dorsal skin (approximately 2 x 3 cm). Allow the mice to recover for 24 hours before the first application.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6 consecutive days.[5][19] For the control group, apply an equivalent amount of control cream.
-
Acitretin Administration:
-
Systemic Administration: Acitretin can be administered via oral gavage or intraperitoneal injection. A sample dosage is 20 µ g/day intraperitoneally, starting concurrently with the imiquimod application.[5]
-
Topical Administration: Formulations such as Acitretin-loaded gels can be applied directly to the affected skin area, typically following imiquimod application.[16]
-
-
Efficacy Assessment:
-
Clinical Scoring (Modified PASI): From day 3 onwards, daily assess the severity of the skin inflammation based on erythema (redness), scaling, and induration (thickness).[10][12] Use a 0-4 scoring scale for each parameter (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the overall severity.[12]
-
Skin Thickness Measurement: Use calipers to measure the fold-thickness of the dorsal skin daily.
-
Histological Analysis: On day 7, euthanize the mice and collect skin biopsies from the treated area. Fix the samples in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.[5][18]
-
Immunohistochemistry: Perform immunohistochemical staining for proliferation markers (e.g., Ki67) and inflammatory markers (e.g., pSTAT3, CD3+ T-cells) to quantify cellular changes.[5]
-
Cytokine Analysis: Homogenize skin samples or use serum to measure the levels of key pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA or qPCR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in psoriasis and the experimental workflow for evaluating Acitretin efficacy.
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 4. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. Acitretin-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 9. inotiv.com [inotiv.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. biocytogen.com [biocytogen.com]
- 14. Statistical evaluation and experimental design of a psoriasis xenograft transplantation model treated with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetically Engineered Psoriasis Models - Ace Therapeutics [acetherapeutics.com]
- 16. impactfactor.org [impactfactor.org]
- 17. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acitretin Liposomal and Lipid-Based Formulations for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin (B1665447), a second-generation oral retinoid, is a cornerstone in the systemic treatment of severe psoriasis.[1][2] Its mechanism of action involves the normalization of epidermal cell proliferation, differentiation, and cornification, primarily through its interaction with retinoic acid receptors (RARs) which alters gene transcription.[3][4] This modulation helps to reduce the characteristic desquamation, erythema, and thickness of psoriatic lesions.[5] However, oral administration of acitretin is associated with significant systemic side effects, including teratogenicity, hepatotoxicity, and hyperlipidemia, which limit its long-term use.[6][7]
Topical delivery of acitretin presents a promising strategy to mitigate these systemic adverse effects by localizing the drug's action to the affected skin.[7][8] However, the physicochemical properties of acitretin, such as its low aqueous solubility and potential for skin irritation, pose challenges for conventional topical formulations.[6][9] To overcome these limitations, advanced drug delivery systems, particularly liposomal and other lipid-based nanocarrier formulations, have been explored. These carriers can enhance drug solubility, improve skin penetration and deposition, provide sustained release, and potentially reduce local irritation.[10][11]
This document provides a comprehensive overview of the research on acitretin-loaded liposomal and lipid-based nanocarrier formulations for topical delivery. It includes a summary of key formulation parameters, detailed experimental protocols for preparation and evaluation, and visual representations of relevant pathways and workflows.
Data Presentation: Formulation and Characterization of Acitretin-Loaded Lipid Nanocarriers
The following tables summarize the quantitative data from various studies on different types of acitretin-loaded lipid-based nanoparticles.
| Formulation Type | Composition Highlights | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Niosomes | Span 60:Cholesterol (1:1 molar ratio) | 369.73 ± 45.45 | -36.33 ± 1.80 | 90.32 ± 3.80 | [6] |
| Niosomes | - | 471 ± 1.15 | -21 ± 0.26 | 92 ± 2.70 | [7] |
| Solid Lipid Nanoparticles (SLNs) | Compritol ATO 888, Tween 80 | 181.53 ± 1.727 to 409 ± 1.019 | - | 78.82 ± 2.1 to 85.73 ± 1.6 | [10] |
| Nanostructured Lipid Carriers (NLCs) | Co-loaded with Fluocinolone Acetonide | 288.2 ± 2.3 | -34.2 ± 1.0 | 81.6 ± 1.1 (for Acitretin) | [12][13] |
| Ethosomes | - | 147 ± 2.15 | -11.5 ± 0.25 | 90.70 ± 0.89 | [11] |
| Formulation Type | In Vitro Release Profile | Ex Vivo Skin Permeation/Deposition | Reference |
| Solid Lipid Nanoparticles (SLNs) Gel | 86.83% release in 8 hours (sustained) | 0.056 mg/cm² skin deposition (vs. 0.012 mg/cm² for plain gel) | [10] |
| Nanostructured Lipid Carriers (NLCs) Gel | Sustained release compared to conventional gel | Minimal permeation, higher skin deposition | [13] |
| Niosomal Gel | Enhanced ex vivo permeation up to 30 hours | Significant drug deposition in epidermal-dermal layers | [6] |
| Ethosomal Gel | - | Increased skin permeability and deposition compared to plain gel | [11] |
| Niosomes | Controlled drug release of 30.80 ± 0.21% | Cumulative permeation of 1.87 ± 0.09 µg/cm² (vs. 3.6 ± 0.02 µg/cm² for drug solution) | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of acitretin-loaded lipid nanocarriers.
Preparation of Acitretin-Loaded Niosomes by Thin Film Hydration
This method is widely used for the preparation of niosomes.[7]
Materials:
-
Acitretin
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Accurately weigh acitretin, surfactant, and cholesterol and dissolve them in a suitable organic solvent in a round-bottom flask.
-
The organic solvent is then evaporated under reduced pressure using a rotary evaporator. This process results in the formation of a thin, dry film of the components on the inner wall of the flask.
-
Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant.
-
The resulting niosomal dispersion is then sonicated to reduce the vesicle size and improve homogeneity.
Preparation of Acitretin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This technique is suitable for formulating SLNs.[10]
Materials:
-
Acitretin
-
Solid lipid (e.g., Compritol ATO 888)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to a temperature above its melting point.
-
Disperse the acitretin in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed using a high-shear homogenizer.
-
The resulting nanoemulsion is then cooled down to room temperature, allowing the lipid to recrystallize and form SLNs.
Characterization of Lipid Nanocarriers
a) Particle Size and Zeta Potential Analysis: Particle size, polydispersity index (PDI), and zeta potential are determined by dynamic light scattering (DLS) using a zetasizer.[6] The formulation is appropriately diluted with deionized water before measurement to avoid multiple scattering effects.
b) Encapsulation Efficiency (%EE): The %EE is determined by separating the unencapsulated drug from the nanocarrier dispersion.[6]
-
Centrifuge the nanocarrier dispersion at high speed.
-
The supernatant containing the unencapsulated drug is collected.
-
The amount of unencapsulated drug is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
The amount of encapsulated drug is calculated by subtracting the amount of unencapsulated drug from the total amount of drug added.
-
%EE is calculated using the following formula: %EE = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
c) Morphological Examination: The morphology of the nanocarriers is visualized using Transmission Electron Microscopy (TEM).[12] A drop of the diluted dispersion is placed on a carbon-coated copper grid, negatively stained (e.g., with phosphotungstic acid), and allowed to air dry before observation under the microscope.
In Vitro Drug Release Study
The in vitro release of acitretin from the formulations is typically studied using the dialysis bag method.[12]
Procedure:
-
A known amount of the acitretin-loaded nanocarrier formulation is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is then immersed in a receptor medium (e.g., PBS pH 7.4, often containing a surfactant to maintain sink conditions) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of acitretin in the withdrawn samples is analyzed by HPLC or UV-Vis spectrophotometry.
Ex Vivo Skin Permeation and Deposition Studies
These studies are conducted using Franz diffusion cells to evaluate the penetration of the drug into and through the skin.[10][12]
Procedure:
-
Excised skin (e.g., rat, pig, or human) is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
A known quantity of the acitretin formulation is applied to the skin surface in the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium and maintained at 37°C with constant stirring.
-
At specific time points, samples are withdrawn from the receptor compartment to determine the amount of drug that has permeated through the skin.
-
At the end of the experiment, the skin is removed from the cell, and the amount of drug deposited in different skin layers (epidermis and dermis) is determined after appropriate extraction procedures.
Visualizations
Signaling Pathway of Acitretin in Psoriasis
Caption: Acitretin's mechanism of action in keratinocytes.
Experimental Workflow for Acitretin Liposomal Formulation
Caption: Workflow for preparation and evaluation of acitretin liposomes.
Logical Relationship of Topical Delivery Advantages
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 5. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. Pivotal role of Acitretin nanovesicular gel for effective treatment of psoriasis: ex vivo–in vivo evaluation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Preparation And Characterization Of Acitretin-Loaded Niosomes For Psor" by Marey Abdulmootani Almaghrabi [egrove.olemiss.edu]
- 8. Solid Lipid Nanoparticles as Carrier to Increase Local Bioavailability of Acitretin After Topical Administration in Psoriasis Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. impactfactor.org [impactfactor.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide-Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis [mdpi.com]
Protocol for the Preparation and Use of Acitretin in Cell Culture
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is the active metabolite of etretinate. It is utilized in the treatment of severe psoriasis and other keratinization disorders. In the realm of cell biology, acitretin serves as a valuable tool for investigating cellular differentiation, proliferation, and apoptosis. Its mechanism of action involves binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs), thereby modulating the transcription of genes crucial for regulating epithelial cell growth and differentiation.[1] This document provides a comprehensive protocol for the dissolution of acitretin in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of acitretin in cell culture applications.
| Parameter | Value | Source(s) |
| Molecular Weight | 326.4 g/mol | [3] |
| Solubility in DMSO | 1 - 65 mg/mL (approximately 3 - 199 mM). Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO. | [3][4][5] |
| Recommended Stock Solution Concentration | 1 - 10 mM in 100% DMSO | General Practice |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5%, ideally ≤ 0.1% to minimize cytotoxicity. This is cell-line dependent. | General Practice |
| Storage of Acitretin Powder | -20°C, protected from light. Stable for ≥ 4 years. | [3] |
| Storage of Stock Solution in DMSO | Aliquot and store at -20°C or -80°C, protected from light. For retinoids, it is recommended to prepare fresh solutions. Some sources suggest stability for up to 6 months at -20°C, while others indicate degradation of related retinoids in DMSO within weeks at -80°C.[3][6] | [3][4][6] |
| Example Working Concentrations | - 10 nM - 10 µM: Chronic Lymphocytic Leukaemia (CLL) cells and MEC-1 cell line.- Up to 50 µM: HaCaT keratinocytes (IC50 = 6.6 µM).[3]- 30 µM: HL-60, SCC4, SCC15, and A431 cancer cells.[3]- 100 - 500 ng/mL: Myeloid-Derived Suppressor Cells (MDSCs).[7] | [3][7] |
Signaling Pathway of Acitretin
Acitretin exerts its effects by modulating gene expression through the nuclear retinoid receptors. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of Acitretin.
Experimental Protocols
Preparation of Acitretin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of acitretin in DMSO.
Materials:
-
Acitretin powder (MW: 326.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Precaution: Acitretin is a retinoid and should be handled with care. It is sensitive to light and air.[4] All procedures should be performed in a laminar flow hood, and exposure to light should be minimized by using amber tubes and/or covering with foil.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of acitretin.
-
Mass (mg) = 10 mmol/L * 1 L * 326.4 g/mol * 1000 mg/g = 3.264 mg for 1 mL of DMSO.
-
-
Weighing: Carefully weigh out the calculated amount of acitretin powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the acitretin powder. For example, add 1 mL of DMSO to 3.264 mg of acitretin.
-
Mixing: Vortex the solution until the acitretin is completely dissolved. Gentle warming to 37°C may aid dissolution if a precipitate is observed.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C. It is strongly recommended to use freshly prepared solutions for optimal results, as the stability of retinoids in DMSO can be limited.[3][4]
Experimental Workflow for a Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for assessing the effect of acitretin on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This should be optimized for your specific cell line and experimental conditions.
Caption: General workflow for an MTT cell viability assay with Acitretin.
Detailed Protocol:
-
Cell Seeding (Day 1):
-
Culture the cells of interest to approximately 80% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cells to the optimal seeding density in fresh culture medium. This should be determined experimentally for each cell line.
-
Seed the cells into a 96-well plate (e.g., 100 µL per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Acitretin Treatment (Day 2):
-
Prepare serial dilutions of acitretin from your DMSO stock solution in pre-warmed culture medium. It is crucial to perform a stepwise dilution to avoid precipitation.
-
Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.1% or 0.5%) in culture medium.
-
Carefully remove the culture medium from the wells.
-
Add the prepared acitretin dilutions and the vehicle control to the respective wells (e.g., 100 µL per well).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay (Day of Endpoint):
-
Following the treatment period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the medium containing the MTT reagent.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each acitretin concentration.
-
Plot the percentage of cell viability against the acitretin concentration to generate a dose-response curve and determine the IC₅₀ value if desired.
-
Conclusion
This protocol provides a detailed guide for the preparation and application of acitretin in cell culture experiments. By adhering to these guidelines, researchers can effectively utilize acitretin to investigate its effects on various cellular processes. It is imperative to consider the light and air sensitivity of retinoids and to maintain a low final concentration of DMSO to ensure the validity and reproducibility of experimental results. Always include appropriate vehicle controls in your experimental design.
References
- 1. Modeling retinitis pigmentosa through patient-derived retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Retinoic Acid - Cell Biology [protocol-online.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. store.reprocell.com [store.reprocell.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Quantification of Acitretin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Acitretin (B1665447) and its primary metabolites, etretinate (B1671770) and isoacitretin (B1672207), using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of these compounds in biological matrices, particularly human plasma, and in pharmaceutical dosage forms.
Introduction
Acitretin is a second-generation oral retinoid used in the treatment of severe psoriasis.[1] It is the active metabolite of etretinate and is favored due to a significantly shorter elimination half-life.[1][2] The primary metabolites of Acitretin include isoacitretin (13-cis-acitretin) and, under concomitant alcohol consumption, etretinate.[3][4] Accurate and precise quantification of Acitretin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The following protocols detail validated HPLC methods for these purposes.
Method 1: Simultaneous Quantification of Acitretin and Etretinate in Human Plasma by RP-HPLC with UV Detection
This method is suitable for pharmacokinetic studies requiring the simultaneous measurement of Acitretin and its metabolite, etretinate, in human plasma.
Quantitative Data Summary
| Parameter | Acitretin | Etretinate | Reference |
| Linearity Range | up to 500 ng/mL | up to 500 ng/mL | [5] |
| Correlation Coefficient (R²) | 0.9937 | 0.9923 | [5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 2 ng/mL | [5] |
| Accuracy | 89.5 - 113.5% | 89.5 - 113.5% | [5] |
| Within-Run Precision (CV) | 4.4 - 15.8% | 4.4 - 15.8% | [5] |
| Between-Run Precision (CV) | 3.3 - 17.4% | 3.3 - 17.4% | [5] |
| Extraction Recovery | 75.1 - 91.5% | 75.1 - 91.5% | [5] |
Experimental Protocol
1. Materials and Reagents:
-
Acitretin and Etretinate reference standards
-
Retinyl acetate (B1210297) (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Butanol (HPLC grade)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Human plasma (blank)
2. Sample Preparation:
-
To a microcentrifuge tube, add the plasma sample or calibrator.
-
Add acetonitrile and the internal standard, retinyl acetate.
-
Subsequently, add a 1:1 (v/v) mixture of butanol and acetonitrile, followed by K₂HPO₄.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the layers.
-
Collect the supernatant for HPLC analysis.[5]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Details to be optimized based on the specific C18 column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 30 µL.[5]
-
Detection: UV at 350 nm.[5]
-
Column Temperature: Ambient.
4. Important Considerations:
-
Acitretin and its metabolites are sensitive to light. All sample handling should be performed under yellow light to minimize photodegradation.[6] Storage of samples at room temperature for 24 hours under light exposure can lead to a significant decrease in concentration (26.0 - 66.5%).[5]
Experimental Workflow
Caption: Workflow for the simultaneous analysis of Acitretin and Etretinate in plasma.
Method 2: Quantification of Acitretin and its Isomer Isoacitretin in Human Plasma by RP-HPLC with UV Detection
This rapid method is designed for the quantitative analysis of Acitretin and its cis-isomer, isoacitretin, in human plasma.
Quantitative Data Summary
| Parameter | Acitretin | Isoacitretin | Reference |
| Linearity Range | 1.025 - 753.217 ng/mL | 0.394 - 289.234 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 1.025 ng/mL | 0.394 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 8.1% | < 13.8% | [7] |
| Inter-day Precision (%RSD) | < 8.1% | < 13.8% | [7] |
| Accuracy | ±7.0% | ±10.6% | [7] |
Note: The data presented is from an LC-MS/MS method but provides a relevant performance benchmark for a similar HPLC-UV method.
Experimental Protocol
1. Materials and Reagents:
-
Acitretin and Isoacitretin reference standards
-
Tretinoin (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Diethyl ether (Analytical grade)
-
Ethyl acetate (Analytical grade)
-
Phosphate buffer (pH 7.0)
-
Acetic acid (Glacial)
-
Human plasma (blank)
2. Sample Preparation:
-
Use yellow amber glass tubes to minimize photodegradation.[6]
-
Add 0.5 - 3 mL of plasma and 0.1 mL of phosphate buffer (pH 7) to a tube containing the evaporated internal standard (tretinoin).[6]
-
Extract the mixture with 2 mL of diethyl ether-ethyl acetate (50:50, v/v) by vortexing for 5 minutes.[6]
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 30-100 µL of methanol.[6]
-
Transfer the reconstituted sample to an injection vial for HPLC analysis.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol - 1% aqueous acetic acid (85:15, v/v).[6]
-
Flow Rate: 1.2 mL/min.[6]
-
Injection Volume: 25 µL.[6]
-
Column Temperature: Ambient.
4. Important Considerations:
-
Stock solutions of retinoids in methanol are typically stable for up to two months when stored appropriately.[6]
-
Working solutions should be prepared fresh weekly.[6]
-
The use of yellow lighting in the laboratory is essential to prevent photodecomposition of the analytes.[6]
Experimental Workflow
Caption: Workflow for the analysis of Acitretin and Isoacitretin in plasma.
Method 3: Quantification of Acitretin in Pharmaceutical Formulations by RP-HPLC with UV Detection
This method is designed for the quality control and assay of Acitretin in pharmaceutical dosage forms, such as capsules.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 30 - 180 µg/mL | [8][9] |
| Correlation Coefficient (R²) | 0.999 | [8][9] |
| Retention Time | ~4.3 minutes | [8][9] |
| Recovery | 98.9 - 99.8% | [8][9] |
Experimental Protocol
1. Materials and Reagents:
-
Acitretin reference standard
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Acetic acid (Glacial)
-
Water (HPLC grade)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the Acitretin reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For capsules, take a representative number of capsules, empty and mix the contents. Weigh a portion of the powder equivalent to a single dose of Acitretin and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm filter before analysis.
-
Prepare working standards by diluting the stock solution with the mobile phase to fall within the linearity range.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: Acetic acid buffer (pH 4) : Methanol : Tetrahydrofuran (12:85:3, v/v/v).[8][9]
-
Injection Volume: Typically 10-20 µL.
Logical Relationship Diagram
Caption: Logical relationship for the quality control of Acitretin formulations.
References
- 1. jopcr.com [jopcr.com]
- 2. Acitretin versus etretinate in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acitretin is converted to etretinate only during concomitant alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpda.org [ijpda.org]
- 9. media.neliti.com [media.neliti.com]
Application Notes and Protocols: Acitretin Combination Therapy with Phototherapy in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques. The pathogenesis of psoriasis is complex, with the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis playing a central role. Acitretin (B1665447), a second-generation oral retinoid, and phototherapy are effective treatment modalities for moderate-to-severe psoriasis. Acitretin normalizes keratinocyte differentiation and has anti-inflammatory effects, while phototherapy, particularly narrowband ultraviolet B (NB-UVB), induces apoptosis of pathogenic T cells and modulates cytokine production.[1] The combination of acitretin and phototherapy has been shown to be more effective than either monotherapy in clinical settings, allowing for reduced doses of each agent and thereby minimizing side effects.[2][3]
These application notes provide an overview of the mechanisms of action, preclinical and clinical data, and detailed experimental protocols for evaluating acitretin and phototherapy combination therapy in psoriasis models.
Mechanisms of Action
Acitretin
Acitretin, a synthetic retinoid, modulates gene transcription by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus.[4][5] This interaction leads to:
-
Normalization of Keratinocyte Proliferation and Differentiation: Acitretin inhibits the hyperproliferation of keratinocytes and promotes their normal differentiation, reducing scaling and plaque thickness.[6][7]
-
Anti-inflammatory Effects: Acitretin reduces the expression of pro-inflammatory cytokines, such as those in the IL-23/IL-17 pathway, and inhibits the chemotaxis of neutrophils.[6][8] Specifically, it has been shown to inhibit IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ.[4]
Phototherapy (NB-UVB)
Narrowband UVB phototherapy exerts its therapeutic effects through several mechanisms:
-
Induction of Apoptosis: NB-UVB induces apoptosis in pathogenic T cells within psoriatic plaques, reducing the inflammatory infiltrate.
-
Modulation of Cytokine Production: Phototherapy suppresses the Th1/Th17 pro-inflammatory pathways.[9] It leads to decreased expression of key cytokines such as IL-17A, IL-22, and IL-23.[10]
-
Immunosuppression: UV radiation has local immunosuppressive effects, including the depletion of Langerhans cells.[9]
Combination Therapy
The synergistic effect of combining acitretin and phototherapy is attributed to their complementary mechanisms of action. Acitretin's anti-proliferative and anti-inflammatory effects on keratinocytes may enhance the efficacy of phototherapy's immunomodulatory actions on T cells.
Signaling Pathways
Preclinical Psoriasis Model: Imiquimod-Induced Dermatitis
The most commonly used animal model for preclinical psoriasis research is the imiquimod (B1671794) (IMQ)-induced skin inflammation model in mice. Topical application of IMQ, a Toll-like receptor 7/8 agonist, induces a psoriasis-like phenotype, including erythema, scaling, and epidermal thickening, which is dependent on the IL-23/IL-17 axis.
Experimental Workflow
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Materials:
-
BALB/c mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
Electric shaver
-
Calipers
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde
-
Hematoxylin and eosin (B541160) (H&E) stain
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for IL-17A and IL-23
Procedure:
-
Acclimatize mice for at least one week.
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to a 2x2 cm area of shaved back skin for 6 consecutive days.
-
Monitor mice daily for signs of inflammation (erythema, scaling, thickness) and measure body weight.
-
Score the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI) for mice, scoring erythema, scaling, and thickness on a scale of 0-4.
Acitretin and Phototherapy Treatment (Hypothetical Protocol)
Note: To date, there is a lack of published preclinical studies that have specifically investigated the combination of acitretin and phototherapy in an imiquimod-induced psoriasis mouse model. The following protocol is a proposed experimental design based on protocols for the individual treatments.
Treatment Groups:
-
Vehicle Control (placebo cream + sham irradiation)
-
Acitretin monotherapy
-
NB-UVB phototherapy monotherapy
-
Acitretin and NB-UVB combination therapy
Acitretin Administration:
-
Prepare a solution of acitretin in a suitable vehicle (e.g., corn oil).
-
Administer acitretin daily via oral gavage at a clinically relevant dose (e.g., 1-10 mg/kg) starting from the first day of imiquimod application.
NB-UVB Phototherapy Administration:
-
Use a UV irradiation cabinet equipped with NB-UVB lamps (peak emission ~311 nm).
-
Anesthetize the mice and place them in the cabinet.
-
Expose the shaved dorsal skin to a sub-erythemal dose of NB-UVB (e.g., 100-300 mJ/cm²) every other day, starting from the first day of imiquimod application.
Combination Therapy:
-
Administer both acitretin and NB-UVB phototherapy as described above.
Evaluation of Treatment Efficacy
1. Macroscopic Evaluation:
-
Score the skin lesions daily using the modified PASI score.
2. Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect dorsal skin samples.
-
Fix the skin samples in 4% paraformaldehyde and embed in paraffin.
-
Section the tissues and stain with H&E.
-
Measure the epidermal thickness using an image analysis software.
3. Cytokine Analysis (qRT-PCR and ELISA):
-
Homogenize skin tissue samples to extract total RNA.
-
Perform qRT-PCR to quantify the mRNA expression levels of key cytokines such as IL-17A, IL-23, and TNF-α.
-
Homogenize skin tissue samples to prepare protein lysates.
-
Use ELISA kits to measure the protein levels of IL-17A and IL-23 in the skin lysates.
Data Presentation
Preclinical Data (Acitretin Monotherapy)
| Treatment Group | IL-36β Expression (relative to IMQ) | IL-36γ Expression (relative to IMQ) |
| IMQ + Acitretin | Significantly decreased | Significantly decreased |
| Data derived from a study investigating acitretin's effect on IL-36 expression in an IMQ-induced mouse model.[4] |
Clinical Data (Combination Therapy)
| Treatment Group | Mean PASI Score Reduction (%) | PASI 75 Achievement (%) |
| Acitretin + NB-UVB | 67.0 | 71.9 |
| Acitretin alone | 51.3 | 31.3 |
| NB-UVB alone | 59.5 | 62.5 |
| Data compiled from various clinical trials.[5][11][12] |
| Parameter | Acitretin + NB-UVB | NB-UVB Alone |
| Number of Treatments to Clearance | 19.3 | 24.9 |
| Total UVB Dose (MEDs) | ~20% less | Standard |
| Data from a comparative clinical study. |
Conclusion
The combination of acitretin and phototherapy represents a highly effective treatment strategy for psoriasis, leveraging complementary mechanisms of action to achieve superior clinical outcomes compared to monotherapy. The imiquimod-induced psoriasis mouse model provides a valuable tool for preclinical evaluation of this combination therapy. The provided protocols offer a framework for conducting such studies, enabling researchers to investigate the synergistic effects on a molecular and histological level. Further preclinical research is warranted to elucidate the precise molecular synergies and to optimize dosing and treatment schedules for this promising combination therapy.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Acitretin in combination with UVB or PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acitretin plus UVB therapy for psoriasis. Comparisons with placebo plus UVB and acitretin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency of acitretin in combination with UV-B in the treatment of severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Acitretin exerted a greater influence on T-helper (Th)1 and Th17 than on Th2 cells in treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. researchgate.net [researchgate.net]
- 11. Combined treatment of psoriasis with acitretin and UVB phototherapy compared with acitretin alone and UVB alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphviz.org [graphviz.org]
Application Notes and Protocols: Acitretin in Squamous Cell Carcinoma (SCC) Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin, a second-generation oral retinoid, has demonstrated notable efficacy in the chemoprevention and treatment of squamous cell carcinoma (SCC). Its mechanism of action in SCC cell lines involves the induction of apoptosis and inhibition of cellular proliferation. These application notes provide detailed protocols for researchers investigating the effects of Acitretin on SCC cell lines, with a focus on the SCL-1 human cutaneous squamous cell carcinoma cell line.
Mechanism of Action: The CD95 Signaling Pathway
Acitretin's primary anti-tumor effect in SCC cells is the induction of programmed cell death, or apoptosis. This process is largely mediated through the CD95 (also known as Fas) death receptor signaling pathway.[1][2] Treatment of SCC cells with Acitretin leads to an upregulation of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD) protein. This engagement of the CD95 receptor activates a downstream caspase cascade, ultimately leading to apoptosis.
The apoptotic cascade initiated by Acitretin in SCL-1 cells involves the activation of caspase-8, caspase-9, and caspase-3.[1][2] Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, and its activation is a direct result of CD95 receptor aggregation. Interestingly, studies have shown that a caspase-8 inhibitor can effectively suppress Acitretin-induced apoptosis, while a caspase-9 inhibitor does not show a similar effect, suggesting the predominant role of the extrinsic pathway.[1][2] The activation of the executioner caspase-3 leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[1]
Acitretin has been shown to selectively inhibit the growth of SCC cell lines like SCL-1, while exhibiting minimal toxic effects on non-malignant keratinocytes, such as the HaCaT cell line.[1] This selectivity highlights its potential as a targeted therapeutic agent.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of Acitretin on the SCL-1 squamous cell carcinoma cell line.
Table 1: Effect of Acitretin on SCL-1 Cell Viability (MTT Assay)
| Acitretin Concentration (M) | Treatment Duration | Percent Cell Viability (%) |
| 10⁻⁹ | 3 days | ~95% |
| 10⁻⁷ | 3 days | ~80% |
| 10⁻⁵ | 3 days | ~50% |
| 10⁻⁵ | 1 day | ~85% |
| 10⁻⁵ | 3 days | ~50% |
| 10⁻⁵ | 5 days | ~30% |
Data is approximated from graphical representations in the cited literature.[1]
Table 2: Induction of Apoptosis in SCL-1 Cells by Acitretin (Cell Death Detection ELISA)
| Acitretin Concentration (M) | Treatment Duration | Apoptosis (Fold Increase vs. Control) |
| 10⁻⁹ | 3 days | ~1.2 |
| 10⁻⁷ | 3 days | ~2.0 |
| 10⁻⁵ | 3 days | ~4.5 |
| 10⁻⁵ | 1 day | ~2.5 |
| 10⁻⁵ | 3 days | ~4.5 |
| 10⁻⁵ | 5 days | ~6.0 |
Data is approximated from graphical representations in the cited literature.[1]
Experimental Protocols
Cell Culture and Acitretin Treatment
Materials:
-
SCL-1 human squamous cell carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Acitretin (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture SCL-1 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for protein extraction).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare working concentrations of Acitretin by diluting the stock solution in culture medium. The final DMSO concentration in the medium should not exceed 0.1%.
-
Treat cells with various concentrations of Acitretin (e.g., 10⁻⁹ M to 10⁻⁵ M) for the desired time periods (e.g., 24, 48, 72 hours).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Acitretin concentration group.
Cell Viability Assessment (MTT Assay)
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SCL-1 cells at a density of 3 x 10³ cells/well in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with different concentrations of Acitretin for the specified durations.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Quantification (Cell Death Detection ELISA)
Materials:
-
Cell Death Detection ELISA kit
-
Microplate reader
Protocol:
-
Seed and treat SCL-1 cells in a 96-well plate as described for the MTT assay.
-
After treatment, lyse the cells according to the manufacturer's protocol.
-
Transfer the cell lysates to the streptavidin-coated microplate provided in the kit.
-
Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) and incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with the provided washing buffer.
-
Add the substrate solution and incubate for 10-20 minutes, or until color development is sufficient.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of apoptosis.
Apoptosis Detection (Annexin V Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed SCL-1 cells in 6-well plates and treat with Acitretin.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Fas, anti-FasL, anti-FADD, anti-caspase-8, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat SCL-1 cells with Acitretin in 6-well plates.
-
Lyse the cells and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
These protocols provide a framework for investigating the effects of Acitretin on squamous cell carcinoma cell lines. The dose- and time-dependent inhibition of cell viability and induction of apoptosis via the CD95 signaling pathway are key areas of study. Researchers can adapt these methodologies to explore further molecular mechanisms and potential combination therapies involving Acitretin for the treatment of SCC.
References
- 1. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acitretin Treatment in an Imiquimod-Induced Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a widely utilized preclinical tool that recapitulates key features of human plaque psoriasis, notably the activation of the IL-23/IL-17 inflammatory axis. Acitretin (B1665447), a second-generation systemic retinoid, is an established treatment for severe psoriasis in humans. It functions by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates gene transcription, leading to anti-inflammatory, antiproliferative, and keratinization-normalizing effects.[1] These application notes provide a detailed protocol for the oral administration of acitretin in the IMQ-induced psoriasis mouse model, methods for assessing therapeutic efficacy, and a summary of expected quantitative outcomes.
Signaling Pathways
The IMQ-induced psoriasis model is primarily driven by the activation of Toll-like receptors 7 and 8 (TLR7/8) on dendritic cells, leading to the production of IL-23. IL-23 promotes the expansion and activation of Th17 cells and other IL-17-producing cells. The subsequent release of IL-17A, IL-17F, and IL-22 drives keratinocyte hyperproliferation and inflammation.[2][3] Acitretin, by activating RARs and RXRs, can interfere with this cascade, although the precise molecular intersections are still under investigation. It has been shown to hinder the expression of pro-inflammatory cytokines such as IL-6.[1]
Caption: Acitretin's modulation of the IMQ-induced inflammatory cascade.
Experimental Protocols
Imiquimod-Induced Psoriasis Model
This protocol describes the induction of psoriasis-like skin inflammation in mice, a prerequisite for testing the efficacy of acitretin.
Materials:
-
5% Imiquimod cream (e.g., Aldara™).[6]
-
Vaseline or other control cream.
-
Electric shaver.
-
Calipers for ear thickness measurement.
Procedure:
-
Animal Preparation: One day prior to the start of the experiment, shave the dorsal skin of the mice in a defined area (e.g., 2 x 3 cm). Allow the mice to acclimate.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Control Group: No treatment or application of control cream.
-
IMQ + Vehicle Group: Daily application of imiquimod and oral administration of the vehicle control.
-
IMQ + Acitretin Group: Daily application of imiquimod and oral administration of acitretin.
-
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear of each mouse for 5-7 consecutive days.[6] The control group should receive a similar application of a control cream like Vaseline.
Acitretin Treatment Protocol (Oral Gavage)
This protocol outlines the oral administration of acitretin to the IMQ-treated mice.
Materials:
-
Acitretin powder.
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose or corn oil).
-
Oral gavage needles (20-22 gauge, ball-tipped).
-
1 mL syringes.
-
Analytical balance.
Procedure:
-
Acitretin Preparation: Prepare a suspension of acitretin in the chosen vehicle. A dosage of 1 mg/kg has been used in studies of generalized pustular psoriasis, a severe form of the disease.[7] For plaque psoriasis models, a dose range of 0.25-1 mg/kg can be explored.[8] The final volume for oral gavage should be approximately 0.1-0.2 mL per mouse.
-
Administration: Starting from the first day of imiquimod application, administer the prepared acitretin suspension or vehicle control to the respective groups via oral gavage once daily for the duration of the experiment (5-7 days). Ensure proper technique to avoid injury to the esophagus or trachea.
Caption: A typical experimental workflow for evaluating acitretin.
Assessment of Therapeutic Efficacy
The following parameters should be monitored to evaluate the effectiveness of acitretin treatment.
1. Psoriasis Area and Severity Index (PASI) Scoring:
The severity of the skin inflammation on the back is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the overall severity.[4][6]
2. Ear Thickness:
Measure the thickness of the right ear daily using a caliper. A significant reduction in ear swelling in the acitretin-treated group compared to the vehicle group indicates therapeutic efficacy.[5]
3. Spleen Weight:
At the end of the experiment, euthanize the mice and collect the spleens. An increase in spleen weight is a marker of systemic inflammation in the IMQ model.[9] A reduction in spleen weight in the acitretin-treated group is indicative of an anti-inflammatory effect.
4. Histological Analysis:
Collect skin samples from the treated back area for histological analysis. Tissues should be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Assess for epidermal thickness (acanthosis), presence of parakeratosis, and inflammatory cell infiltrates.
5. Cytokine Analysis:
Skin and/or serum samples can be analyzed for the expression of key pro-inflammatory cytokines using ELISA or qPCR. Key cytokines to measure in this model include IL-17A, IL-23, IL-22, TNF-α, and IL-6.[5][10][11]
Data Presentation
The following tables summarize the expected quantitative outcomes of acitretin treatment in the imiquimod-induced psoriasis mouse model. Data is presented as mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Effect of Oral Acitretin on Macroscopic Psoriasis Scores
| Treatment Group | Final PASI Score (Day 7) | Change in Ear Thickness (mm) | Spleen Weight (mg) |
| Control | 0 | 0 ± 0.01 | 90 ± 10 |
| IMQ + Vehicle | 9.5 ± 1.0 | 0.25 ± 0.05 | 350 ± 50 |
| IMQ + Acitretin | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle |
Table 2: Effect of Oral Acitretin on Pro-inflammatory Cytokine Levels in Skin Tissue
| Treatment Group | IL-17A (pg/mg tissue) | IL-23 (pg/mg tissue) | IL-22 (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| IMQ + Vehicle | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated | Significantly Elevated |
| IMQ + Acitretin | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Note: The values in the tables are illustrative and based on typical results from the imiquimod-induced psoriasis model and the known anti-inflammatory effects of acitretin. Actual results may vary depending on experimental conditions.
Conclusion
The imiquimod-induced psoriasis mouse model is a robust and relevant system for the preclinical evaluation of anti-psoriatic therapies. The protocols outlined in these application notes provide a framework for testing the efficacy of oral acitretin in this model. By quantifying changes in macroscopic scores, organ weight, and key inflammatory cytokines, researchers can effectively assess the therapeutic potential of acitretin and other novel compounds for the treatment of psoriasis.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obesity exacerbates imiquimod-induced psoriasis-like epidermal hyperplasia and interleukin-17 and interleukin-22 production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 8. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]
- 11. dial.uclouvain.be [dial.uclouvain.be]
Application of Acitretin in Organotypic Skin Culture Models: A Detailed Guide for Researchers
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acitretin (B1665447), a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic effects are primarily attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification. Organotypic skin culture models, particularly reconstructed human epidermis (RHE), offer a powerful in vitro platform to investigate the mechanisms of action of compounds like Acitretin in a setting that closely mimics the architecture and physiology of human skin. These three-dimensional models are invaluable for preclinical efficacy and safety assessment, providing insights into drug penetration, cellular responses, and biomarker modulation.
This document provides detailed application notes and protocols for utilizing Acitretin in organotypic skin culture models. It is designed to guide researchers in designing and executing experiments to evaluate the anti-proliferative, pro-differentiative, and anti-inflammatory effects of Acitretin.
Mechanism of Action of Acitretin
Acitretin, the active metabolite of etretinate, exerts its effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors are nuclear transcription factors that, upon ligand binding, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, apoptosis, and inflammation.[2][3] In the context of hyperproliferative skin conditions like psoriasis, Acitretin helps to normalize keratinocyte growth and differentiation, reduce the expression of inflammatory cytokines, and inhibit the infiltration of inflammatory cells.[4][5]
Data Presentation: Quantitative Effects of Acitretin
The following tables summarize the quantitative effects of Acitretin on various cellular and molecular endpoints as reported in studies utilizing keratinocyte cultures and organotypic skin models.
Table 1: Effect of Acitretin on Keratinocyte Proliferation
| Cell Model | Acitretin Concentration (µmol/L) | Incubation Time | Proliferation Inhibition (%) | Reference |
| HaCaT Cells | 0.01 | 48 hours | 13.70 | [4] |
| HaCaT Cells | 0.1 | 48 hours | Not specified | |
| HaCaT Cells | 1 | 48 hours | Not specified | |
| HaCaT Cells | 10 | 48 hours | Not specified | |
| HaCaT Cells | 50 | 48 hours | 67.73 | [4] |
Table 2: Effect of Acitretin on Inflammatory Marker Expression in HaCaT Cells
| Inflammatory Stimulus | Acitretin Concentration (µmol/L) | Target Marker | Reduction in Expression (%) | Reference |
| TNF-α and IFN-γ | 0.1 | RANTES (supernatant) | 25 | [1] |
| TNF-α and IFN-γ | 1 | RANTES (supernatant) | 18 | [1] |
| TNF-α and IFN-γ | 5 | RANTES (supernatant) | 12 | [1] |
| IL-17A | 0.1 | IL-36β and IL-36γ (gene and protein) | Significant downregulation | [6] |
| IL-17A | 1 | IL-36β and IL-36γ (gene and protein) | Significant downregulation | [6] |
| IL-17A | 10 | IL-36β and IL-36γ (gene and protein) | Significant downregulation | [6] |
Table 3: Qualitative and Semi-Quantitative Effects of Topical Acitretin on Reconstructed Human Epidermis (RHE)
| Biomarker | Observation | Reference |
| Keratohyalin Granules | Reduction | [7] |
| Filaggrin Expression | Decreased | [7] |
| Keratin 10 (K10) Expression | Loss in stratum spinosum | [7] |
| Keratin 19 (K19) Expression | Increase in all viable cell layers | [7] |
| IL-1α and IL-8 Release | Less pronounced compared to other retinoids | [7] |
Experimental Protocols
Protocol 1: Establishment of a Full-Thickness Organotypic Skin Culture
This protocol describes the generation of a 3D skin model composed of both a dermal equivalent and a stratified epidermis.
Materials:
-
Primary human keratinocytes and fibroblasts
-
Rat tail collagen type I
-
Cell culture inserts (e.g., Millicell®) for 24-well plates
-
Keratinocyte growth medium (KGM)
-
Fibroblast growth medium (DMEM with 10% FBS)
-
Reconstitution buffer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Dermal Equivalent Preparation:
-
Culture primary human fibroblasts in fibroblast growth medium.
-
Prepare a collagen solution on ice by mixing rat tail collagen type I with reconstitution buffer and fibroblast growth medium.
-
Add fibroblasts to the collagen solution to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 0.5 mL of the collagen-fibroblast mixture into each cell culture insert and allow it to polymerize at 37°C for 1-2 hours.
-
Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days, changing the medium every 2-3 days.
-
-
Epidermal Seeding and Stratification:
-
Culture primary human keratinocytes in KGM.
-
Once the dermal equivalent is contracted and stable, seed 5 x 10^5 keratinocytes onto the surface of the collagen gel in the insert.
-
Submerge the culture in KGM for 2-3 days to allow for keratinocyte attachment and proliferation.
-
To induce differentiation, lift the culture to the air-liquid interface by removing the medium from the inside of the insert. The medium outside the insert should be at a level that just touches the bottom of the insert membrane, feeding the cells from below.
-
Culture at the air-liquid interface for 10-14 days, changing the medium every 2-3 days.
-
Protocol 2: Treatment of Organotypic Skin Cultures with Acitretin
This protocol outlines two common methods for applying Acitretin to organotypic skin models.
A. Topical Application
Materials:
-
Acitretin stock solution (dissolved in a suitable vehicle like DMSO or formulated in a cream/gel base)
-
Vehicle control (e.g., DMSO or the cream/gel base without Acitretin)
-
Sterile micropipette or applicator
Procedure:
-
Prepare serial dilutions of Acitretin in the chosen vehicle. A suggested starting concentration range is 1 µM to 50 µM.
-
Gently apply a small, defined volume (e.g., 10-20 µL) of the Acitretin solution or vehicle control directly onto the surface of the stratified epidermis.
-
Ensure even distribution of the treatment across the surface.
-
Return the cultures to the incubator.
-
Re-apply the treatment at desired intervals (e.g., every 24 or 48 hours) for the duration of the experiment (typically 3-7 days).
B. Addition to the Culture Medium
Materials:
-
Acitretin stock solution (dissolved in DMSO)
-
Culture medium for organotypic cultures
Procedure:
-
Prepare culture medium containing the desired final concentrations of Acitretin. A suggested starting concentration range is 0.1 µM to 10 µM. Also, prepare a vehicle control medium with the same concentration of DMSO.
-
Replace the medium in the outer well of the culture plate with the Acitretin-containing medium or the vehicle control medium.
-
Change the medium every 2-3 days with freshly prepared treatment or control medium.
-
Continue the treatment for the desired experimental duration (e.g., 3-10 days).
Protocol 3: Analysis of Endpoints
A. Histology and Immunohistochemistry (IHC)
Procedure:
-
Harvest the organotypic cultures and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on glass slides.
-
For histology, stain the sections with Hematoxylin (B73222) and Eosin (H&E) to evaluate epidermal morphology, thickness, and stratification.
-
For IHC, perform antigen retrieval followed by incubation with primary antibodies against markers of interest (e.g., Ki67 for proliferation; Keratin 10, Loricrin, Filaggrin for differentiation; Keratin 16 for hyperproliferation).
-
Use appropriate secondary antibodies and detection systems.
-
Counterstain with hematoxylin and mount the slides.
-
Analyze the stained sections using light microscopy.
B. Gene Expression Analysis (qPCR)
Procedure:
-
Harvest the epidermal layer from the organotypic cultures by enzymatic or mechanical separation.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using SYBR Green or TaqMan probes for target genes (e.g., KRT10, KRT16, FLG, LOR, IL1A, IL8) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
C. Cytokine Analysis (ELISA)
Procedure:
-
Collect the culture medium from the outer well of the culture plates at different time points during the treatment period.
-
Centrifuge the collected medium to remove any cellular debris.
-
Perform ELISA for specific cytokines of interest (e.g., IL-1α, IL-8) using commercially available kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for Acitretin application in organotypic skin cultures.
Caption: Simplified signaling pathway of Acitretin in keratinocytes.
Conclusion
Organotypic skin culture models provide a robust and relevant system for studying the effects of Acitretin on human skin. The protocols and data presented in this document offer a comprehensive guide for researchers to investigate the molecular and cellular mechanisms underlying the therapeutic benefits of Acitretin in hyperproliferative and inflammatory skin diseases. By utilizing these models, scientists can further elucidate the intricate pathways modulated by this important therapeutic agent and accelerate the development of novel dermatological treatments.
References
- 1. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro skin pharmacokinetics of acitretin: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells | springermedizin.de [springermedizin.de]
- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Acitretin Sodium in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of acitretin (B1665447) sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of acitretin in aqueous solutions?
A1: Acitretin is a photosensitive oral retinoid with limited stability in aqueous solutions.[1] The primary factors influencing its degradation are exposure to light and acidic pH.[1][2] It is less stable under acidic and photolytic conditions, while it shows greater stability under basic, neutral, thermal, and oxidative stress.[1][2]
Q2: What is the primary degradation pathway for acitretin when exposed to light?
A2: The initial and primary degradation pathway for acitretin upon exposure to light (photodegradation) is isomerization.[3] The all-trans configuration of acitretin converts to its 13-cis isomer, also known as isoacitretin (B1672207) or impurity A.[3][4]
Q3: How does pH impact the stability of acitretin in an aqueous solution?
A3: Acitretin is highly susceptible to degradation in acidic conditions.[1] Forced degradation studies show significant degradation in the presence of acid, whereas the drug is relatively stable in neutral and basic aqueous solutions.[1]
Q4: What is the kinetic profile of acitretin degradation?
A4: The degradation of acitretin in aqueous solutions has been found to follow pseudo-first-order kinetics.[1][5]
Q5: Are there any specific storage recommendations for acitretin solutions?
A5: To minimize degradation, acitretin solutions should be protected from light.[6] Given its instability in acidic conditions, maintaining a neutral or slightly basic pH may also be beneficial for short-term storage. For longer-term storage, it is recommended to store the solid compound in a desiccator at low temperatures and under an inert gas.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of acitretin concentration in solution. | 1. Photodegradation: The solution was likely exposed to ambient or UV light. | 1. Prepare and handle the solution under dimmed or yellow light. Store the solution in amber or light-protecting containers. |
| 2. Acidic pH: The aqueous solution may have an acidic pH, accelerating hydrolysis. | 2. Ensure the pH of the aqueous solution is neutral or slightly basic if compatible with the experimental design. | |
| Appearance of an additional peak in HPLC chromatogram eluting near acitretin. | This is likely the formation of the 13-cis-acitretin (impurity A) due to photo-isomerization. | Confirm the identity of the peak by comparing its retention time with a 13-cis-acitretin standard. To prevent its formation, minimize light exposure. |
| Inconsistent results in stability studies. | 1. Variable light exposure: Inconsistent protection from light between samples. | 1. Standardize light protection protocols for all samples. |
| 2. Temperature fluctuations: Although more stable to heat, significant temperature variations can affect reaction rates. | 2. Maintain a constant and controlled temperature throughout the experiment. | |
| 3. Oxygen exposure: While less susceptible to oxidation, prolonged exposure to air can contribute to degradation. | 3. For sensitive experiments, consider de-gassing the solvent and preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Summary of Acitretin Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Acitretin Remaining | Major Degradation Product(s) |
| Acidic Hydrolysis | 1mol/L HCl | 6 hours | Room Temp | 41.1% | Impurity A (12.52%) and others |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp | 72.8% | Not specified |
| Neutral Hydrolysis | Water | 24 hours | Room Temp | 95.7% | Not specified |
| Oxidative | 6% H₂O₂ | 24 hours | Room Temp | 79.0% | Not specified |
| Thermal | Heat | 24 hours | 60°C | 91.5% | Not specified |
| Photolytic (Sunlight) | Sunlight | 48 hours | N/A | 66.7% | Isomerization products |
| Photolytic (UV Light) | UV Light | 48 hours | N/A | 78.9% | Isomerization products |
Data compiled from a study by Porwal et al. (2014).[1]
Table 2: Photodegradation Kinetics of Acitretin
| Light Source | Degradation Rate Constant (k) (% min⁻¹) |
| Sunlight | 0.002698 |
| UV Light | 0.0008402 |
Data compiled from a study by Porwal et al. (2014).[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of Acitretin in Aqueous Solution
This protocol outlines a general procedure for conducting forced degradation studies on acitretin to assess its stability under various stress conditions.
1. Materials:
-
Acitretin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, acetonitrile (B52724), and glacial acetic acid
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
2. Stock Solution Preparation:
-
Prepare a stock solution of acitretin in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. All preparations should be done under dimmed light.
3. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 1M HCl to a final concentration of 100 µg/mL. Keep at room temperature for a specified period (e.g., 6 hours).[1]
-
Basic Hydrolysis: Dilute the stock solution with 0.1M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for a specified period (e.g., 24 hours).[1]
-
Neutral Hydrolysis: Dilute the stock solution with HPLC grade water to a final concentration of 100 µg/mL. Keep at room temperature for a specified period (e.g., 24 hours).[1]
-
Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for a specified period (e.g., 24 hours).[1]
-
Thermal Degradation: Dilute the stock solution with HPLC grade water to a final concentration of 100 µg/mL. Keep in an oven at 60°C for a specified period (e.g., 24 hours).[1]
-
Photolytic Degradation: Expose the solution (100 µg/mL in water) to direct sunlight or a UV lamp for a specified period (e.g., 48 hours), alongside a control sample protected from light.[1]
4. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Acitretin
This method is designed to separate acitretin from its potential degradation products.
-
Chromatographic System:
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples and standards.
-
Quantify the amount of acitretin and its degradation products by comparing the peak areas to those of the standards.
-
Visualizations
Caption: Workflow for a forced degradation study of acitretin.
Caption: Primary degradation pathways for acitretin in aqueous solution.
References
- 1. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Technical Support Center: Overcoming Acitretin Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering Acitretin resistance in cancer cell line experiments. All recommendations are based on preclinical data and are intended for in vitro research purposes.
Section 1: Troubleshooting Guide for Acitretin Resistance
This guide addresses common issues observed during in vitro experiments with Acitretin and provides a stepwise approach to diagnose and potentially overcome resistance.
Issue 1: Decreased Cytotoxicity of Acitretin in Your Cancer Cell Line
You observe that your cancer cell line, which was previously sensitive to Acitretin, now shows a reduced response in cell viability assays (e.g., higher IC50 value).
-
Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of Acitretin in your current cell line. Compare this to the IC50 of the original, sensitive parental cell line.
-
Expected Outcome: A significant increase (typically >5-fold) in the IC50 value confirms the development of acquired resistance.
Once resistance is confirmed, investigate the underlying molecular mechanisms. Below are common pathways associated with retinoid resistance.
| Potential Mechanism | Suggested Diagnostic Experiment | Expected Result in Resistant Cells |
| Altered Retinoid Receptor Expression | Western Blot for Retinoic Acid Receptor alpha (RARα) and Retinoid X Receptor alpha (RXRα). | Decreased or loss of RARα and/or RXRα protein expression compared to sensitive parental cells. |
| Increased Drug Efflux | Western Blot for ABC transporters (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, BCRP/ABCG2). | Increased expression of one or more ABC transporter proteins. |
| Activation of Bypass Signaling Pathways | Western Blot for key signaling proteins: Phospho-Akt (Ser473) and Phospho-ERK1/2 (Thr202/Tyr204). | Increased baseline phosphorylation of Akt and/or ERK1/2, or sustained phosphorylation in the presence of Acitretin. |
| Impaired Apoptotic Machinery | Western Blot for key apoptosis-related proteins: Fas (CD95), Fas-Ligand (FasL), and cleaved Caspase-8. | Reduced expression of Fas/FasL or diminished cleavage of Caspase-8 upon Acitretin treatment compared to sensitive cells. |
Based on your findings from Step 2, consider the following strategies. These often involve combination therapies to target the identified resistance mechanism.
| Identified Resistance Mechanism | Proposed Strategy | Rationale |
| Altered Retinoid Receptor Expression | Use of Histone Deacetylase (HDAC) inhibitors (e.g., Valproic Acid, Vorinostat) in combination with Acitretin. | HDAC inhibitors can remodel chromatin and increase the expression of silenced tumor suppressor genes, potentially including RARs. |
| Increased Drug Efflux | Co-treatment with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar). | These agents block the efflux pump, increasing the intracellular concentration of Acitretin. |
| Activation of PI3K/Akt Pathway | Combination therapy with a PI3K inhibitor (e.g., Wortmannin, LY294002) or an Akt inhibitor (e.g., MK-2206). | Dual inhibition blocks the bypass survival signaling, potentially re-sensitizing cells to Acitretin-induced apoptosis. |
| Activation of MAPK/ERK Pathway | Combination therapy with a MEK inhibitor (e.g., U0126, Trametinib) or an ERK inhibitor (e.g., Ulixertinib). | Blocking the MAPK/ERK pathway can prevent the compensatory pro-survival signals that counteract Acitretin's effects. |
| General Enhancement of Cytotoxicity | Combination with conventional chemotherapeutics (e.g., Cisplatin, 5-Fluorouracil) or other therapies like Photodynamic Therapy (PDT) . | These combinations can induce synergistic cell death through different mechanisms. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing intrinsic resistance to Acitretin from the start. What should I investigate?
A1: Intrinsic resistance can be due to several factors. We recommend first performing a baseline characterization of your cell line:
-
Receptor Status: Check the basal expression levels of RARα and RXRα by Western blot. Some cancer cell lines have very low or absent expression of these critical receptors.
-
Bypass Pathways: Analyze the baseline activation status of the PI3K/Akt and MAPK/ERK pathways. Constitutively active survival pathways can render cells resistant to single-agent therapies.
-
Drug Efflux Pumps: Assess the basal expression of ABC transporters. High innate expression can prevent Acitretin from reaching its intracellular targets.
Q2: How can I experimentally test for synergistic effects between Acitretin and a second agent?
A2: To determine if a combination therapy is synergistic, you need to perform a cell viability assay (e.g., MTT) with a matrix of concentrations for both drugs.
-
Treat cells with a range of concentrations of Acitretin alone, the second drug alone, and combinations of both.
-
Calculate the IC50 for each drug individually and in combination.
-
Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Q3: What are some reported quantitative effects of Acitretin combination therapies in vitro?
A3: While specific IC50 values are highly dependent on the cell line and experimental conditions, here is a summary of reported synergistic effects.
| Cell Line | Combination Therapy | Observed Effect | Reference |
| SCL-1 (Squamous Cell Carcinoma) | Acitretin + 5-Aminolevulinic Acid Photodynamic Therapy (ALA-PDT) | Significantly higher cell death rate and apoptosis compared to either treatment alone.[1][2][3] | [1][2][3] |
| MDA-MB-231 (Breast Cancer) | Retinoic Acid + MEK inhibitor | Synergistic induction of cell death and proliferation arrest. | [4] |
| Various Breast Cancer Cell Lines | Retinoids + PI3K inhibitors | Can overcome resistance in cells with loss of RAR expression. | [5][6] |
Q4: I want to generate my own Acitretin-resistant cell line. What is the general protocol?
A4: The most common method is the dose-escalation protocol . This involves continuous exposure of the parental cell line to gradually increasing concentrations of Acitretin.
Workflow for Generating a Drug-Resistant Cell Line
Section 3: Key Signaling Pathways in Acitretin Action and Resistance
Understanding the signaling pathways involved is crucial for troubleshooting resistance.
Acitretin's Primary Mechanism of Action
Acitretin, a retinoid, primarily functions by binding to nuclear receptors RAR and RXR. This complex then acts as a transcription factor, regulating genes involved in cell differentiation, proliferation, and apoptosis.
References
- 1. Acitretin enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Acitretin-induced mucocutaneous side effects in animal studies
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering mucocutaneous side effects in animal studies involving acitretin (B1665447).
Troubleshooting Guides
Issue 1: Severe Cheilitis (Lip Inflammation and Cracking) in Rodents
Q: My mice/rats on oral acitretin are developing severe cheilitis, affecting their food intake. What can I do?
A: Severe cheilitis is a common, dose-dependent side effect.[1][2] Here are some steps to manage this issue:
-
Dietary Modification: Switch to a soft, moist chow or mash. This reduces the mechanical irritation of eating.
-
Topical Relief: With veterinary approval, apply a thin layer of a veterinary-grade, lanolin-based balm to the affected area.
-
Hydration: Ensure easy access to water, potentially using gel-based hydration packs if drinking from a sipper tube is difficult.
-
Dose Re-evaluation: This is the most critical step. The therapeutic window for acitretin is narrow, and mucocutaneous effects are directly related to the dose.[2][3]
-
Review your dosing regimen. Is it possible to lower the dose while still achieving the desired therapeutic effect?
-
Consider intermittent dosing (e.g., every other day) to lessen the cumulative exposure.
-
If the side effects are severe, a temporary cessation of treatment may be necessary until the animal recovers.
-
Issue 2: Excessive Desquamation (Skin Peeling) and Erythema in Hairless Mice Models
Q: I am observing significant skin peeling and redness in my rhino mice treated with topical acitretin, which is confounding my experimental observations. How can I mitigate this?
A: Retinoid-induced dermatitis is an expected outcome, but it can be managed.[4]
-
Vehicle Control: Ensure you have a robust vehicle-only control group to differentiate between vehicle effects and acitretin-specific irritation.
-
Concentration Adjustment: The concentration of topical acitretin is critical. If severe irritation is observed, consider reducing the percentage of acitretin in your formulation.
-
Application Frequency: Reduce the frequency of topical application from daily to every other day.
-
Supportive Care:
-
Provide soft bedding to minimize physical irritation to the skin.
-
Consider the use of a non-medicated, research-grade emollient on non-treated areas to support overall skin barrier function, but be cautious not to apply it to the experimental site as it could interfere with acitretin absorption.
-
-
Scoring System: Implement a standardized scoring system for erythema and scaling to quantitatively track the irritation. This will help in determining if your mitigation strategies are effective.
Issue 3: Significant Alopecia (Hair Loss) in Fur-bearing Rodent Strains
Q: My BALB/c mice are experiencing widespread hair loss after several weeks of systemic acitretin administration. Is this normal and how can I manage it?
A: Alopecia is a known side effect of systemic retinoids, including acitretin, and is often dose-dependent.[1][5][6]
-
Dose-Response Relationship: This is a strong indicator that your dose may be in the higher range. A dose-reduction strategy should be your primary consideration.[2]
-
Nutritional Support: Ensure the diet is well-fortified with essential fatty acids and vitamins that support hair follicle health. While this may not prevent the alopecia, it can support regrowth after treatment cessation.
-
Monitor for Other Side Effects: Significant hair loss can be an indicator of broader systemic toxicity. Increase the frequency of monitoring for other signs of distress, such as weight loss or lethargy.
-
Consider the Animal Model: If the research question allows, consider if a hairless strain would be more appropriate to avoid this specific confounding factor.
Frequently Asked Questions (FAQs)
Q1: What are the most common mucocutaneous side effects to expect in animal models treated with acitretin?
A1: Based on preclinical and clinical data, the most common side effects are dose-dependent and mimic hypervitaminosis A.[1][7] These include:
-
Skin: Dryness (xerosis), scaling, peeling (especially on palms and soles in relevant models), erythema (redness), and pruritus (itching).[2][3]
-
Mucous Membranes: Cheilitis (lip inflammation), dry mouth, and rhinitis (nasal dryness) which can lead to epistaxis (nosebleeds).[2][3]
-
Hair and Nails: Alopecia (hair loss) and nail fragility.[1][2][5]
Q2: At what dose levels are these side effects typically observed?
A2: The dose at which side effects appear is highly dependent on the animal species, strain, and duration of treatment. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. However, high-dose regimens (e.g., >10 mg/kg/day in some rodent models) are more likely to induce significant mucocutaneous adverse events.[2]
Q3: Can I use topical emollients to manage acitretin-induced skin dryness in my animal models?
A3: Yes, with caution. Applying a research-grade emollient can help manage dryness and improve the skin barrier. However, it's critical to ensure the emollient does not interfere with the experimental treatment. It should be applied to areas separate from the acitretin application site. If studying the effects of acitretin on the skin barrier, the use of emollients would be a confounding factor.
Q4: Are there any systemic treatments that can be co-administered to reduce acitretin's mucocutaneous side effects?
A4: Some research suggests that omega-3 fatty acid supplementation may help mitigate retinoid-induced cheilitis.[8] However, any co-administered treatment should be carefully considered and validated, as it could introduce new variables and potentially interact with acitretin's metabolism or efficacy.
Q5: How can I quantitatively measure mucocutaneous side effects in my study?
A5: Implementing standardized scoring systems is essential for objective measurement. Examples include:
-
Draize Scale for Skin Irritation: Scores erythema and edema on a scale (e.g., 0-4).
-
Visual Scoring for Scaling/Peeling: A graded scale (e.g., 0 = no scaling, 4 = severe scaling with fissuring).
-
Cheilitis Score: A visual assessment of lip redness, swelling, and cracking on a defined scale.
-
Alopecia Assessment: Can be quantified by photographing a shaved area and measuring the percentage of hair regrowth, or by using a visual scoring system for hair density.
Data Presentation
Table 1: Dose-Dependent Incidence of Mucocutaneous Side Effects of Acitretin in Human Studies (Illustrative for Animal Model Expectations)
| Side Effect | Incidence with Low Dose (e.g., 25 mg/day) | Incidence with High Dose (e.g., 50 mg/day) |
| Cheilitis | ~60-75% | >75% |
| Skin Peeling | ~25-50% | >50% |
| Dry Skin | ~15-25% | >25% |
| Hair Loss | ~10-25% | >25% |
| Rhinitis | ~20-30% | >30% |
Data compiled from human clinical trial information, which can guide expectations in animal models. Specific incidences will vary by species and strain.[2]
Experimental Protocols
Protocol 1: Induction and Scoring of Retinoid Dermatitis in the Rhino Mouse Model
-
Animal Model: Male or female rhino mice (hr/hr).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Test Substance Preparation: Dissolve acitretin in a suitable vehicle (e.g., acetone) to the desired concentrations (e.g., 0.01%, 0.05%, 0.1%).
-
Application:
-
Using a micropipette, apply a fixed volume (e.g., 50 µL) of the acitretin solution or vehicle control to a defined 2x2 cm area on the dorsal skin.
-
Perform applications once daily for a specified period (e.g., 7-14 days).[9]
-
-
Scoring:
-
Daily, before the next application, score the application site for erythema and scaling using a 0-4 scale (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).
-
Monitor body weight twice weekly as an indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the treated skin.
-
Fix tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess epidermal thickness, inflammation, and utricle size reduction.[9]
-
Protocol 2: Topical Application of Acitretin Nanogel in a Psoriasis-like Mouse Model
-
Model Induction:
-
Use 8-week-old BALB/c mice.[10]
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream to the shaved back skin for 6 consecutive days to induce a psoriasis-like phenotype.[10]
-
-
Treatment Groups:
-
Group 1: Untreated (psoriasis model)
-
Group 2: Vehicle Nanogel
-
Group 3: Acitretin Nanogel (e.g., 1% w/w)
-
-
Application:
-
Beginning on the first day of imiquimod application, apply a standardized amount (e.g., 100 mg) of the assigned nanogel formulation to the affected area.
-
Gently spread the gel over the psoriatic lesion.
-
-
Evaluation:
-
Daily, score the severity of skin lesions based on erythema, scaling, and thickness (e.g., using a modified PASI score).
-
Measure skin thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect skin biopsies for histological analysis (H&E) to assess changes in epidermal thickness and inflammatory infiltrate.
-
Skin samples can also be processed for cytokine analysis (e.g., IL-17, IL-23) via qPCR or ELISA.
-
Visualizations
Caption: Simplified Retinoid Acid Receptor (RAR) signaling pathway for Acitretin.
References
- 1. Acitretin. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. Inhibition of retinoic acid-induced skin irritation in calorie-restricted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excess granulation tissue and hair loss following acitretin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acitretin-induced poliosis with concurrent alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Omega-3 fatty acids mitigate isotretinoin-induced cheilitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histologic changes in the skin of the rhino mouse (hrrhhrrh) induced by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acitretin Dosage for Long-Term In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acitretin in long-term in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for Acitretin in long-term rodent studies?
A1: A conservative starting dose for long-term studies in rodents is crucial to minimize early adverse events. Based on the acute oral toxicity (LD50) in mice and rats being greater than 4000 mg/kg, a significant safety margin exists.[1] A No-Observed-Adverse-Effect Level (NOAEL) has been identified as 5 mg/kg/day in a 4-week oral toxicity study in dogs.[2] For rodents, a starting dose of 1-5 mg/kg/day administered orally is a reasonable starting point for efficacy studies, with subsequent dose adjustments based on tolerability and therapeutic effect.
Q2: How should Acitretin be prepared for oral administration in animal studies?
A2: Acitretin is available in capsule form and needs to be compounded into a liquid suspension for accurate oral dosing in animals. A common and effective vehicle is an aqueous-based solution like Ora-Plus®, which forms a stable suspension.[3] The contents of an Acitretin capsule can be mixed with the vehicle to achieve the desired concentration. For example, a 10 mg capsule can be mixed in 5 mL of Ora-Plus® to yield a 2 mg/mL solution.[3] It is critical to ensure the suspension is thoroughly mixed before each administration.
Q3: What are the most common signs of toxicity to monitor in animals during long-term Acitretin administration?
A3: Retinoid toxicity is dose-dependent and can manifest in various ways. Key signs to monitor in rodents include:
-
Dermatological: Dry, flaky skin, hair loss (alopecia), and redness.
-
General Health: Weight loss, lethargy, and changes in food and water consumption.
-
Musculoskeletal: In long-term studies, skeletal abnormalities such as hyperostosis (excessive bone growth) can occur.[4]
-
Gastrointestinal: Diarrhea or changes in feces.
Q4: How often should animal health be monitored?
A4: For long-term studies, a consistent monitoring schedule is essential.
-
Daily: General health checks, including activity level, posture, and grooming.
-
Weekly: Body weight measurement. A significant and progressive drop in body weight is a key indicator for dose reduction or temporary cessation of treatment.
-
Periodic (e.g., monthly or at study endpoint): Blood collection for hematology and clinical chemistry to assess liver and kidney function, as well as lipid profiles.
Q5: What is the mechanism of action of Acitretin?
A5: Acitretin, a synthetic retinoid, is the active metabolite of etretinate. Its mechanism of action involves binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This binding modulates gene transcription, leading to the normalization of keratinocyte differentiation, and exerting anti-inflammatory and anti-proliferative effects.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15% of baseline) in animals. | Dose is too high, leading to systemic toxicity. | Immediately reduce the Acitretin dose by 50% or temporarily suspend dosing until the animal's weight stabilizes. Consider restarting at a lower dose. |
| Severe skin lesions (e.g., open sores, excessive peeling). | Expected retinoid-class effect, but severity indicates the dose is in the toxic range for the individual animal. | Decrease the dose. Provide supportive care as needed, such as topical emollients (consult with a veterinarian). |
| Inconsistent or no therapeutic effect observed. | Dose may be too low. Issues with drug formulation or administration. | Verify the accuracy of the drug suspension preparation and the oral gavage technique. If these are confirmed to be correct, consider a dose-escalation study, increasing the dose incrementally while closely monitoring for signs of toxicity. |
| Precipitation or separation of Acitretin in the vehicle. | Improper vehicle selection or preparation. | Ensure the use of a suitable suspending vehicle like Ora-Plus®. Vortex the suspension thoroughly before each use to ensure a homogenous mixture. Prepare fresh suspensions regularly, as the stability of compounded Acitretin may be limited.[3] |
| Sudden death of an animal. | Possible acute toxicity or procedural error during oral gavage. | Review the dosing calculations and preparation records. If oral gavage is the administration route, ensure personnel are properly trained to avoid accidental administration into the trachea. A necropsy may be warranted to determine the cause of death. |
Data Presentation
Table 1: Acitretin Dosage Information from Preclinical and Clinical Studies
| Species | Study Type | Dosage Range | Key Findings | Reference |
| Mouse/Rat | Acute Oral Toxicity | >4000 mg/kg (LD50) | High safety margin for acute toxicity. | [1] |
| Dog | 4-week Oral Toxicity | 5 mg/kg/day (NOAEL) | No adverse effects observed at this dose. | [2] |
| Mouse | Psoriasis Model (IMQ) | Not specified, but oral administration was effective. | Alleviated scaling and skin thickness. | [5] |
| Human | Psoriasis | 0.25-1 mg/kg/day | Effective therapeutic range. | [6] |
| Human | Psoriasis | 25-50 mg/day (initial) | Maintenance doses adjusted based on response. | [1][7] |
Table 2: Key Monitoring Parameters for Long-Term Acitretin Studies in Rodents
| Parameter | Frequency | Purpose |
| General Health & Behavior | Daily | Assess overall well-being and identify early signs of distress. |
| Body Weight | Weekly | Sensitive indicator of systemic toxicity. |
| Skin and Fur Condition | Twice Weekly | Monitor for expected and adverse dermatological effects. |
| Complete Blood Count (CBC) | Monthly/Endpoint | Evaluate for potential effects on red and white blood cells. |
| Serum Chemistry (ALT, AST, BUN, Creatinine) | Monthly/Endpoint | Assess liver and kidney function. |
| Lipid Profile (Triglycerides, Cholesterol) | Monthly/Endpoint | Monitor for hyperlipidemia, a known side effect of retinoids. |
Experimental Protocols
Protocol 1: Preparation of Acitretin for Oral Gavage
-
Materials:
-
Acitretin capsules (10 mg or 25 mg)
-
Suspending vehicle (e.g., Ora-Plus®)
-
Mortar and pestle (optional, for crushing capsule contents)
-
Graduated cylinder
-
Amber glass bottle for storage
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
-
Procedure:
-
Calculate the required volume of vehicle to achieve the target concentration. For example, to prepare a 2 mg/mL solution from a 10 mg capsule, 5 mL of vehicle is needed.[3]
-
Carefully open the Acitretin capsule and empty the contents into the amber bottle.
-
Measure the calculated volume of the suspending vehicle using a graduated cylinder and add it to the bottle.
-
Tightly cap the bottle and shake vigorously or use a vortex mixer until the powder is evenly suspended. A magnetic stirrer can be used for larger volumes.
-
Store the suspension in the refrigerator. Note the beyond-use date, which for water-containing oral formulations is typically no longer than 14 days.[3]
-
Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure a homogenous mixture.
-
Protocol 2: Long-Term Dosing and Monitoring Workflow
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and perform baseline blood collection for hematology and serum chemistry.
-
Dose Calculation: Calculate the individual dose for each animal based on its most recent body weight.
-
Administration: Administer the prepared Acitretin suspension via oral gavage.
-
Daily Monitoring: Observe animals for any changes in behavior, appearance, or signs of distress.
-
Weekly Monitoring: Measure and record the body weight of each animal. Adjust the dose volume according to any weight changes.
-
Dose Adjustment: If signs of toxicity (e.g., significant weight loss, severe skin lesions) are observed, follow the recommendations in the troubleshooting guide for dose reduction.
-
Interim and Final Monitoring: At predetermined intervals and at the end of the study, collect blood samples for analysis and perform a thorough examination for any gross abnormalities.
Mandatory Visualization
Caption: Workflow for long-term Acitretin administration and monitoring.
Caption: Simplified signaling pathway of Acitretin.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Unique Preparation and Delivery Method for Acitretin for Neonatal Harlequin Ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of chronically administered all-trans-retinoyl-beta-glucuronide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmadesk.com [pharmadesk.com]
- 7. drugs.com [drugs.com]
Acitretin in Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with acitretin (B1665447) in cell culture experiments. Acitretin's poor aqueous solubility presents a significant hurdle for researchers. This guide offers practical solutions and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve acitretin for cell culture experiments?
A1: Acitretin is highly lipophilic and practically insoluble in water.[1][2] The recommended solvent for preparing stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] DMSO is a common choice due to its ability to dissolve a wide range of compounds for cell-based assays.[4]
Q2: How do I prepare a stock solution of acitretin?
Q3: I've dissolved acitretin in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment like cell culture media.[6] The troubleshooting guide below provides several strategies to prevent this, including using pre-warmed media, adding the stock solution dropwise while vortexing, and performing serial dilutions.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell types. For most cell lines, it is recommended to keep the final DMSO concentration in the culture medium at or below 0.5% to avoid cytotoxicity.[7] Some sensitive cell lines may require even lower concentrations, such as 0.1%.[8] For keratinocytes, some studies have used up to 1.5-2.0% DMSO for 24 hours without significant effects on viability, though toxicity was observed in proliferation assays at these concentrations.[9] It is always best to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental duration.[9]
Q5: How does the pH of the cell culture medium affect acitretin's solubility?
A5: The solubility of acitretin can be influenced by pH. Studies on similar compounds have shown that solubility can be dramatically improved with pH adjustment.[1] While specific data for acitretin across a range of pH values in cell culture media is limited, maintaining a stable physiological pH (typically 7.2-7.4) is crucial for both cell health and compound stability.
Q6: Does the presence of Fetal Bovine Serum (FBS) in the medium affect acitretin's solubility?
A6: Yes, FBS can impact the solubility and stability of lipophilic compounds like retinoids.[4] Serum proteins, such as albumin, can bind to the compound, which can either help to keep it in solution or, in some cases, lead to co-precipitation.[3][10] The presence of serum has been shown to stabilize other retinoids in culture.[4] However, high concentrations of proteins and other components in FBS can also interact with the compound and potentially lead to the formation of insoluble complexes.
Troubleshooting Guide: Acitretin Precipitation in Cell Culture Media
This guide addresses the common problem of acitretin precipitation when adding a DMSO stock solution to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of acitretin in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of acitretin. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to precipitation.[6] | Perform a serial dilution. First, create an intermediate dilution of the acitretin stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure gradual and thorough mixing.[6] |
| Low Temperature of Media | The solubility of many compounds, including acitretin, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[6] |
| Interaction with Media Components | Salts, amino acids, and other components in the culture medium can interact with acitretin, forming insoluble complexes.[2] | If precipitation persists, consider trying a different basal media formulation. You can also perform a solubility test in different media to identify the most suitable one for your experiments. |
| pH Instability | Changes in the pH of the medium can affect the solubility and stability of acitretin. | Ensure your incubator's CO₂ levels are properly calibrated to maintain the correct pH of your bicarbonate-buffered medium. Avoid prolonged exposure of the media to atmospheric conditions. |
Quantitative Data Summary
| Solvent | Solubility of Acitretin | Reference |
| DMSO | ~1 mg/mL | [9] |
| Dimethyl formamide (B127407) (DMF) | ~5 mg/mL | [9] |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL | [9] |
| Water | Practically insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Acitretin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of acitretin in DMSO.
Materials:
-
Acitretin (MW: 326.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Pre-weigh Acitretin: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 3.26 mg of acitretin powder and transfer it to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended as retinoids can be light-sensitive.
-
Dissolve in DMSO: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the acitretin powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C for 3-5 minutes to aid in dissolution.[5] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Protocol 2: Preparation of Acitretin Working Solution in Cell Culture Medium
This protocol describes the dilution of the acitretin stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM Acitretin stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM acitretin stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform a serial dilution. For example, to prepare a 10 µM final concentration, first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 100 µM intermediate, add 1 mL of the intermediate solution to 9 mL of pre-warmed medium.
-
Mix Thoroughly: Immediately after adding the acitretin solution, gently swirl or vortex the medium to ensure it is well-mixed.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Refer to the troubleshooting guide for potential solutions.
-
Add to Cells: Add the final working solution to your cell cultures as required by your experimental design. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Acitretin signaling pathway in a keratinocyte.
Caption: Troubleshooting workflow for acitretin precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioconductor.org [bioconductor.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
Identifying and characterizing Acitretin degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Acitretin (B1665447) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Acitretin?
A1: Acitretin is known to be susceptible to degradation under several conditions. The primary degradation pathways include:
-
Isomerization: The most common degradation pathway is isomerization from the all-trans form to its 13-cis isomer, also known as isoacitretin (B1672207) or Acitretin Impurity A.[1]
-
Hydrolysis: Under acidic conditions, Acitretin can undergo hydrolysis. It is found to be less stable in acidic environments compared to basic or neutral conditions.[2][3]
-
Photodegradation: Acitretin is photosensitive and can degrade upon exposure to both UV and sunlight.[2][3]
-
Oxidation: While relatively more stable under mild oxidative conditions, significant degradation can occur in the presence of strong oxidizing agents.
-
Esterification: In the presence of alcohol, Acitretin can be esterified to form etretinate (B1671770) (Acitretin Impurity B).[4][5]
Q2: What are the common degradation products of Acitretin I should be aware of?
A2: The most frequently reported degradation products and impurities are:
-
Acitretin Impurity A (13-cis-Acitretin / Isoacitretin): This is the cis-isomer of Acitretin and a primary metabolite.[1] Its molecular formula is C21H26O3.[6]
-
Acitretin Impurity B (Etretinate): This is the ethyl ester of Acitretin, which can form if alcohol is present.[4][5] Its molecular formula is C23H30O3.[6]
-
Other minor degradation products may form under forced degradation conditions, but Impurities A and B are the most commonly monitored.
Q3: My HPLC analysis shows co-elution of Acitretin and its degradation products. How can I improve separation?
A3: Co-elution is a common issue, especially with official pharmacopeial methods that may not be optimized for stability indicating assays.[3] To improve separation, consider the following:
-
Mobile Phase Modification: Adjusting the mobile phase composition is often the most effective strategy. For instance, modifying the ratio of acetonitrile (B52724) (ACN) and isopropyl alcohol (IPA) in the mobile phase can improve resolution. One study successfully used a mobile phase of ACN:IPA:Glacial Acetic Acid (70:29.7:0.3 v/v/v) to resolve Acitretin from its impurities.[7]
-
Column Chemistry: Ensure you are using a suitable column. A C18 column is commonly used, but performance can vary between manufacturers. A Thermo beta-basic C18 column (100 mm x 4.6 mm, 5 µm) has been shown to provide efficient separation.[2]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution. A flow rate of 1.0 mL/min is often a good starting point.[2][8]
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient method can help resolve closely eluting peaks.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | 1. Detector lamp is off. 2. No sample injected or sample concentration is too low. 3. Mobile phase flow is obstructed. | 1. Turn on the detector lamp.[9] 2. Verify autosampler vials have sufficient sample and are free of air bubbles.[9] Prepare a fresh, higher concentration standard to confirm. 3. Check for leaks and ensure the mobile phase reservoir is not empty.[9] |
| Peak Tailing or Fronting | 1. Column overload due to high sample concentration. 2. Column degradation or contamination. 3. Incompatibility between sample solvent and mobile phase. | 1. Reduce the injection volume or dilute the sample.[10] 2. Use a guard column to protect the analytical column.[11] If the column is contaminated, flush it with a strong solvent. If the problem persists, the column may need replacement.[12] 3. Dissolve the sample in the mobile phase if possible.[12] |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated detector flow cell. 3. Mobile phase is not properly mixed or degassed. | 1. Degas the mobile phase.[13] Purge the pump to remove any trapped air bubbles.[13] 2. Flush the flow cell with a strong, appropriate solvent like methanol (B129727) or isopropanol.[13] 3. Prepare fresh mobile phase, ensuring all components are fully miscible and properly degassed before use.[13] |
| Poor Resolution Between Acitretin and Impurity A | 1. Mobile phase is not optimized for separation of isomers. 2. Column performance has degraded. | 1. Adjust the mobile phase composition. A common issue is the co-elution of Impurity A with Acitretin.[7] Try replacing phosphate (B84403) buffers with glacial acetic acid and adjusting the ratio of organic modifiers like acetonitrile and isopropanol.[7] 2. Test the column with a standard mixture to check its performance. If resolution is still poor, replace the column. |
Quantitative Data Summary
The degradation of Acitretin has been shown to follow pseudo-first-order kinetics under various stress conditions.[2][3] Below is a summary of the degradation behavior from a forced degradation study.
| Stress Condition | Reagent/Exposure | Time | Temperature | % Degradation | Major Degradation Product(s) | Degradation Rate Constant (k) (min⁻¹) |
| Acid Hydrolysis | 1 mol/L HCl | 6 hours | Room Temp | ~40% | Impurity A (12.52%) | - |
| Oxidative | 3% H₂O₂ | 1 hour | 80°C | ~80% | Impurity A and >3 other products | - |
| Photolytic (Sunlight) | Sunlight | - | - | - | Impurity A and others | 0.002698% |
| Photolytic (UV Light) | UV Light | - | - | - | Impurity A and others | 0.0008402% |
Data synthesized from a study by Gupta et al. (2014).[3]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Acitretin
This protocol is based on a validated method for the determination of Acitretin in the presence of its degradation products.[2][3]
1. Materials and Reagents:
-
Acitretin reference standard
-
Acetonitrile (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Glacial acetic acid (AR grade)
-
High-purity water
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Thermo beta-basic C18 (100 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile: Isopropyl alcohol: Glacial acetic acid (70:30:0.3 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 360 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of Acitretin at a concentration of 100 µg/mL in the mobile phase.
4. Forced Degradation Sample Preparation:
-
Acid Degradation: Treat Acitretin solution with 1M HCl at room temperature for 6 hours. Neutralize before injection.
-
Base Degradation: Treat Acitretin solution with 0.1M NaOH.
-
Oxidative Degradation: Treat Acitretin solution with 3% H₂O₂ at 80°C for 1 hour.
-
Photolytic Degradation: Expose Acitretin solution to UV light and sunlight.
-
Thermal Degradation: Expose solid Acitretin to dry heat.
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of Acitretin.
-
Inject the stressed samples to observe for degradation products and the decrease in the peak area of Acitretin.
-
System suitability parameters such as peak asymmetry, resolution, and theoretical plates should be monitored.
Visualizations
References
- 1. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Acitretin EP Impurity B | CAS No- 54350-48-0 | Acitretin USP Related Compound B ; Etretinate ; Ethyl etrinoate [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. jopcr.com [jopcr.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Managing Acitretin Hepatotoxicity in Preclinical Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for managing and assessing the hepatotoxicity of Acitretin (B1665447) in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Acitretin-induced hepatotoxicity?
A1: The precise mechanism of Acitretin-induced liver injury is not fully elucidated. However, preclinical evidence points towards a multi-factorial process involving mitochondrial dysfunction and oxidative stress.[1] Acitretin can promote the generation of reactive oxygen species (ROS), leading to cellular damage. This initial damage can trigger the release of damage-associated molecular patterns (DAMPs), such as high-mobility group box 1 (HMGB1). HMGB1 then activates inflammatory cascades, including the TLR4/NF-κB and JAK/STAT3 signaling pathways, resulting in the production of pro-inflammatory cytokines and contributing to apoptosis and fibrogenesis.[2]
Q2: Which preclinical model is most suitable for studying Acitretin hepatotoxicity?
A2: The Sprague-Dawley rat is a well-established and characterized model for studying Acitretin-induced hepatotoxicity.[1][2][3][4] This model has been shown to develop significant elevations in serum liver enzymes and display histopathological changes consistent with liver injury following Acitretin administration.[2][4]
Q3: What are the key biomarkers to monitor in a preclinical study of Acitretin hepatotoxicity?
A3: A standard panel of biomarkers should be monitored to assess liver function and injury. Key serum biomarkers include:
-
Hepatocellular Injury Markers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[4]
-
Cholestasis Markers: Alkaline Phosphatase (ALP) and Gamma-Glutamyltransferase (GGT).
-
General Cellular Damage: Lactate Dehydrogenase (LDH).[4]
-
Liver Function Markers: Total Bilirubin and Albumin.[2][3] Additionally, markers of oxidative stress (e.g., MDA, GSH) and inflammatory cytokines (e.g., TNF-α, IL-6) can provide mechanistic insights.[2][3]
Q4: Are there any potential protective agents that can be co-administered to mitigate Acitretin's hepatotoxicity in preclinical models?
A4: Yes, studies have explored the use of antioxidants and anti-inflammatory agents. For instance, co-administration of melatonin (B1676174) and naringenin (B18129) has been shown to significantly mitigate Acitretin-induced liver damage in rats.[2] These agents appear to work by reducing oxidative stress, inflammation, apoptosis, and fibrogenesis.[2][5] A combination of both agents provided superior protection compared to individual treatments.[5]
Q5: How should liver tissue be processed for histopathological evaluation?
A5: Following euthanasia, liver tissue samples should be promptly excised. A portion should be fixed in 10% neutral buffered formalin for at least 24 hours. After fixation, the tissue should be processed through graded alcohols and xylene, embedded in paraffin (B1166041) wax, sectioned at 4-5 μm, and stained with Hematoxylin and Eosin (H&E) for general morphology assessment. Special stains like Masson's Trichrome can be used to assess fibrosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in serum liver enzyme levels within the Acitretin-treated group. | 1. Inconsistent drug dosing or administration.2. Individual differences in animal metabolism.3. Stress-induced physiological variations.4. Technical error during blood collection or sample processing. | 1. Ensure precise and consistent gavage or injection technique. Verify dose calculations.2. Increase the number of animals per group to improve statistical power.3. Acclimate animals properly and handle them consistently to minimize stress.4. Standardize blood collection time and technique. Ensure proper sample handling and storage to prevent hemolysis. |
| Unexpectedly high mortality rate in the Acitretin group. | 1. The dose of Acitretin is too high for the specific animal strain or age.2. Severe, rapid-onset hepatotoxicity.3. Off-target toxicity affecting other vital organs. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).2. Implement more frequent monitoring of clinical signs (weight loss, lethargy, jaundice). Consider humane endpoints.3. Perform gross necropsy and histopathology on other major organs (e.g., kidneys, heart) to check for other toxicities. |
| Histopathology does not correlate with biochemical findings (e.g., high ALT/AST but minimal tissue damage). | 1. Timing of sample collection. Biochemical markers may rise before significant morphological changes are visible.2. The type of liver injury (e.g., metabolic dysfunction) may not initially present with overt necrosis.3. Subjectivity in histopathological scoring. | 1. Perform a time-course study, collecting samples at multiple time points (e.g., 24h, 48h, 7 days, 14 days).2. Consider additional assays, such as TUNEL for apoptosis or specific stains for steatosis (Oil Red O).3. Have slides evaluated by a board-certified veterinary pathologist, preferably blinded to the treatment groups. Use a standardized scoring system. |
| Control group shows elevated liver enzymes. | 1. Underlying infection or disease in the animal colony.2. Stress from housing, handling, or procedures (e.g., repeated blood draws).3. Contamination of feed, water, or vehicle solution. | 1. Ensure animals are sourced from a reputable, specific-pathogen-free (SPF) vendor. Consult with veterinary staff.2. Refine handling and blood collection techniques to be as minimally stressful as possible.3. Verify the purity of the vehicle used for drug administration. Ensure proper storage and handling of all materials. |
Data Presentation
Table 1: Representative Changes in Serum Biochemical Markers in a Rat Model of Acitretin-Induced Hepatotoxicity.
| Parameter | Control Group (Representative Values) | Acitretin-Treated Group (Expected Change) | Reference |
| ALT (U/L) | 35 ± 5 | Significant Increase (↑) | [1][2] |
| AST (U/L) | 90 ± 10 | Significant Increase (↑) | [1][2] |
| ALP (U/L) | 150 ± 20 | Significant Increase (↑) | [1][2] |
| LDH (U/L) | 200 ± 25 | Significant Increase (↑) | [2] |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | Significant Increase (↑) | [1][2] |
| Albumin (g/dL) | 4.0 ± 0.3 | Significant Decrease (↓) | [1][2] |
| MDA (nmol/mg protein) | 1.5 ± 0.2 | Significant Increase (↑) | [2][3] |
| GSH (μmol/g tissue) | 5.0 ± 0.5 | Significant Decrease (↓) | [2][3] |
Note: These are representative values and expected trends. Actual results may vary based on the specific experimental conditions, including dose, duration, and animal strain.
Experimental Protocols
1. Acitretin-Induced Hepatotoxicity Model in Sprague-Dawley Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated for at least one week before the experiment.
-
Groups: Animals are randomly divided into groups (n=8-10 per group), including:
-
Group 1: Control (Vehicle)
-
Group 2: Acitretin
-
(Optional) Group 3-5: Acitretin + Protective Agent(s)
-
-
Drug Administration: Acitretin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for a predetermined period (e.g., 14 or 28 days). The dose should be determined from literature or preliminary dose-ranging studies.
-
Monitoring: Monitor animal body weight and clinical signs of toxicity daily.
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood is collected via cardiac puncture under anesthesia into tubes for serum separation. Animals are then euthanized, and the liver is immediately excised, weighed, and processed for histopathology and biochemical analysis.
2. Serum Biochemical Analysis
-
Preparation: Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum.
-
Assays: Use commercial assay kits and a spectrophotometric analyzer to measure serum levels of ALT, AST, ALP, LDH, total bilirubin, and albumin according to the manufacturer's instructions.
3. Liver Tissue Homogenate Preparation and Analysis
-
Homogenization: A weighed portion of the liver is homogenized in ice-cold potassium phosphate (B84403) buffer.
-
Centrifugation: The homogenate is centrifuged to obtain a supernatant for analysis.
-
Oxidative Stress Markers: Use commercial kits to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced glutathione (B108866) (GSH) as a key antioxidant.
4. Histopathology
-
Fixation and Processing: Fix liver sections in 10% neutral buffered formalin, followed by dehydration and paraffin embedding.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine slides under a light microscope for pathological changes such as hepatocellular necrosis, inflammation, steatosis, and fibrosis.
Visualizations
Caption: Signaling pathway of Acitretin-induced hepatotoxicity.
Caption: Workflow for a preclinical Acitretin hepatotoxicity study.
Caption: Troubleshooting logic for high data variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of melatonin and naringenin against acitretin induced hepatotoxicity via modulation of oxidative stress and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Acitretin in Primary Cell Cultures: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Acitretin (B1665447) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Acitretin?
Acitretin, a second-generation synthetic retinoid, primarily functions by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3][4] These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4] This interaction modulates gene transcription, leading to the normalization of epidermal cell proliferation, differentiation, and cornification.[2][4]
Q2: Why am I observing high cytotoxicity in my primary cultures after Acitretin treatment?
Several factors could contribute to high cytotoxicity:
-
Dose-Dependent Effects: Acitretin's effects are strongly dose-dependent.[5] High concentrations can induce apoptosis (programmed cell death) and necrosis.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type.
-
Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to Acitretin. For instance, Acitretin preferentially inhibits the growth of squamous cell carcinoma (SCL-1) cells while having minimal inhibitory effects on non-malignant keratinocytes (HaCaT).[5]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Acitretin is non-toxic to your cells. A solvent control group is essential in every experiment.
-
Culture Conditions: Suboptimal culture conditions can stress primary cells, making them more susceptible to drug-induced toxicity.[7] Regularly check for confluency, media pH, and potential contamination.[8]
Q3: My results are inconsistent across experiments. What are the common causes?
Inconsistency in results can arise from several sources:
-
Primary Cell Variability: Primary cells, by nature, have inherent biological variability between donors and even between passages. It is recommended to use cells from the same donor and at a low passage number for a set of experiments.
-
Drug Preparation: Acitretin should be prepared fresh for each experiment from a stock solution stored under appropriate conditions (protected from light and air) to prevent degradation.
-
Confluency: The confluency of the cell culture at the time of treatment can significantly impact the outcome. Standardize the seeding density and treatment confluency for all experiments.
-
Incubation Time: The effects of Acitretin can be time-dependent.[5] Ensure that the treatment duration is consistent across all replicate experiments.
Q4: What are the known off-target signaling pathways affected by Acitretin?
Beyond its primary action on RAR/RXR, Acitretin has been shown to modulate other signaling pathways:
-
JAK/STAT Pathway: Acitretin can inhibit the proliferation of HaCaT cells by decreasing the expression of STAT1 and STAT3.[9]
-
Apoptosis Pathways: In cutaneous squamous cell carcinoma cells (SCL-1), Acitretin induces apoptosis through the CD95 (Fas) signaling pathway, involving the activation of caspase-8, -9, and -3.[5]
-
MAPK Signaling: The MAPK signaling pathway was found to be activated in myeloid-derived suppressor cells (MDSCs) treated with Acitretin, promoting their differentiation.[10]
-
Inflammatory Cytokines: Acitretin can hinder the expression of pro-inflammatory cytokines like IL-6 and down-regulate IL-17A-induced expression of IL-36β and IL-36γ in keratinocytes.[3][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death / Low Viability | Acitretin concentration is too high. | Perform a dose-response experiment (e.g., from 10⁻⁸ M to 10⁻⁴ M) to determine the IC50 value for your specific primary cell type. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration is below 0.1% and include a vehicle-only control group. | |
| Cells are overly confluent or stressed. | Treat cells at 70-80% confluency. Ensure optimal growth conditions for your primary cells.[7] | |
| No Observable Effect | Acitretin concentration is too low. | Increase the concentration of Acitretin based on literature for similar cell types or your own dose-response data. |
| Acitretin has degraded. | Prepare fresh Acitretin solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. | |
| Incubation time is too short. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. | |
| Unexpected Changes in Gene/Protein Expression | Off-target effects are being observed. | Review literature for known off-target effects. Consider using inhibitors for specific pathways (e.g., STAT inhibitors) to confirm the mechanism. |
| Biological variability of primary cells. | Use cells from a single donor at a consistent, low passage number. Increase the number of biological replicates. | |
| Altered Lipid Droplet Formation | Acitretin influences lipid metabolism. | Acitretin is known to affect lipid metabolism, potentially leading to hyperlipidemia.[12] This can manifest as changes in intracellular lipid droplets. This may be an expected on-target or off-target effect.[13][14] |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of Acitretin on Cell Viability
| Cell Line | Concentration (M) | Incubation Time | % Viability (Approx.) | Reference |
| SCL-1 | 10⁻⁷ | 3 days | ~90% | [5] |
| SCL-1 | 10⁻⁶ | 3 days | ~75% | [5] |
| SCL-1 | 10⁻⁵ | 3 days | ~50% | [5] |
| SCL-1 | 10⁻⁴ | 3 days | ~30% | [5] |
| HaCaT | 10⁻⁵ | 3 days | ~95% | [5] |
Table 2: Effect of Acitretin on Gene and Protein Expression
| Cell Type / Model | Target | Effect | Method | Reference |
| HaCaT Cells | STAT1, STAT3 | Down-regulation | Q-PCR, Western Blot | [9] |
| SCL-1 Cells | Caspase-8, -9, -3 | Activation (Cleavage) | Western Blot | [5] |
| SCL-1 Cells | PARP | Cleavage | Western Blot | [5] |
| MDSCs | GSS | Up-regulation | RT-qPCR | [10] |
| HaCaT & HepG2 Cells | GLUT1, GLUT4 | Up-regulation | RT-qPCR | [15] |
| HaCaT Cells | IL-36β, IL-36γ | Down-regulation | Q-PCR, ELISA | [11] |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is adapted from the methodology described for SCL-1 and HaCaT cells.[5]
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Acitretin (e.g., 10⁻⁸ M to 10⁻⁴ M) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is based on the principles used to assess apoptosis in SCL-1 cells.[5]
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentration of Acitretin for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blotting for Protein Expression
This is a general protocol for detecting changes in protein levels, such as caspases or STATs.[5][9]
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-3, anti-STAT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: On-target and major off-target signaling pathways of Acitretin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 5. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
- 7. promocell.com [promocell.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acitretin Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. The Influence of Acitretin on Brain Lipidomics in Adolescent Mice—Implications for Pediatric and Adolescent Dermatological Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of acitretin in regulating glucose and lipid homeostasis in an imiquimod-induced psoriasis model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Reductive Effect of Acitretin on Blood Glucose Levels in Chinese Patients With Psoriasis [frontiersin.org]
Troubleshooting inconsistent results in Acitretin in vitro assays
Welcome to the technical support center for Acitretin in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Acitretin in vitro?
Acitretin is a synthetic retinoid that functions by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][3] These receptors are transcription factors that, upon activation, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2] This interaction modulates gene expression, influencing key cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Additionally, Acitretin exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.[1]
Q2: Why am I seeing high variability in my cell viability assay results with Acitretin?
Inconsistent results in cell viability assays (e.g., MTT, XTT) with Acitretin can stem from several factors:
-
Compound Stability: Retinoids, including Acitretin, are sensitive to light and oxygen.[4] Improper storage or handling can lead to degradation of the compound and loss of activity. Acitretin is also practically insoluble in water, which can lead to precipitation in aqueous culture media.[5]
-
Solvent Effects: The choice and final concentration of the solvent (e.g., DMSO) used to dissolve Acitretin can impact cell health and assay results.[6] It is crucial to include a vehicle control in all experiments.[7]
-
Protein Binding: Acitretin is over 99.9% protein-bound, primarily to albumin.[1][3] The concentration of proteins, such as those in Fetal Bovine Serum (FBS), in your cell culture medium is critical for the stability and bioavailability of Acitretin.[8][9] Experiments in serum-free media may show significantly reduced Acitretin stability.[9]
-
Cell Line Specificity: The anti-proliferative effects of Acitretin can vary significantly between different cell lines. For instance, it has been shown to have a more potent effect on squamous cell carcinoma lines compared to non-malignant keratinocytes.[10]
Q3: My apoptosis assay results are not consistent. What could be the cause?
Variability in apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) can be attributed to:
-
Time- and Dose-Dependency: The induction of apoptosis by Acitretin is both time- and dose-dependent.[10] Inconsistent incubation times or inaccurate dilutions can lead to variable results.
-
Sub-optimal Cell Health: Cells that are unhealthy or have been passaged too many times may not respond consistently to treatment.
-
Assay Interference: Ensure that Acitretin or the solvent used does not interfere with the assay components, such as the fluorescent dyes used in flow cytometry.
Q4: How should I prepare and store my Acitretin stock solutions?
To ensure consistency, Acitretin stock solutions should be prepared and stored under the following conditions:
-
Solvent: Use an appropriate solvent such as DMSO to dissolve Acitretin.[7]
-
Concentration: Prepare a high-concentration stock solution to minimize the final solvent concentration in your cell culture medium (typically ≤ 0.1%).
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles and light exposure.
Troubleshooting Guides
Issue 1: Low Potency or No Effect of Acitretin
| Possible Cause | Recommended Solution |
| Acitretin Degradation | Prepare fresh stock solutions from a reliable source. Store aliquots at -80°C and protect from light at all times. |
| Low Bioavailability in Media | Ensure the presence of sufficient protein (e.g., FBS or BSA) in the culture medium to stabilize Acitretin.[8][9] For serum-free conditions, consider adding purified BSA. |
| Incorrect Dosing | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm from literature that your chosen cell line is responsive to Acitretin. Consider testing a different, sensitive cell line as a positive control. |
Issue 2: High Background Signal or Cell Death in Vehicle Control
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to a non-toxic level (typically <0.5%, ideally ≤0.1%). |
| Contaminated Reagents | Use fresh, sterile cell culture media, serum, and other reagents. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and are not overly confluent before starting the experiment. |
Experimental Protocols & Data Presentation
Cell Viability (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Acitretin in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Remove the old medium from the cells and add the Acitretin dilutions and vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Example Data:
Table 1: Effect of Acitretin on SCL-1 Cell Viability (MTT Assay)
| Acitretin Concentration (µM) | % Viability (Mean ± SD) after 72h |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85 ± 5.1 |
| 10 | 52 ± 3.8 |
| 25 | 28 ± 2.9 |
| 50 | 15 ± 2.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Seed cells and treat with Acitretin or vehicle control as described for the viability assay.
-
After the incubation period, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Example Data:
Table 2: Apoptosis Induction by Acitretin (10 µM) in SCL-1 Cells
| Treatment Time (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 24 | 12.5 ± 1.8 | 5.2 ± 0.9 |
| 48 | 28.7 ± 2.5 | 15.4 ± 1.7 |
| 72 | 45.1 ± 3.1 | 25.8 ± 2.2 |
Visualizations
Acitretin Signaling Pathway
Caption: Acitretin nuclear receptor signaling pathway.
Troubleshooting Workflow for Inconsistent Acitretin Assays
Caption: A logical workflow for troubleshooting Acitretin assays.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of solvent effect on the effective interactions of Isotretinoin and Tretinoin: Isomeric forms of vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acitretin induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin Interference with Common Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of acitretin (B1665447) with common laboratory assays. The information is intended to assist researchers in accurately interpreting their experimental data when acitretin is a variable.
I. Frequently Asked Questions (FAQs)
Q1: What is acitretin and how does it work?
Acitretin is a second-generation oral retinoid, a synthetic derivative of vitamin A, primarily used in the treatment of severe psoriasis.[1][2] Its mechanism of action involves binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors are nuclear transcription factors that, upon activation, form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs).[1][2] This interaction modulates the expression of genes involved in cellular differentiation, proliferation, and inflammation, thereby normalizing keratinocyte growth in psoriatic lesions.[2]
Q2: Which common laboratory assays are known to be affected by acitretin?
Acitretin primarily affects laboratory assays by inducing physiological changes in the body, rather than by direct analytical interference with the assay chemistry. The most commonly affected tests include:
-
Lipid Panels: Significant elevations in triglycerides and total cholesterol are frequently observed.[3][4] A decrease in high-density lipoprotein (HDL) cholesterol is also common.[3]
-
Liver Function Tests (LFTs): Transient elevations in liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and lactate (B86563) dehydrogenase (LDH) can occur.[5][6]
-
Glucose Metabolism Assays: Acitretin's effect on blood glucose is complex and can be dose-dependent, with some studies reporting a decrease in fasting blood glucose at higher doses and others noting an increase in triglycerides.[2][7][8] It may also increase insulin (B600854) sensitivity.[9]
-
Thyroid Function Tests: Acitretin has been associated with changes in thyroid hormone levels, including decreases in free thyroxine (T4) and transient decreases in thyroid-stimulating hormone (TSH).[10][11] In rare cases, it has been linked to drug-induced hypothyroidism.[12]
-
Hematology Panels: While less common, there have been reports of hematological abnormalities, including thrombocytopenia.
Q3: Is the interference dose-dependent?
Yes, the adverse effects of acitretin on laboratory parameters are generally dose-dependent.[13] Higher doses (50-75 mg/day) are associated with a greater incidence and magnitude of elevations in liver enzymes and lipids compared to lower doses (10-25 mg/day).[4][14]
II. Troubleshooting Guides
Issue 1: Unexpectedly high lipid levels in samples from subjects treated with acitretin.
-
Problem Identification: Acitretin is known to cause hyperlipidemia. In a clinical trial involving 525 patients, increased triglyceride levels were seen in 66% of patients, and total cholesterol increased in 33%.[3] Furthermore, HDL levels decreased in approximately 40% of patients.[3] One study noted that acitretin increased the triglyceride concentration of very-low-density lipoproteins by about 50%.[1]
-
Troubleshooting Steps:
-
Confirm Acitretin Use and Dosage: Verify that the subject was taking acitretin and note the dosage. Higher doses are more likely to cause significant lipid elevations.[14]
-
Review Subject's Baseline: Compare the current lipid levels to the subject's baseline levels before acitretin treatment to quantify the change.
-
Consider the Biological Effect: Recognize that the elevated lipid levels are likely a physiological effect of the drug and not an analytical error. The mechanism is thought to involve the regulation of genes in hepatic lipid metabolism through RAR/RXR activation.[15]
-
Issue 2: Elevated liver function tests (LFTs) in experimental subjects.
-
Problem Identification: Acitretin can cause transient and reversible elevations in serum liver enzymes.[16] Liver test abnormalities occur in up to one-third of patients, with marked elevations (above three times the upper limit of normal) occurring in 1% to 5% of patients.[6]
-
Troubleshooting Steps:
-
Assess the Magnitude of Elevation: Determine the extent of the enzyme elevation. Most elevations are slight to moderate and may resolve even with continued therapy.[6]
-
Correlate with Dosage: Note the acitretin dosage, as higher doses are more strongly associated with LFT abnormalities.[13]
-
Rule Out Other Causes: Investigate other potential causes of liver injury, such as co-administration of other hepatotoxic drugs (e.g., methotrexate).[1]
-
Issue 3: Inconsistent or unexpected blood glucose readings.
-
Problem Identification: Acitretin's effect on glucose metabolism can be variable. Some studies show that higher doses (>25 mg/day) are associated with lower fasting blood glucose.[2] Conversely, other studies have noted hyperglycemia as a possible side effect.[17] Acitretin may also increase insulin sensitivity.[9]
-
Troubleshooting Steps:
-
Review Dosage and Duration of Treatment: The dose and duration of acitretin therapy may influence its effect on glucose metabolism.[8]
-
Measure Insulin Levels: If feasible, measuring insulin levels and calculating HOMA-IR can provide a more complete picture of insulin resistance.[2]
-
Standardize Sample Collection: Ensure that blood samples for glucose measurement are collected under consistent fasting conditions.
-
III. Data Presentation
Table 1: Summary of Acitretin's Effect on Lipid Profile
| Parameter | Direction of Change | Magnitude of Change | Percentage of Patients Affected | Citations |
| Triglycerides | Increase | ~50% increase in VLDL triglycerides | 66% | [1][3] |
| Total Cholesterol | Increase | - | 33% | [3] |
| HDL Cholesterol | Decrease | - | ~40% | [3] |
| LDL/HDL Ratio | Increase | Significant increase (p < 0.02) | - | [1] |
Table 2: Summary of Acitretin's Effect on Liver Function Tests
| Parameter | Direction of Change | Magnitude of Change | Percentage of Patients Affected | Citations |
| AST, ALT, LDH | Increase | Typically transient and reversible | Up to 33% | [5][6] |
| Marked Elevations (>3x ULN) | Increase | >3 times the upper limit of normal | 1% - 5% | [6] |
Table 3: Summary of Acitretin's Dose-Dependent Effect on Fasting Blood Glucose (FBG) and Triglycerides
| Acitretin Dose | Mean FBG (mmol/L) | Mean Triglycerides (mmol/L) | Citation |
| ≤25 mg/day | 4.9 (± 0.9) | 1.57 (± 1.03) | [2] |
| >25 mg/day | 4.4 (± 0.8) | 1.05 (± 0.33) | [2] |
IV. Experimental Protocols
As acitretin's interference is primarily physiological, laboratory-based mitigation is challenging. The following protocols are general approaches to investigate and potentially manage drug interference in a research setting.
Protocol 1: General Method for Assessing Drug Interference
This protocol, based on CLSI guideline EP07, can be adapted to test for acitretin interference in a specific assay.[18]
-
Prepare Sample Pools:
-
Create two pools from the same sample matrix (e.g., serum, plasma).
-
Test Pool: Spike with a high concentration of acitretin.
-
Control Pool: Spike with an equivalent volume of the drug's solvent.
-
-
Analysis:
-
Measure the analyte of interest in both the Test Pool and the Control Pool in replicates (e.g., n=10) using the assay .
-
-
Data Evaluation:
-
Calculate the mean and standard deviation for both pools.
-
Determine if the difference between the means is statistically and medically significant.
-
Protocol 2: Potential Mitigation Strategy - Sample Dilution
For some assays, diluting the sample may reduce the concentration of the interfering substance to a level where it no longer significantly affects the results.
-
Perform Serial Dilutions: Create a series of dilutions of the sample containing acitretin.
-
Analyze Dilutions: Analyze the analyte of interest in each dilution.
-
Assess Linearity: Determine if there is a linear relationship between the measured concentration and the dilution factor. A non-linear response may indicate ongoing interference.
Protocol 3: Potential Mitigation Strategy - Alternative Assay Methodology
If interference is suspected, using an assay with a different analytical principle may yield more accurate results.
-
Identify Alternative Methods: For example, if an immunoassay is showing interference, consider an enzymatic or chromatographic method.
-
Cross-Validation: Analyze the same set of samples (with and without acitretin) using both the original and the alternative method.
-
Compare Results: A significant discrepancy between the two methods for the acitretin-containing samples suggests interference in one of the assays.
V. Mandatory Visualizations
Caption: Acitretin's mechanism of action leading to altered lab results.
Caption: Troubleshooting workflow for unexpected lab results with acitretin.
References
- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 3. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascls.org [ascls.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 7. Hepatocyte-Specific Mutation Establishes Retinoid X Receptor α as a Heterodimeric Integrator of Multiple Physiological Processes in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of low-dose acitretin treatment on pituitary hormones in psoriasis vulgaris: A retrospective study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. Effects of chronic retinoid administration on pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acitretin induced primary hypothyroidism in Darier's disease: A rare case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Acitretin binds to RAR:RXR [reactome.org]
- 14. Roles of vitamin A in the regulation of fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Interference in Self-Monitoring of Blood Glucose and the Impact on Patient Safety: We Can Only Guard Against What We Are Looking for - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Laboratory Testing Interference | CLSI [clsi.org]
Validation & Comparative
Acitretin versus etretinate mechanism of action comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two second-generation retinoids, acitretin (B1665447) and its precursor, etretinate (B1671770). While both have been utilized in the management of severe keratinizing skin disorders such as psoriasis, their distinct pharmacokinetic profiles lead to significant differences in their clinical application. This document synthesizes experimental data to objectively compare their performance.
Core Mechanism of Action: A Shared Pathway
Both acitretin and etretinate exert their therapeutic effects through the modulation of gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Etretinate functions as a prodrug, which is metabolized in the body to its active form, acitretin.[1][2]
Upon entering the cell nucleus, acitretin binds to RARs and RXRs. These receptors form heterodimers (RAR-RXR) that then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional regulation, either activating or repressing gene expression. The downstream effects include:
-
Normalization of Keratinocyte Differentiation: In psoriatic lesions, keratinocytes exhibit hyperproliferation and abnormal differentiation. Acitretin helps to normalize these processes, restoring a more typical epidermal structure.[1]
-
Antiproliferative Effects: Acitretin inhibits the excessive growth of keratinocytes, a hallmark of psoriasis.[1]
-
Anti-inflammatory Properties: The drug reduces the expression of pro-inflammatory cytokines and inhibits the infiltration of inflammatory cells into the skin, thereby mitigating the erythema and scaling associated with psoriasis.[1]
The fundamental mechanism of action at the cellular level is therefore largely identical, as acitretin is the active metabolite responsible for the therapeutic effects of etretinate. The primary distinctions between the two drugs arise from their differing pharmacokinetic properties.
Pharmacokinetic Profile: The Key Differentiator
The most significant difference between acitretin and etretinate lies in their pharmacokinetic profiles, particularly their lipophilicity and resulting elimination half-lives.
| Parameter | Acitretin | Etretinate | Reference |
| Active Form | Acitretin | Acitretin (metabolite) | [1][2] |
| Lipophilicity | Less lipophilic | Highly lipophilic | [2] |
| Elimination Half-Life | Approximately 50-60 hours | Approximately 120 days | [3] |
| Tissue Accumulation | Minimal accumulation in adipose tissue | Significant storage in adipose tissue | [2] |
| Time to Elimination | Not detectable in plasma 3-4 weeks after cessation of long-term therapy | Can be detected in plasma for years after discontinuation | [3] |
This vast difference in elimination half-life is the primary reason for the clinical preference for acitretin over etretinate. The prolonged presence of etretinate in the body, due to its storage in and slow release from fat tissue, poses a significant teratogenic risk, necessitating extremely long periods of contraception after treatment cessation.[3] While acitretin also carries a teratogenic risk, its much shorter half-life allows for a considerably shorter post-treatment contraception period.[4]
Clinical Efficacy: A Comparative Overview
Multiple clinical trials have demonstrated that acitretin and etretinate have comparable therapeutic efficacy in the treatment of severe psoriasis.
| Study | Drug Regimen | Key Findings | Reference |
| Nordic Multicentre Study | Acitretin (n=127) vs. Etretinate (n=41) for 12 weeks | PASI score improvement: 75.8% for acitretin, 70.8% for etretinate. Similar therapeutic effectiveness. | [1] |
| German Multicenter Study | Acitretin (10, 25, or 50 mg/day) vs. Etretinate (50 mg/day) for 8 weeks | >50% PSI score improvement: 53.8% for 50 mg acitretinate, 61.1% for 50 mg etretinate. No statistical difference in efficacy. | [5] |
| Combination with bath PUVA | Acitretin + bath PUVA vs. Etretinate + bath PUVA | No significant differences in clinical response (PASI scores). | [6] |
| Palmoplantar Pustulosis Study | Acitretin vs. Etretinate for 12 weeks | Similar reduction in pustule count and other clinical parameters. | [7] |
These studies consistently show that despite the pharmacokinetic differences, the clinical outcomes in terms of psoriasis symptom reduction are largely equivalent between the two drugs.
Experimental Protocols
Determination of Acitretin and Etretinate in Plasma by HPLC
Objective: To quantify the concentrations of acitretin and etretinate in human plasma samples.
Methodology:
-
Sample Preparation:
-
To a plasma sample (or calibrator), add acetonitrile (B52724) to precipitate proteins.
-
Add retinyl acetate (B1210297) as an internal standard.
-
Add a mixture of butanol:acetonitrile (1:1 v/v) and K2HPO4.
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge to separate the layers.
-
-
Chromatographic Separation:
-
Inject an aliquot (e.g., 30 µL) of the supernatant directly into a High-Performance Liquid Chromatography (HPLC) system.
-
Utilize a C18 reversed-phase analytical column for separation.
-
-
Detection:
-
Employ a UV detector set to a wavelength of 350 nm to detect and quantify acitretin and etretinate.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations to determine the concentrations of the analytes in the plasma samples based on their peak areas relative to the internal standard.
-
(Based on the protocol described in Int J Clin Pharmacol Ther. 2009 Jul;47(7):476-82.)
Competitive Radioligand Binding Assay for Retinoic Acid Receptors (RARs)
Objective: To determine the binding affinity of retinoids like acitretin to RARs.
Methodology:
-
Receptor Preparation:
-
Use human recombinant RAR ligand-binding domain (LBD) expressed in a suitable system (e.g., insect cells).
-
-
Incubation:
-
In a modified Tris-HCl buffer (pH 7.4), incubate a small amount of the RAR-LBD (e.g., 0.025 µg) with a radiolabeled ligand, such as [³H]9-cis-Retinoic acid (e.g., at a concentration of 3 nM).
-
Include an anti-GST antibody if a GST-fusion protein expression system is used.
-
Incubate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4°C).
-
-
Competition:
-
To determine the binding affinity of a test compound (e.g., acitretin), perform the incubation in the presence of varying concentrations of the unlabeled test compound.
-
-
Non-Specific Binding Determination:
-
Estimate non-specific binding by conducting the incubation in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM 9-cis-retinoic acid).
-
-
Detection and Analysis:
-
Separate the bound and free radioligand (e.g., using filtration).
-
Quantify the amount of bound radioligand using scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity) of the test compound.
-
(This is a representative protocol based on standard radioligand binding assay principles for nuclear receptors.)
Visualizing the Mechanism and Workflow
Caption: General signaling pathway of acitretin.
Caption: Workflow for pharmacokinetic analysis.
Conclusion
References
- 1. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acitretin versus etretinate in psoriasis. Clinical and pharmacokinetic results of a German multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind comparison of acitretin and etretinate in combination with bath PUVA in the treatment of extensive psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Acitretin vs. Tazarotene: A Comparative Efficacy Analysis in Preclinical Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Acitretin (B1665447) and Tazarotene (B1682939), two prominent retinoids in dermatological research and treatment. The following sections detail their mechanisms of action, comparative performance in validated skin models with supporting experimental data, and comprehensive experimental protocols.
Mechanism of Action: A Tale of Two Retinoids
Acitretin, a second-generation systemic retinoid, and Tazarotene, a third-generation topical retinoid, both exert their therapeutic effects by modulating gene expression through nuclear retinoid receptors.[1][2][3] Both compounds interact with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1][2][4] This interaction ultimately leads to the inhibition of keratinocyte proliferation and the normalization of cellular differentiation, key pathological features of hyperkeratotic skin disorders like psoriasis.[1][2][3] Tazarotene is noted for its receptor selectivity, primarily targeting RAR-β and RAR-γ.[5][6]
Comparative Efficacy Data
Experimental data from preclinical skin models provide valuable insights into the relative potency and potential irritation of these two compounds. The following table summarizes key quantitative findings from a comparative study utilizing a Reconstructed Human Epidermis (RHE) model and the Rhino mouse model.[1][7][8]
| Parameter | Skin Model | Acitretin | Tazarotene | Key Findings | Citation |
| Anti-inflammatory Potential | Reconstructed Human Epidermis (RHE) | Less pronounced release of IL-1α and IL-8 | More pronounced release of IL-1α and IL-8 | Acitretin demonstrates a lower potential for inducing inflammatory cytokine release, suggesting a milder irritation profile. | [1] |
| Comedolytic Activity | Rhino Mouse | Dose-dependent reduction in utricle diameter | Dose-dependent reduction in utricle diameter | Both agents exhibit comparable efficacy in reducing the size of utricles, indicating similar comedolytic (anti-comedone) activity. | [1][9] |
| Effects on Epidermal Differentiation | Reconstructed Human Epidermis (RHE) | Reduction in keratohyalin granules and filaggrin expression; loss of keratin (B1170402) 10; increase in keratin 19. | Similar effects on epidermal markers. | Both retinoids show similar activity in modulating markers of epidermal differentiation. | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Reconstructed Human Epidermis (RHE) Psoriasis Model: Cytokine Release Assay
This in vitro model is utilized to assess the anti-inflammatory potential and irritation profile of topical compounds.
a. Model Preparation and Culture:
-
Commercially available Reconstructed Human Epidermis (RHE) tissues are cultured at the air-liquid interface.
-
To induce a psoriasis-like phenotype, the culture medium is supplemented with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, IFN-γ) for a specified period.
b. Treatment Application:
-
Acitretin and Tazarotene are formulated in a suitable vehicle (e.g., acetone/olive oil) at various concentrations.
-
A defined volume of the test compound or vehicle control is applied topically to the surface of the RHE tissues.
c. Sample Collection and Analysis:
-
After a 24-hour incubation period, the culture medium beneath the RHE tissues is collected.
-
The concentrations of pro-inflammatory cytokines, specifically IL-1α and IL-8, in the collected medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The results are expressed as the mean cytokine concentration (pg/mL) ± standard deviation.
Rhino Mouse Model: Comedolytic Activity Assay
The Rhino mouse model is an established in vivo model for assessing the comedolytic activity of retinoids. These mice develop utricles, which are histologically similar to human comedones.
a. Animal Model and Acclimatization:
-
Homozygous Rhino mice (hr/hr) are used.
-
Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
b. Treatment Protocol:
-
The dorsal skin of the mice is treated topically with Acitretin, Tazarotene, or a vehicle control once daily for seven consecutive days.
-
Different concentrations of the test compounds are applied to separate groups of animals to assess dose-dependency.
c. Endpoint Analysis:
-
At the end of the treatment period, the animals are euthanized, and the treated skin is excised.
-
The skin samples are fixed, processed for histology, and stained with Hematoxylin and Eosin (H&E).
-
The diameter of the utricles is measured microscopically using an ocular micrometer or image analysis software.
-
The mean reduction in utricle diameter for each treatment group is calculated and compared to the vehicle control group.
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathways and a typical experimental workflow.
Caption: Retinoid signaling pathway in keratinocytes.
Caption: Experimental workflow for RHE model comparison.
References
- 1. Effects of topically applied acitretin in reconstructed human epidermis and the rhino mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tazarotene and acitretin in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of tazarotene action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. episkin.com [episkin.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Acitretin in Psoriasis: A Histological Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acitretin's therapeutic effect on psoriasis with other systemic treatments, focusing on histologic and molecular evidence. The data presented is intended to support research and development efforts in dermatology.
Introduction to Acitretin
Acitretin, an oral retinoid, is a well-established second-line treatment for severe psoriasis, including plaque-type, generalized pustular, and localized pustular forms.[1] Its therapeutic efficacy stems from its ability to normalize epidermal cell proliferation, differentiation, and cornification.[1] Unlike many other systemic psoriasis treatments, Acitretin is not considered immunosuppressive.[1]
Mechanism of Action: A Multi-Pathway Approach
Acitretin's therapeutic effects are mediated through its interaction with nuclear receptors and subsequent modulation of key signaling pathways involved in the pathogenesis of psoriasis.
1. Nuclear Receptor Activation: Acitretin and its metabolites bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This binding leads to the formation of heterodimers that interact with retinoic acid response elements (RAREs) on DNA, thereby regulating the transcription of genes involved in cellular proliferation and differentiation.
2. Signaling Pathway Modulation: Research indicates that Acitretin influences several critical signaling pathways that are dysregulated in psoriasis:
-
JAK-STAT Pathway: Acitretin has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of STAT1 and STAT3, key components of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
-
NF-κB Pathway: Acitretin can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory processes of psoriasis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular proliferation and inflammation, is also modulated by Acitretin.
-
IL-17/IL-36 Axis: Acitretin has been found to inhibit the expression of IL-36 induced by IL-17A in keratinocytes, providing a potential mechanism for its rapid therapeutic effect in pustular psoriasis.
Below is a diagram illustrating the signaling pathways influenced by Acitretin in keratinocytes.
Caption: Acitretin's mechanism of action in keratinocytes.
Histologic Validation of Acitretin's Therapeutic Effect
Histologic analysis of skin biopsies from psoriasis patients treated with Acitretin provides quantitative evidence of its efficacy. A prospective study by Werner et al. (2008) demonstrated significant improvements in key histologic and immunohistochemical markers of psoriasis after four months of Acitretin therapy.
Table 1: Comparison of Histologic and Immunohistochemical Markers Before and After Acitretin Treatment
| Marker | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | p-value |
| Epidermal Thickness (µm) | 455.6 ± 141.5 | 211.9 ± 68.7 | < 0.01 |
| Ki67 Positive Cells (%) | 28.1 ± 11.2 | 8.9 ± 5.4 | < 0.01 |
| Cytokeratin 16 Positivity | High in all cases | Reduced in all cases | < 0.01 |
| CD1a Positive Cells (cells/mm²) | 10.4 ± 5.9 | 4.7 ± 3.1 | < 0.01 |
Data adapted from Werner B, et al. J Cutan Pathol. 2008.
These findings demonstrate that Acitretin significantly reduces epidermal hyperproliferation (decreased epidermal thickness and Ki67 expression), normalizes keratinocyte differentiation (reduced Cytokeratin 16 expression), and modulates the cutaneous immune response (decreased CD1a positive Langerhans cells).
Comparative Histologic Analysis with Alternative Psoriasis Treatments
To provide a comprehensive overview, the following table compares the histologic effects of Acitretin with other systemic treatments for psoriasis, including methotrexate (B535133) (a conventional systemic agent) and secukinumab (an IL-17 inhibitor biologic).
Table 2: Comparative Histologic Effects of Acitretin, Methotrexate, and Secukinumab in Psoriasis
| Histologic Marker | Acitretin | Methotrexate | Secukinumab (IL-17 Inhibitor) |
| Epidermal Thickness | Significant reduction (from ~456 µm to ~212 µm) | Significant reduction in epidermal hyperplasia | Significant reduction (from ~0.45 mm to ~0.15 mm at week 12) |
| Keratinocyte Proliferation (Ki67) | Significant reduction in Ki67+ cells (from ~28% to ~9%) | Significant suppression of Ki67 expression | Significant reduction in Ki67+ cells (from ~75 cells/mm to ~10 cells/mm at week 12)[2] |
| Inflammatory Infiltrate | Reduction in CD1a+ Langerhans cells | Significant reduction in the severity of inflammatory infiltrate | Marked reduction in T-cells (CD3+), dendritic cells (CD11c+), and macrophages (CD163+)[2] |
| Keratinocyte Differentiation (CK16) | Reduction in CK16 positivity | - | Reduction in K16 expression[2] |
Note: Direct comparative studies with identical methodologies are limited. Data is compiled from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Skin Biopsy and Histologic Processing
A standardized workflow for skin biopsy processing is essential for accurate histologic analysis.
Caption: Standard workflow for skin biopsy processing.
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining
H&E staining is a fundamental histologic technique for visualizing tissue morphology.
Protocol:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5-10 minutes each.
-
100% Ethanol: 2 changes, 3-5 minutes each.
-
95% Ethanol: 3 minutes.
-
70% Ethanol: 3 minutes.
-
Rinse in running tap water.
-
-
Hematoxylin Staining:
-
Immerse in filtered hematoxylin solution (e.g., Mayer's) for 3-5 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Dip in 1% acid alcohol briefly.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or 0.2% ammonia (B1221849) water until sections turn blue.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in eosin Y solution for 30 seconds to 2 minutes.
-
Rinse in running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
95% Ethanol: 2-3 minutes.
-
100% Ethanol: 2 changes, 2-3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount with permanent mounting medium.
-
Immunohistochemistry (IHC)
IHC is used to detect specific protein markers in tissue sections.
General Protocol:
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is commonly used for skin biopsies.
-
Immerse slides in a retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA buffer pH 9.0) and heat in a water bath or pressure cooker.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody (e.g., anti-Ki67, anti-CK16, anti-CD1a) at the optimal dilution and temperature (typically overnight at 4°C or for 1-2 hours at room temperature).
-
-
Detection System:
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody binding.
-
-
Counterstaining, Dehydration, Clearing, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described for H&E staining.
-
Conclusion
Histologic and immunohistochemical analyses provide robust, quantitative data that validate the therapeutic efficacy of Acitretin in psoriasis. Acitretin's mechanism of action, involving the modulation of key signaling pathways, leads to a significant reduction in epidermal hyperproliferation and inflammation, and the normalization of keratinocyte differentiation. While direct comparative histologic studies are limited, the available data suggests that Acitretin's effects on key psoriatic markers are comparable to those of other systemic treatments like methotrexate and biologics. The detailed protocols provided in this guide offer a foundation for further research and the development of novel therapeutic strategies for psoriasis.
References
A Comparative Analysis of Gene Expression Profiles Induced by Acitretin and Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles modulated by Acitretin and other prominent retinoids, supported by experimental data. Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular processes such as proliferation, differentiation, and inflammation. Their therapeutic effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-dependent transcription factors, altering the expression of a vast array of target genes. Understanding the distinct gene expression signatures of different retinoids is paramount for optimizing their clinical use and for the development of novel, more targeted therapies.
Comparative Gene Expression Data
The following tables summarize the differential gene expression observed in response to treatment with Acitretin, Isotretinoin (B22099), and Tazarotene from various studies. It is important to note that the experimental conditions, including the model systems, treatment durations, and analytical platforms, vary across these studies, which should be taken into consideration when comparing the data.
Acitretin: Modulation of Inflammatory Pathways in Psoriasis
A study on patients with generalized pustular psoriasis treated with Acitretin revealed significant changes in the expression of genes primarily involved in inflammatory and immune responses in peripheral blood mononuclear cells (PBMCs).
Table 1: Differentially Expressed Genes in PBMCs of Generalized Pustular Psoriasis Patients Treated with Acitretin [1]
| Gene | Fold Change | Function |
| Upregulated | ||
| IL-21R | - | Receptor for IL-21, involved in lymphocyte and keratinocyte signaling.[1] |
| Downregulated | ||
| CD14 | Significant decrease | A co-receptor for the detection of bacterial lipopolysaccharide, involved in inflammatory responses. |
| CTSL | Significant decrease | A lysosomal cysteine protease, may be involved in Th17-mediated tissue damage.[1] |
| CEBPD | Significant decrease | A transcription factor involved in the regulation of genes in response to immune and inflammatory signals. |
| IL1B | Significant decrease | A potent pro-inflammatory cytokine. |
Note: Specific fold changes were not provided in the source material, but the direction of change was indicated as significant.
Isotretinoin: Impact on Sebaceous Gland Function and Keratinization in Acne
Microarray analyses of skin biopsies from acne patients treated with Isotretinoin (13-cis-retinoic acid) have demonstrated significant alterations in genes related to lipid metabolism, extracellular matrix, and cellular differentiation.
Table 2: Selected Differentially Expressed Genes in Skin Biopsies of Acne Patients Treated with Isotretinoin (8 weeks) [2]
| Gene | Fold Change | Function |
| Upregulated | ||
| Extracellular Matrix Proteins | Upregulated | Involved in tissue remodeling and repair.[2] |
| Downregulated | ||
| HMGCS1 | Downregulated | Key enzyme in cholesterol and fatty acid synthesis.[3] |
| HMGCR | Downregulated | Rate-limiting enzyme in cholesterol synthesis.[3] |
| FDFT1 | Downregulated | Enzyme involved in the cholesterol biosynthesis pathway.[3] |
| MVD | Downregulated | Enzyme in the mevalonate (B85504) pathway, crucial for cholesterol synthesis.[3] |
| IDI1 | Downregulated | Isomerase in the mevalonate pathway.[3] |
| FDPS | Downregulated | Enzyme in the farnesyl pyrophosphate biosynthesis pathway.[3] |
Note: The study by Nelson et al. (2008) reported 197 significantly upregulated and 587 significantly downregulated genes after 8 weeks of treatment.[2] The genes listed are representative of the key affected pathways.
Tazarotene: Induction of Specific Gene Signatures in Keratinocytes
Tazarotene is known to induce a specific set of genes, termed Tazarotene-Induced Genes (TIGs), which are thought to play a role in its therapeutic effects in psoriasis and acne.
Table 3: Tazarotene-Induced Gene Expression in Human Keratinocytes [4][5][6]
| Gene | Fold Change | Function |
| Upregulated | ||
| TIG1 (Tazarotene-Induced Gene 1) | Highly upregulated | A transmembrane protein with potential roles in cell adhesion and signaling.[5][7] |
| TIG2 (Chemerin) | Upregulated | A chemoattractant protein involved in immune cell recruitment. |
| TIG3 (RARRES3) | 4-fold induction | A tumor suppressor protein that regulates terminal differentiation and apoptosis in keratinocytes.[4][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the common signaling pathway for retinoids and the general workflows for the experimental methods used to generate the gene expression data.
Caption: General signaling pathway of retinoids.
Caption: Gene expression analysis workflows.
Experimental Protocols
Microarray Analysis of Skin Biopsies (Isotretinoin Study)
A representative protocol for microarray analysis of skin biopsies, as described in studies investigating the effects of Isotretinoin on acne, is as follows:
-
Sample Collection: Punch biopsies (e.g., 4mm) are obtained from the lesional skin of patients before and after a defined period of oral Isotretinoin treatment (e.g., 8 weeks).[2]
-
RNA Extraction: Total RNA is isolated from the biopsy samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.[8][9]
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA. Typically, the pre-treatment sample is labeled with one color and the post-treatment sample with another.[10][11]
-
Hybridization: The labeled cDNA samples are combined and hybridized to a microarray chip containing thousands of known DNA probes. The labeled cDNA molecules bind to their complementary probes on the chip.[10][11]
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner that excites the fluorescent dyes. The intensity of the fluorescence at each spot is measured, which corresponds to the level of gene expression.[10]
-
Data Analysis: The raw data is normalized and analyzed to identify genes that are differentially expressed between the pre- and post-treatment samples. A statistically significant fold change (e.g., >1.5 or 2-fold) is typically used as a cutoff to determine up- or down-regulation.[2][3]
RNA-Sequencing of Peripheral Blood Mononuclear Cells (Acitretin Study)
A general protocol for RNA-sequencing of PBMCs, similar to the methodology used in the Acitretin study on psoriasis, is outlined below:
-
PBMC Isolation: Whole blood is collected from patients, and PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). Cell viability is assessed to ensure high-quality starting material.[12][13]
-
RNA Extraction and Quality Control: Total RNA is extracted from the isolated PBMCs. RNA integrity and concentration are measured using an automated electrophoresis system (e.g., Agilent Bioanalyzer) and a fluorometer (e.g., Qubit).[8][14]
-
Library Preparation: A sequencing library is prepared from the high-quality RNA. This involves mRNA selection (for mRNA-seq), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina). This generates millions of short DNA reads.
-
Data Processing and Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that show a significant change in expression between different conditions (e.g., before and after Acitretin treatment).[1]
Conclusion
Acitretin, Isotretinoin, and Tazarotene, while all acting through the retinoid signaling pathway, exhibit distinct effects on gene expression. Acitretin demonstrates a significant impact on inflammatory and immune response genes, particularly relevant in the context of psoriasis. Isotretinoin profoundly downregulates genes involved in lipid metabolism in the skin, explaining its efficacy in treating acne by reducing sebum production. Tazarotene is characterized by the strong induction of a specific set of genes, the TIGs, which are implicated in the regulation of cell differentiation and proliferation.
These differences in gene expression profiles likely contribute to the varying clinical efficacy and side-effect profiles of these retinoids. A deeper understanding of their molecular signatures will be instrumental in personalizing retinoid therapy and in the rational design of future retinoid-based drugs with improved therapeutic indices. Further head-to-head comparative transcriptomic studies under standardized conditions are warranted to provide a more definitive and comprehensive comparison of their effects on gene expression.
References
- 1. Transcriptomic landscape of generalized pustular psoriasis before and after acitretin/glucocorticoids treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative Genes and Pathways Involved in the Acne Treatment of Isotretinoin via Microarray Data Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIG3 - AN IMPORTANT REGULATOR OF KERATINOCYTE PROLIFERATION AND SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazarotene-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of procedures for RNA-extraction from peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10xgenomics.com [10xgenomics.com]
- 13. Single-cell RNA sequencing analysis of peripheral blood mononuclear cells in PD-1-induced renal toxicity in patients with lung cancer | springermedizin.de [springermedizin.de]
- 14. Frontiers | An Analytically and Diagnostically Sensitive RNA Extraction and RT-qPCR Protocol for Peripheral Blood Mononuclear Cells [frontiersin.org]
The Synergistic Potential of Acitretin and Biologics in Psoriasis Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of moderate-to-severe psoriasis has been significantly advanced by the advent of biologic therapies that target specific inflammatory pathways. However, a subset of patients may exhibit an inadequate response, lose efficacy over time, or have contraindications to monotherapy with these agents. This has led to a growing interest in combination therapies. Acitretin (B1665447), an oral retinoid with a non-immunosuppressive mechanism of action, has emerged as a promising candidate for use in conjunction with biologics, potentially offering a synergistic effect and an improved safety profile. This guide provides a comprehensive comparison of the efficacy of acitretin in combination with various biologics, supported by available experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from clinical studies and case series evaluating the combination of acitretin with different classes of biologics. It is important to note that while data from randomized controlled trials are available for some combinations, much of the evidence for others is derived from smaller case series and retrospective studies.
Table 1: Efficacy of Acitretin in Combination with TNF-alpha Inhibitors
| Biologic | Study Design | Number of Patients | Treatment Regimen | Key Efficacy Endpoint | Results | Citation |
| Etanercept | Randomized Controlled Pilot Trial | 60 | Etanercept 25 mg once weekly + Acitretin 0.4 mg/kg/day | PASI 75 at Week 24 | 44% of patients in the combination group achieved PASI 75. | [1] |
| Etanercept 25 mg twice weekly (monotherapy) | 45% of patients achieved PASI 75. | [1] | ||||
| Acitretin 0.4 mg/kg/day (monotherapy) | 30% of patients achieved PASI 75. | [1] | ||||
| Infliximab | Case Series | 2 | Infliximab 5 mg/kg infusions + Acitretin (tapered from 50 mg/day) | Clinical Improvement | Rapid and sustained resolution of skin lesions in patients with generalized pustular psoriasis. | [2] |
| Adalimumab | Retrospective Clinical Observation | 5 (children) | Adalimumab (20 or 40 mg every 2 weeks) + Acitretin (0.5 mg/kg/day, then tapered) | JDA 100 at Week 8 | All 5 patients with generalized pustular psoriasis achieved JDA 100. |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score. JDA 100: 100% improvement in the Japanese Dermatology Association severity index.
Table 2: Efficacy of Acitretin in Combination with IL-17 Inhibitors
| Biologic | Study Design | Number of Patients | Treatment Regimen | Key Efficacy Endpoint | Results | Citation |
| Secukinumab | Case Series | 3 | Secukinumab 300 mg (escalated in 2 patients) + Acitretin 25 mg/day or every other day | Clinical Improvement | Complete or almost complete skin clearance in patients with severe, multi-drug refractory psoriasis. One patient's PASI score improved significantly after 4 weeks of adding acitretin to secukinumab. | [3] |
Table 3: Efficacy of Acitretin in Combination with IL-12/23 Inhibitors
| Biologic | Study Design | Number of Patients | Treatment Regimen | Key Efficacy Endpoint | Results | Citation |
| Ustekinumab | Retrospective Study | 22 (5 on acitretin combination) | Ustekinumab + Acitretin | Reduction in Body Surface Area (BSA) | 80% reduction in BSA for patients on combination therapy. | [4] |
Experimental Protocols
Etanercept and Acitretin Combination Trial Methodology
This study was a 24-week, randomized, controlled, investigator-blinded pilot trial involving 60 adult patients with moderate-to-severe chronic plaque psoriasis.[1]
-
Inclusion Criteria: Adult patients with a diagnosis of moderate-to-severe chronic plaque psoriasis.
-
Randomization: Patients were randomized into three treatment groups:
-
Etanercept 25 mg subcutaneously twice weekly.
-
Oral acitretin 0.4 mg/kg daily.
-
Etanercept 25 mg subcutaneously once weekly plus oral acitretin 0.4 mg/kg daily.
-
-
Primary Endpoint: The primary outcome measure was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) from baseline at week 24.
-
Safety Assessment: The safety profiles of the three treatment regimens were also evaluated.
Secukinumab and Acitretin Case Series Methodology
This case series presented three patients with severe and multi-drug refractory psoriasis (chronic plaque, generalized pustular, and erythrodermic).[3]
-
Patient Population: Patients who had failed to respond to multiple conventional and biologic therapies, including escalated doses of secukinumab in two cases.
-
Intervention: Low-dose acitretin (25 mg/day or every other day) was added to the existing secukinumab treatment regimen.
-
Outcome Assessment: The primary outcome was the clinical improvement of skin lesions, with one case specifically noting a significant improvement in PASI score four weeks after the addition of acitretin. Safety and tolerability of the combination were also monitored.
Signaling Pathways in Psoriasis and Therapeutic Intervention
The pathogenesis of psoriasis is driven by a complex interplay of immune cells and cytokines, primarily involving the TNF-alpha and IL-23/IL-17 axes. Biologics are designed to specifically target key cytokines in these pathways, while acitretin modulates keratinocyte differentiation and proliferation through a different mechanism.
TNF-alpha Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in inflammation. In psoriasis, it promotes the activation and trafficking of immune cells to the skin and stimulates keratinocyte proliferation.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Infliximab in Combination with Low-Dose Acitretin in Generalized Pustular Psoriasis: A Report of Two Cases and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. Combination use of ustekinumab with other systemic therapies: a retrospective study in a tertiary referral center - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acitretin Clinical Trial Outcomes in Dermatological Disorders
For Researchers, Scientists, and Drug Development Professionals
Acitretin, a second-generation systemic retinoid, has been a cornerstone in the management of severe psoriasis and other disorders of keratinization for decades. Its efficacy stems from its ability to normalize epidermal proliferation, differentiation, and inflammation. This guide provides a comprehensive cross-study comparison of Acitretin's clinical trial outcomes, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanism of action to support further research and development in dermatology.
Quantitative Outcomes of Acitretin Clinical Trials
The efficacy of Acitretin has been evaluated in numerous clinical trials, primarily focusing on psoriasis and various ichthyotic conditions. The Psoriasis Area and Severity Index (PASI) is a widely used metric in these trials, with PASI 75 (a 75% reduction in the baseline PASI score) being a common benchmark for treatment success.
Table 1: Summary of Acitretin Clinical Trial Efficacy in Psoriasis
| Study/Analysis | Dosage Regimen | Treatment Duration | Key Efficacy Outcomes | Adverse Events |
| Dogra et al.[1] | 25 mg/day, 35 mg/day, 50 mg/day | 12 weeks | PASI 75: 47% (25mg), 69% (35mg), 53% (50mg). Percentage reduction in PASI: 54% (25mg), 76% (35mg), 54% (50mg). | Mucocutaneous (dry lips, skin peeling), dose-dependent.[1][2] |
| Murray et al. (Retrospective Analysis)[3] | Mean daily dose: 41mg | Average: 267 days | PASI 50: 76%, PASI 75: 46%.[3] | Not detailed in summary. |
| Kragballe et al. (vs. Etretinate)[3] | Median daily dose: 40mg | 12 weeks | PASI 50: 85%, PASI 75: 52% (for patients completing treatment).[3] | Not detailed in summary. |
| Gupta et al.[4] | 10, 25, 50, 75 mg/day | Not specified | Doses of 50 and 75 mg/day resulted in at least 75% improvement in 25% of patients.[4] | Dose-related, including deranged liver enzymes and lipid profile.[4] |
| Open Study (Nail Psoriasis)[4] | 0.2-0.3 mg/kg daily | 6 months | Mean improvement in Nail Psoriasis Severity Index (NAPSI): 41%. 25% of patients cleared or almost cleared.[4] | Not detailed in summary. |
| Pharmacogenomics Study (Observational)[5] | Dose escalation up to 30mg/day | 8 weeks | 54.3% of patients showed an effective response.[5] | Not detailed in summary. |
Table 2: Summary of Acitretin Clinical Trial Efficacy in Disorders of Keratinization
| Study | Condition(s) | Dosage Regimen | Treatment Duration | Key Efficacy Outcomes |
| Chinese Pediatric Study[6][7] | Severe inherited disorders of keratinization (e.g., bullous ichthyosiform erythroderma, lamellar ichthyosis) | Treatment: 0.77-1.07 mg/kg/day, Maintenance: 0-0.94 mg/kg/day | 2-4 months for initial assessment | Clinical cure rate: 82.1%, Effective rate: 17.9%.[6][7] |
| Kullavanijaya & Kulthanan[8] | Disorders of keratinization | Initial: 30 mg/day (approx. 0.6 mg/kg/day), then adjusted | 1 year | Effective in improving disorders of keratinization.[8] |
| Pediatric Ichthyosis Study[9] | Ichthyosis | 10 mg/day or approx. 0.5 mg/kg/day | 1 year | All ten children showed improvement.[9] |
| Harlequin Ichthyosis Case Reports[10][11] | Harlequin Ichthyosis | 0.5 mg/kg/day, increased to 1 mg/kg/day | Ongoing from birth | Progressive desquamation and improvement of ectropion and eclabium.[10][11] |
Experimental Protocols
A generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial of Acitretin for psoriasis is outlined below, based on common practices identified in the literature.
1. Study Population:
-
Inclusion Criteria:
-
Adults (typically 18-70 years) with a diagnosis of moderate to severe chronic plaque psoriasis.[1][12][13]
-
Psoriasis Area and Severity Index (PASI) score ≥ 10 or body surface area (BSA) involvement > 10%.[13][14]
-
Patients who have failed or are intolerant to topical therapies.[9]
-
Written informed consent.[14]
-
-
Exclusion Criteria:
2. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group design.
-
Treatment Arms:
-
Acitretin (e.g., 25 mg/day, 35 mg/day, 50 mg/day).[1]
-
Placebo.
-
-
Duration: Typically 12 weeks of treatment followed by a follow-up period.[1]
3. Treatment Administration:
-
Acitretin or placebo administered orally once daily with the main meal to optimize absorption.[15]
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Percentage of subjects achieving PASI 75 at week 12.[1]
-
Secondary Efficacy Endpoints:
-
Mean change in PASI score from baseline.
-
Physician's Global Assessment (PGA).
-
-
Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Laboratory tests (complete blood count, liver function tests, fasting lipid profile) at baseline and regular intervals during the study.[16]
-
5. Psoriasis Area and Severity Index (PASI) Calculation: The PASI score is a composite index that assesses the severity of psoriatic lesions and the extent of body surface area involvement.[3][4][17]
-
Body Regions: The body is divided into four regions: head (10% of BSA), trunk (30%), upper extremities (20%), and lower extremities (40%).[3][17]
-
Severity Parameters: For each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 5-point scale: 0 (none), 1 (slight), 2 (moderate), 3 (severe), and 4 (very severe).[4][17]
-
Area Score: The percentage of affected area in each region is assigned a score from 0 to 6: 0 (0%), 1 (1-9%), 2 (10-29%), 3 (30-49%), 4 (50-69%), 5 (70-89%), 6 (90-100%).[4][17]
-
Calculation: The final PASI score is calculated using the following formula:
-
PASI = 0.1 * (Erythema_head + Induration_head + Desquamation_head) * Area_head + 0.2 * (Erythema_upper + Induration_upper + Desquamation_upper) * Area_upper + 0.3 * (Erythema_trunk + Induration_trunk + Desquamation_trunk) * Area_trunk + 0.4 * (Erythema_lower + Induration_lower + Desquamation_lower) * Area_lower The score ranges from 0 to 72.[3][18]
-
Signaling Pathways and Experimental Workflows
Acitretin exerts its therapeutic effects by modulating gene expression through nuclear retinoid receptors.
Acitretin Signaling Pathway
The primary mechanism of action of Acitretin involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors.[8][19] Upon binding, these receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[8] This interaction modulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation, leading to the normalization of keratinocyte function.[6]
Caption: Acitretin's mechanism of action in a keratinocyte.
Generalized Acitretin Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy and safety of Acitretin.
Caption: A typical workflow for an Acitretin clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Fixed Tapering Dosage of Acitretin in Patients with Psoriasis: A Short-Term Analysis of Clinical Efficacy and its Effects on Biochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 5. Consensus on the use of oral isotretinoin in dermatology - Brazilian Society of Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 9. fm.formularynavigator.com [fm.formularynavigator.com]
- 10. researchgate.net [researchgate.net]
- 11. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. meddatax.com [meddatax.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. nextstepsinderm.com [nextstepsinderm.com]
- 17. dermnetnz.org [dermnetnz.org]
- 18. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Acitretin binds to RAR:RXR [reactome.org]
Acitretin and Etretinate: A Comparative Analysis of In Vivo Angiogenesis Inhibition
For researchers and professionals in drug development, understanding the nuanced effects of retinoids on angiogenesis is critical. This guide provides a comparative analysis of two second-generation retinoids, acitretin (B1665447) and its parent compound, etretinate (B1671770), focusing on their in vivo effects on angiogenesis. While direct quantitative comparative studies are limited, this document synthesizes available data to offer a clear overview of their individual and comparative anti-angiogenic properties.
Comparative Efficacy in Angiogenesis Inhibition
A key in vivo study directly compared the effects of acitretin and etretinate on tumor cell-induced angiogenesis in Balb/c mice. The findings from this study are summarized below.
Table 1: Qualitative Comparison of Angiogenesis Inhibition by Acitretin and Etretinate
| Feature | Acitretin | Etretinate | Citation |
| Inhibition of Angiogenesis Induced by Human Epidermoid Carcinoma Cell Line (A431) | Yes | Yes | [1] |
| Inhibition of Angiogenesis Induced by Murine Keratinocyte Cell Line (Pam 212) | Yes | No | [1] |
| Inhibition of Angiogenesis Induced by HPV16 Harboring Tumorigenic SKv Cell Line | Yes | No | [1] |
This study suggests that while both retinoids can inhibit angiogenesis induced by a human epidermoid carcinoma cell line, acitretin demonstrates a broader spectrum of anti-angiogenic activity by also inhibiting angiogenesis induced by certain murine keratinocyte cell lines.[1]
Quantitative Data on Angiogenesis Inhibition
Acitretin
Research indicates that acitretin exerts its anti-angiogenic effects, at least in part, by downregulating the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.
Table 2: Quantitative Analysis of Acitretin's Effect on Angiogenesis
| Parameter | Method | Model | Result | Citation |
| VEGF Expression | Immunohistochemistry | Psoriatic skin lesions | Significantly higher in psoriatic lesions than normal skin; post-treatment levels were lower than pre-treatment. | [2] |
Etretinate
Studies on etretinate's effect on angiogenesis are less specific regarding the molecular mechanisms compared to acitretin. However, research has shown that etretinate treatment affects the "angiogenic reaction" in patients with psoriasis.
Table 3: Effect of Etretinate on Angiogenesis-Related Parameters
| Parameter | Model | Observation | Citation |
| Angiogenic capability of peripheral blood mononuclears | Patients with psoriasis | Etretinate treatment was found to affect the angiogenic reaction. | [3] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments relevant to studying the anti-angiogenic effects of compounds like acitretin and etretinate.
Tumor Cell-Induced Angiogenesis in Mice
This protocol is based on the methodology used in the direct comparative study of acitretin and etretinate.
Objective: To evaluate the in vivo effect of a test compound on angiogenesis induced by tumor cells.
Materials:
-
Balb/c mice
-
Tumor cell lines (e.g., A431, Pam 212, SKv)
-
Test compounds (Acitretin, Etretinate) dissolved in a suitable vehicle
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Culture the selected tumor cell lines to the desired confluence.
-
Harvest and wash the tumor cells with PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
Administer the test compounds to the mice through an appropriate route (e.g., oral gavage) for a predetermined period before tumor cell injection.
-
Anesthetize the mice and inject 0.1 mL of the tumor cell suspension intradermally into the flank.
-
Continue administration of the test compounds for the duration of the experiment.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the skin at the injection site.
-
Assess angiogenesis by counting the number of newly formed blood vessels directed towards the tumor inoculum under a dissecting microscope.
Matrigel Plug Assay
This is a widely used method to quantify in vivo angiogenesis.
Objective: To quantify the pro- or anti-angiogenic potential of a substance in vivo.
Materials:
-
Matrigel (growth factor-reduced)
-
Pro-angiogenic factor (e.g., VEGF, bFGF)
-
Test compound (Acitretin or Etretinate)
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Mix the pro-angiogenic factor and the test compound with the liquid Matrigel on ice.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using a spectrophotometer. The amount of hemoglobin is proportional to the number of red blood cells, and thus to the vascularization of the plug.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker like anti-CD31. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area using microscopy and image analysis software.
-
Signaling Pathways and Experimental Workflows
Retinoid Signaling Pathway in Angiogenesis
Both acitretin and etretinate are retinoids and are known to exert their effects by binding to nuclear receptors, which in turn regulate gene expression.
Caption: General signaling pathway for retinoids in modulating angiogenesis.
Experimental Workflow for In Vivo Angiogenesis Assay
The following diagram illustrates a typical workflow for assessing the anti-angiogenic effects of a compound using a tumor-induced angiogenesis model.
Caption: Workflow for tumor-induced in vivo angiogenesis assay.
Matrigel Plug Assay Workflow
This diagram outlines the steps involved in the Matrigel plug assay.
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
References
- 1. Acitretin decreases tumor cell-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of systemic etretinate treatment on natural cytotoxicity, immune angiogenesis and neutrophil adherence in patients with various forms of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Acitretin and cyclosporine in psoriasis treatment
For researchers, scientists, and drug development professionals, the choice between systemic therapies for severe psoriasis is a critical one, balancing efficacy against a distinct profile of potential side effects. This guide provides a comprehensive comparative analysis of two widely used oral medications: Acitretin (B1665447), a systemic retinoid, and Cyclosporine, a potent immunosuppressant. Herein, we delve into their mechanisms of action, compare their clinical performance with supporting data, and provide detailed experimental protocols for key evaluative assays.
At a Glance: Key Performance Indicators
| Metric | Acitretin | Cyclosporine |
| Primary Mechanism | Binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), normalizing keratinocyte proliferation and differentiation.[1][2][3][4] | Inhibits calcineurin, a key enzyme in the T-cell activation pathway, thereby reducing the production of pro-inflammatory cytokines like IL-2.[5] |
| Onset of Action | Generally slower than Cyclosporine. | Rapid onset of action.[5] |
| Long-term Use | Considered a viable option for long-term maintenance therapy.[3] | Generally recommended for short-term use (12-16 weeks) to minimize the risk of cumulative toxicity, particularly nephrotoxicity.[6] |
| Common Side Effects | Mucocutaneous effects (dry lips, skin peeling), hyperlipidemia (elevated triglycerides and cholesterol).[7][8] | Nephrotoxicity, hypertension, and an increased risk of infections.[6] |
Efficacy in Severe Plaque Psoriasis: A Data-Driven Comparison
Clinical trials have provided valuable data on the efficacy of both Acitretin and Cyclosporine in treating severe plaque psoriasis, often measured by the Psoriasis Area and Severity Index (PASI). A PASI 75 response, indicating a 75% or greater reduction in the baseline PASI score, is a standard benchmark for treatment success.
| Study/Parameter | Acitretin | Cyclosporine | Combination (Acitretin + Cyclosporine) |
| PASI 75 Response (Week 12) | ~47% - 69% (dose-dependent) | ~80% - 90% | ~89.2% |
| PASI 90 Response (Week 12) | Not consistently reported | Not consistently reported | ~66.7% |
Note: Efficacy can vary based on dosage, patient population, and study design. The data presented is a synthesis from multiple sources for comparative purposes.
One randomized controlled trial directly comparing the two as monotherapies and in combination found that the combination therapy led to a significantly faster and greater response than either drug alone.[7][9] At week 12, nearly 90% of patients in the combination group achieved PASI 75.[7][9]
Safety and Tolerability Profile
The adverse effect profiles of Acitretin and Cyclosporine are distinct and are a primary consideration in treatment selection.
| Adverse Event | Acitretin | Cyclosporine |
| Mucocutaneous | Frequent (e.g., dry lips, skin peeling, alopecia) | Less common |
| Lipid Abnormalities | Common (hypertriglyceridemia, hypercholesterolemia) | Can occur, but less frequent than with Acitretin |
| Hepatotoxicity | Possible, requires monitoring of liver function tests | Possible, requires monitoring of liver function tests |
| Nephrotoxicity | Not a primary concern | A significant dose-dependent and duration-dependent risk |
| Hypertension | Less common | A common and significant side effect |
| Teratogenicity | Highly teratogenic; strict contraceptive measures required for female patients of childbearing potential. | Not considered a major human teratogen, but data is limited. |
Mechanisms of Action: A Look at the Signaling Pathways
The therapeutic effects of Acitretin and Cyclosporine are rooted in their distinct interactions with cellular signaling pathways that are crucial in the pathogenesis of psoriasis.
Acitretin's Modulation of Gene Expression
Acitretin, a synthetic retinoid, functions by binding to nuclear receptors. Once it enters the cell, it is transported to the nucleus where it binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3][4] This binding forms a heterodimer that then interacts with specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[4] This interaction modulates gene transcription, leading to the normalization of keratinocyte proliferation and differentiation, as well as anti-inflammatory effects.[1][4]
Cyclosporine's Inhibition of T-Cell Activation
Cyclosporine exerts its immunosuppressive effects by targeting T-lymphocytes.[5] It enters the T-cell and binds to an intracellular protein called cyclophilin.[5] This Cyclosporine-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[5][10] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][10] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[5]
References
- 1. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. nextstepsinderm.com [nextstepsinderm.com]
- 3. Guidelines for the Use of Acitretin in Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of acitretin on proliferative inhibition and RANTES production of HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of cyclosporine a combined with acitretin in moderate-to-severe plaque psoriasis: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of cyclosporine a combined with acitretin in moderate-to-severe plaque psoriasis: a randomized controlled trial [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acitretin: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling acitretin (B1665447) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Acitretin, a second-generation retinoid, requires careful management due to its teratogenic properties and high toxicity to aquatic life. This guide provides essential, step-by-step instructions for the proper disposal of acitretin waste in a laboratory setting.
Acitretin Disposal Procedures
Disposal of acitretin and its containers must be conducted in compliance with all applicable federal, state, and local regulations. While acitretin is not currently listed as a federal RCRA (Resource Conservation and Recovery Act) hazardous waste, its inherent toxicity necessitates that it be managed as a hazardous material.[1] State and local regulations may be more stringent and should be consulted to ensure full compliance.
Step 1: Waste Identification and Segregation
-
Identify all acitretin waste streams: This includes unused or expired acitretin, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any materials used for spill cleanup.
-
Segregate acitretin waste: Keep acitretin waste separate from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.
Step 2: Containerization and Labeling
-
Use appropriate containers: Place acitretin waste in a designated, leak-proof, and sealable container.
-
Label containers clearly: The container must be labeled with the words "Hazardous Waste - Acitretin" and any other information required by your institution or local regulations.
Step 3: Storage
-
Store in a designated area: Keep the sealed waste container in a secure, well-ventilated, and designated hazardous waste accumulation area.
-
Avoid incompatible materials: Ensure that acitretin waste is not stored with incompatible chemicals.
Step 4: Disposal
-
Consult with your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on the disposal procedures at your facility.
-
Use a licensed hazardous waste vendor: The disposal of acitretin waste must be handled by a licensed and reputable hazardous waste disposal company.
-
Preferred disposal method: Incineration in a licensed facility is the recommended method for destroying pharmaceutical waste like acitretin.[2] Burial in a licensed landfill may be an alternative if incineration is not available, but this should be confirmed with your waste management provider.[1]
-
Do not dispose of acitretin down the drain: The EPA has enacted a sewer ban for hazardous waste pharmaceuticals.[2][3] Flushing acitretin is strictly prohibited due to its toxicity to aquatic organisms.
Step 5: Decontamination of Empty Containers
-
Render containers "RCRA empty": For a container to be considered non-hazardous, it must be "RCRA empty." This means that all contents have been removed by normal means (e.g., scraping, pouring) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Decontaminate: After emptying, decontaminate the container by rinsing it three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Dispose of decontaminated containers: Once properly decontaminated, the container can typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policies. Observe all label safeguards until containers are cleaned and destroyed.[1]
Spill Management
In the event of an acitretin spill:
-
Alert personnel in the area.
-
Wear appropriate PPE , including chemical goggles, gloves, and protective clothing.
-
Contain the spill.
-
If the spill is a dry powder, avoid generating dust. Dampen with water before sweeping.
-
Collect the spilled material and any contaminated debris and place it in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| RCRA Hazardous Waste Status | Not federally listed as P- or U-listed waste. | Regulations.gov[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Fisher Scientific SDS[4] |
| Recommended Disposal Method | Incineration in a licensed apparatus. | Santa Cruz Biotechnology[1] |
| Sewer Disposal | Prohibited under EPA Subpart P. | US EPA[2][3] |
| Empty Container Residue Limit | No more than 1 inch of residue or 3% by weight. | HERC |
Acitretin Disposal Workflow
Caption: Workflow for the safe disposal of acitretin waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acitretin Sodium
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Acitretin sodium, a retinoid compound requiring careful management in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and maintaining a secure research environment.
Acitretin is classified as a hazardous substance that can cause skin and eye irritation and may harm an unborn child.[1][2][3] It is also recognized as very toxic to aquatic life, with long-lasting effects.[2][3][4] Therefore, stringent safety measures are imperative during its handling and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound to prevent skin and eye contact, inhalation, and ingestion.
Eye and Face Protection:
-
Chemical Goggles: Essential for all handling procedures.[1]
-
Face Shield: Recommended for supplementary protection, especially when handling larger quantities or if there is a risk of splashing.[1]
Hand Protection:
-
Gloves: Impervious gloves, such as nitrile or low-protein, powder-free latex, are required.[1][5] If you have a latex allergy, nitrile gloves are the preferred alternative.[1]
-
Double Gloving: This practice should be considered to minimize the risk of exposure.[1]
Body Protection:
-
Laboratory Coat: A standard lab coat is suitable for handling small quantities (up to 500 grams).[1]
-
Disposable Coveralls: For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall with low permeability is recommended.[1]
-
Protective Shoe Covers and Head Covering: These should also be worn to ensure full-body protection.[1]
Respiratory Protection:
-
A NIOSH-approved respirator should be used if there is a risk of exceeding exposure limits or if irritation occurs.[3] A dustproof gas mask or a full-face supplied air respirator may be necessary depending on the scale of work.[4][6]
Quantitative Safety Data
Occupational exposure limits for Acitretin have been established by some regulatory bodies. Adherence to these limits is mandatory to ensure a safe working environment.
| Jurisdiction | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Peak Limit | Notes |
| Canada - British Columbia | 20 ppm | - | - | For Turpentine and selected monoterpenes (Revised 2003)[1] |
| Canada - Alberta | 20 ppm (111 mg/m³) | - | - | For Turpentine and selected monoterpenes[1] |
Experimental Protocols
Safe Handling and Storage:
-
Ventilation: Always handle Acitretin in a well-ventilated area, preferably within a chemical fume hood.[5][7] Local exhaust ventilation is preferred to general exhaust.[8]
-
Ignition Sources: Avoid all sources of ignition, as dust clouds can form explosive mixtures with air.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when handling this product.[5] Wash hands thoroughly before breaks and immediately after handling.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5] The substance is light and moisture-sensitive and should be stored under an inert atmosphere.[6]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
-
Waste Classification: Acitretin is considered an environmentally hazardous substance.[3] Waste disposal must comply with local, regional, and national hazardous waste regulations.[3]
-
Disposal Procedure:
-
Unused Acitretin should be disposed of through a licensed waste disposal company.[4]
-
Do not dispose of it down the sink or toilet unless specifically instructed.[10]
-
For household quantities, if a take-back program is unavailable, mix the medicine with an unappealing substance like dirt or coffee grounds, place it in a sealed container, and then in the household trash.[11]
-
Empty containers may retain product residue and should be disposed of in a safe manner.[8] Before discarding, scratch out all identifying information on the label.[11]
-
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gps.mylwebhub.com [gps.mylwebhub.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
